molecular formula C19H23NO4 B8261624 Erythrartine

Erythrartine

货号: B8261624
分子量: 329.4 g/mol
InChI 键: QWWCVLZNFFVFTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol has been reported in Erythrina verna, Erythrina lysistemon, and Erythrina variegata with data available.

属性

IUPAC Name

2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWCVLZNFFVFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Erythrartine: A Technical Guide to Its Natural Sources and Isolation from Erythrina Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of erythrartine (B58035), a tetracyclic alkaloid found in various species of the Erythrina genus. This document outlines the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of several species within the Erythrina genus, commonly known as coral trees. These plants are distributed in tropical and subtropical regions worldwide and have a rich history in traditional medicine. The presence of a diverse array of alkaloids, including this compound, contributes to their pharmacological activities.

Primary sources of this compound that have been documented in scientific literature include:

  • Erythrina speciosa : Found in the leaves and flowers of this species.[1][2]

  • Erythrina variegata : This species is a known source of various tetracyclic alkaloids, including this compound. The total alkaloid content in the plant has been reported to be as high as 2.5%.

  • Erythrina crista-galli : this compound has been identified as one of the alkaloids present in this species.

  • Erythrina mulungu : This species has also been reported to contain this compound.[3]

While the presence of this compound in these species is confirmed, comprehensive quantitative data on the yield of this specific alkaloid from different plant parts and species are not extensively available in the current literature. The table below summarizes the available information on the natural sources of this compound.

Table 1: Natural Sources of this compound from Erythrina Species

SpeciesPlant Part(s)Reported Yield of this compoundTotal Alkaloid Yield (if available)
Erythrina speciosaLeaves, Flowers9.8 mg (from an unspecified amount of flowers), 11.8 mg (from an unspecified amount of leaves) of crude alkaloid extract[1]Not specified
Erythrina variegataNot specifiedNot specified2.5%
Erythrina crista-galliNot specifiedNot specifiedNot specified
Erythrina mulunguNot specifiedNot specifiedNot specified

Experimental Protocols for Isolation of this compound

The following section provides a detailed methodology for the isolation and purification of this compound, primarily based on the successful protocol reported for Erythrina speciosa.[1] This protocol can serve as a foundational method for isolating this compound from other Erythrina species, with potential for optimization depending on the specific plant material.

Plant Material Collection and Preparation
  • Collection : Fresh leaves and flowers of the Erythrina species are collected.

  • Washing : The collected plant material is thoroughly washed under running water to remove any dirt and debris.

  • Drying : The washed material is air-dried at room temperature until completely free of moisture.

  • Grinding : The dried plant material is coarsely ground to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids
  • Defatting : The powdered plant material is first immersed in cyclohexane (B81311) for 24 hours (repeated twice) to remove fats and non-polar constituents.

  • Maceration : The defatted plant material is then macerated with 70% (v/v) ethanol (B145695) for 72 hours.

  • Acid-Base Extraction :

    • The resulting hydroalcoholic extract is acidified with acetic acid.

    • The acidified extract is subjected to mechanical agitation for several hours and then filtered.

    • The filtrate is basified to a pH of 10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • The basified solution is then partitioned with dichloromethane (B109758) (CH₂Cl₂) in a separatory funnel. The organic layer containing the alkaloids is collected. This step is repeated to ensure complete extraction.

  • Concentration : The dichloromethane extract is concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid residue.

  • Drying : The crude extract is dried in a vacuum desiccator.

Chromatographic Purification of this compound
  • Column Preparation : A glass column is packed with silica (B1680970) gel 60 (particle size 0.063-0.200 mm) as the stationary phase, using a suitable solvent to create a slurry and ensure uniform packing.

  • Sample Loading : The dried crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the prepared column.

  • Elution : The alkaloids are separated by eluting the column with a gradient of solvents. A common solvent system for the separation of Erythrina alkaloids is a mixture of chloroform (B151607) and methanol, starting with a high concentration of chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection : The eluate is collected in a series of fractions.

  • Thin-Layer Chromatography (TLC) Analysis : The collected fractions are monitored by TLC to identify those containing this compound. A suitable developing solvent system and visualization under UV light or with a suitable staining reagent are used.

  • Isolation of this compound : Fractions containing the pure compound, as indicated by TLC, are combined and the solvent is evaporated to yield purified this compound. It has been noted that erythratine is one of the more polar alkaloids and tends to elute in the later fractions when using a chloroform-based solvent system on an alumina (B75360) or silica gel column.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from Erythrina species.

Erythrartine_Isolation_Workflow cluster_preparation Plant Material Preparation cluster_extraction Crude Alkaloid Extraction cluster_purification Purification cluster_characterization Characterization Collection Collection of Plant Material (Leaves and Flowers) Drying Air Drying Collection->Drying Grinding Grinding Drying->Grinding Defatting Defatting with Cyclohexane Grinding->Defatting Maceration Maceration with 70% Ethanol Defatting->Maceration AcidBase Acid-Base Extraction (Acetic Acid / NH4OH / CH2Cl2) Maceration->AcidBase Concentration Concentration (Rotary Evaporation) AcidBase->Concentration ColumnChromatography Silica Gel Column Chromatography (Chloroform/Methanol Gradient) Concentration->ColumnChromatography TLC TLC Monitoring of Fractions ColumnChromatography->TLC Isolation Isolation of Pure this compound TLC->Isolation NMR NMR Spectroscopy (1H, 13C) Isolation->NMR MS Mass Spectrometry (HRMS) Isolation->MS

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

Currently, there is a lack of detailed information in the published literature regarding the specific signaling pathways or complex biological mechanisms of action directly modulated by this compound. The primary focus of existing research has been on its isolation and structural elucidation. Therefore, a diagrammatic representation of its molecular interactions is not feasible at this time. Further pharmacological and mechanistic studies are required to elucidate the specific cellular targets and pathways through which this compound exerts its biological effects.

Conclusion

This compound is a significant tetracyclic alkaloid present in several Erythrina species. This guide provides a comprehensive overview of its natural sources and a detailed protocol for its isolation and purification. The presented methodologies, particularly the acid-base extraction followed by silica gel column chromatography, have proven effective for obtaining pure this compound. While the presence of this compound in multiple Erythrina species is established, further research is needed to quantify its yield from these various sources and to explore its pharmacological activities and underlying mechanisms of action. This will be crucial for unlocking its full potential in drug discovery and development.

References

The Biosynthesis of Erythrartine in Erythrina crista-galli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrartine (B58035), a prominent member of the Erythrina alkaloids, is a tetracyclic spiroamine natural product isolated from Erythrina crista-galli. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including sedative, hypotensive, and curare-like effects. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, consolidating current knowledge derived from isotopic labeling studies and metabolic profiling. It details the established precursor molecules and key intermediates, outlines the experimental methodologies used to elucidate the pathway, and presents a putative sequence for the final transformation steps leading to this compound. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, synthetic biology, and drug discovery centered on Erythrina alkaloids.

Introduction

The genus Erythrina is a rich source of structurally unique benzylisoquinoline alkaloids (BIAs), characterized by the tetracyclic erythrinan (B1236395) skeleton.[1] These compounds, including this compound, are biosynthesized via a complex pathway originating from the aromatic amino acid tyrosine. Early biosynthetic proposals suggested (S)-norprotosinomenine as the key precursor to the erythrinan core.[2] However, seminal work utilizing isotopically labeled compounds in Erythrina crista-galli has revised this understanding, establishing a new paradigm for the formation of this important class of natural products.[3] This guide will delineate this revised biosynthetic pathway, with a focus on the formation of this compound.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be divided into two major stages: the formation of the core erythrinan structure from primary metabolites, and the subsequent modifications of this scaffold to yield the final product. The fruit wall tissue of Erythrina crista-galli has been identified as a primary site for this alkaloid biosynthesis.[3]

Formation of the Key Intermediate: (S)-Norreticuline

The pathway begins with the condensation of two tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine. A series of subsequent enzymatic hydroxylations and methylations, involving O-methyltransferases (OMTs) and cytochrome P450 monooxygenases, convert (S)-norcoclaurine into (S)-coclaurine and then to the pivotal intermediate, (S)-norreticuline.[3] Feeding experiments have confirmed that (S)-coclaurine and (S)-norreticuline are efficiently metabolized to Erythrina alkaloids in E. crista-galli.

Formation of the Erythrinan Skeleton: From (S)-Norreticuline to Erysodienone

The central step in the formation of the characteristic spirocyclic erythrinan skeleton is the intramolecular oxidative phenol (B47542) coupling of (S)-norreticuline. This reaction is believed to be catalyzed by a cytochrome P450-type enzyme. The coupling and subsequent rearrangement lead to the formation of the dienoid intermediate, erysodienone. Isotopic labeling studies using [1-¹³C]-(S)-norreticuline fed to E. crista-galli fruit wall tissue resulted in the formation of erythraline (B1235506) with the ¹³C label exclusively at the C-10 position. This finding was crucial as it ruled out the involvement of a symmetrical diphenoquinone-type intermediate in the biosynthetic pathway.

Putative Pathway from Erysodienone to this compound

This compound is an alkenoid-type Erythrina alkaloid, distinguished from the dienoid erysodienone by the presence of a C1-C6 double bond and a hydroxyl group at the C-11 position. The precise enzymatic steps transforming erysodienone into this compound in E. crista-galli have not yet been fully elucidated. However, based on the structures of co-occurring alkaloids and general biochemical principles, a putative pathway can be proposed. This likely involves:

  • Reduction of the Dienone System: An NADPH-dependent reductase enzyme is hypothesized to reduce one of the double bonds in the dienone ring of erysodienone to form an alkenoid intermediate.

  • Hydroxylation at C-11: A stereospecific hydroxylation at the C-11 position is the final key step. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a Fe(II)/2-oxoglutarate-dependent dioxygenase, enzymes commonly involved in the late-stage functionalization of alkaloid scaffolds.

The proposed biosynthetic pathway is visualized in the diagram below.

Erythrartine_Biosynthesis Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-HPAA Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA->S_Norcoclaurine NCS S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine OMTs, P450s S_Norreticuline (S)-Norreticuline S_Coclaurine->S_Norreticuline OMTs, P450s Erysodienone Erysodienone (Dienoid) S_Norreticuline->Erysodienone Oxidative Phenol Coupling (P450-type) Alkenoid_Intermediate Alkenoid Intermediate Erysodienone->Alkenoid_Intermediate Reductase (Putative) This compound This compound (11-hydroxy Alkenoid) Alkenoid_Intermediate->this compound Hydroxylase (Putative, at C-11)

Caption: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

Despite the foundational importance of the precursor feeding experiments in establishing the biosynthetic pathway, specific quantitative data, such as the percentage of precursor incorporation into the final alkaloid products in Erythrina crista-galli, have not been published in the readily accessible scientific literature. A summary of the qualitative findings is presented below.

Precursor AdministeredPlant SystemObserved IncorporationKey FindingReference
(S)-NorprotosinomenineE. crista-galli fruit wallNoThe previously assumed precursor is not involved in the pathway.
(S)-CoclaurineE. crista-galli fruit wallYesA direct precursor to the Erythrina alkaloid skeleton.
(S)-NorreticulineE. crista-galli fruit wallYesA key intermediate that undergoes oxidative coupling.
[1-¹³C]-(S)-NorreticulineE. crista-galli fruit wallYes (into Erythraline)Label found exclusively at C-10, ruling out a symmetrical intermediate.

Experimental Protocols

Detailed, step-by-step experimental protocols from the key biosynthetic studies are not fully available. However, based on the published methodology, the core experimental approaches can be summarized.

General Precursor Feeding Protocol

This protocol outlines the general methodology for administering isotopically labeled precursors to the plant tissue identified as the primary site of alkaloid synthesis.

Precursor_Feeding_Workflow Plant_Material 1. Plant Material Collection (Immature fruit walls of E. crista-galli) Precursor_Prep 2. Precursor Preparation (Synthesis of radioactive or ¹³C-labeled (S)-coclaurine, (S)-norreticuline, etc.) Application 3. Precursor Application (Application of precursor solution to the surface of fruit wall tissue) Precursor_Prep->Application Incubation 4. Incubation (Metabolism of the precursor under controlled conditions) Application->Incubation Extraction 5. Alkaloid Extraction (Homogenization and extraction with organic solvents) Incubation->Extraction Analysis 6. Analysis (TLC, Autoradiography, HPLC, NMR Spectroscopy) Extraction->Analysis

Caption: General Experimental Workflow for Precursor Feeding Studies.

Methodology Details:

  • Plant Material: Immature fruits of Erythrina crista-galli were used, with the fruit wall tissue specifically identified as the site of biosynthesis.

  • Synthesis of Labeled Precursors: Precursors such as (S)-norreticuline were synthesized with either a radioactive label (e.g., ¹⁴C or ³H) for tracer studies or a stable isotope label (¹³C) for NMR analysis.

  • Application: The labeled precursors were dissolved in a suitable solvent and applied to the plant tissue.

  • Incubation: The tissue was incubated for a specific period to allow for the metabolic conversion of the precursor into downstream alkaloids.

  • Extraction and Purification: Following incubation, the plant material was harvested, and the alkaloids were extracted using standard acid-base extraction protocols. The crude extract was then purified using chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Analysis:

    • Radiolabeled Compounds: The distribution of radioactivity in the separated alkaloids was visualized by autoradiography of the TLC plates.

    • ¹³C-Labeled Compounds: The purified alkaloids (e.g., erythraline) were analyzed by ¹³C-NMR spectroscopy to determine the precise position of the isotopic label within the molecule.

Conclusion and Future Outlook

The biosynthetic pathway to the core erythrinan structure in Erythrina crista-galli has been firmly established, proceeding through (S)-norreticuline and the key dienone intermediate, erysodienone. This knowledge corrects earlier hypotheses and provides a solid foundation for further investigation. However, significant knowledge gaps remain, particularly concerning the late-stage enzymatic modifications—reductive and hydroxylative steps—that lead from erysodienone to the diverse array of Erythrina alkaloids, including this compound.

Future research efforts should be directed towards the identification and characterization of the enzymes responsible for these transformations. A combination of transcriptomic analysis of E. crista-galli fruit wall tissue and heterologous expression and characterization of candidate reductase and hydroxylase genes will be crucial. The successful elucidation of these final steps will not only complete our understanding of this compound biosynthesis but also provide valuable enzymatic tools for the potential biotechnological production of these pharmacologically important alkaloids. The generation of quantitative data on precursor flux and enzyme kinetics will be essential for the rational design of such synthetic biology approaches.

References

Erythrartine: A Technical Overview of its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrartine is a tetracyclic alkaloid belonging to the Erythrina class of natural products. These compounds, isolated from various species of the genus Erythrina, have garnered significant interest due to their diverse and potent biological activities. This document provides a detailed technical overview of the chemical structure and stereochemistry of this compound, based on currently available spectroscopic and chemical data. It is intended to serve as a resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Chemical Structure

The molecular formula of this compound is C₁₉H₂₃NO₄, with a corresponding molecular weight of 329.39 g/mol . The systematic name for this compound is not consistently reported, however, its structure is well-defined by its International Chemical Identifier (InChI) and its simplified representation, the InChIKey.

  • InChI: 1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13-,16-,19?/m0/s1

  • InChIKey: QWWCVLZNFFVFTR-OHWIQJHBSA-N

The core structure of this compound is a spirocyclic system, characteristic of the Erythrina alkaloids. It features a fused tetracyclic ring system containing a tertiary amine and multiple oxygenated functional groups, including methoxy (B1213986) and hydroxyl moieties.

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Stereochemistry

The stereochemistry of this compound is partially defined. The InChI string /t13-,16-,19? indicates that the relative stereochemistry at carbons 13 and 16 is established. However, the stereocenter at carbon 19 is denoted as questionable or unknown in the current chemical literature. The definitive absolute configuration of this compound has not been conclusively determined, as an X-ray crystallographic analysis of this specific alkaloid has not been reported in publicly accessible literature. The "(+)" designation in some literature suggests that it is dextrorotatory, but without a definitive structural elucidation, the assignment of R/S descriptors to all chiral centers remains incomplete.

Quantitative Data

The following table summarizes the available quantitative data for this compound, primarily its ¹³C NMR chemical shifts as reported in the SpectraBase database.

Carbon Atom Chemical Shift (ppm)
Assignments unavailable in the provided dataA full set of assigned chemical shifts is not publicly available.
Raw DataThe SpectraBase entry provides a list of ¹³C NMR peaks, but without specific assignments to the carbon atoms of the this compound structure.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, purification, and complete structural elucidation of this compound are not extensively documented in readily accessible scientific literature. However, based on general procedures for the isolation of alkaloids from Erythrina species, a general workflow can be outlined.

General Isolation and Purification Protocol
  • Extraction: The dried and powdered plant material (e.g., bark or seeds of Erythrina variegata) is subjected to exhaustive extraction with methanol (B129727) at room temperature.

  • Solvent Partitioning: The resulting crude methanolic extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., dichloromethane) to separate acidic and neutral compounds from the basic alkaloids.

  • Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is basified (e.g., with NH₄OH to pH 9-10) and then re-extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to recover the free alkaloids.

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques for purification. This typically involves:

    • Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude alkaloid extract using a gradient of solvents with increasing polarity.

    • Column Chromatography: Further separation of the VLC fractions over silica (B1680970) gel or alumina, again using a solvent gradient system.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds to yield pure this compound.

Structural Elucidation Methodology

The structure of isolated this compound would be elucidated using a combination of modern spectroscopic techniques:

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula.

  • NMR Spectroscopy:

    • ¹H NMR to determine the number and types of protons and their coupling relationships.

    • ¹³C NMR and DEPT experiments to determine the number and types of carbon atoms.

    • 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the carbon skeleton and the placement of substituents.

    • NOESY or ROESY experiments to determine the relative stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, ether, aromatic rings).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the molecule.

Biosynthesis and Potential Signaling Pathway

Proposed Biosynthetic Pathway of Erythrina Alkaloids

The biosynthesis of the characteristic spirocyclic core of Erythrina alkaloids is believed to proceed through an oxidative coupling of benzylisoquinoline precursors. The proposed pathway initiates from the amino acid L-tyrosine and proceeds through key intermediates such as (S)-coclaurine and (S)-norreticuline.

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP Coclaurine (S)-Coclaurine Dopamine->Coclaurine PHP->Coclaurine Norreticuline (S)-Norreticuline Coclaurine->Norreticuline Methylation & Hydroxylation Spirocyclic_Intermediate Spirocyclic Dienone Intermediate Norreticuline->Spirocyclic_Intermediate Oxidative Coupling Erythrina_Alkaloids Erythrina Alkaloids (e.g., this compound) Spirocyclic_Intermediate->Erythrina_Alkaloids Further Modifications

Proposed Biosynthetic Pathway of Erythrina Alkaloids.
Putative Signaling Pathway Inhibition

While the specific molecular targets of this compound are not well-characterized, studies on the structurally related alkaloid, erythraline, have shown inhibitory effects on the Toll-like receptor (TLR) signaling pathway. This pathway is a key component of the innate immune response. It is plausible that this compound may exert similar effects.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation translocates to nucleus MAPK->Inflammation This compound This compound (Putative) This compound->TAK1

Unraveling Erythrartine: A Review of an Obscure Erythrina Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

This guide will proceed by contextualizing Erythrartine within the broader family of Erythrina alkaloids, drawing on the available information for this class of compounds to infer potential characteristics and methodologies. We will also present information on the closely related and better-studied alkaloid, Erythraline (B1235506), where relevant, to provide a more complete picture for researchers in the field.

Introduction to Erythrina Alkaloids

The genus Erythrina, commonly known as coral trees, is a rich source of a unique group of isoquinoline (B145761) alkaloids known as the Erythrina alkaloids. These compounds are characterized by a tetracyclic spiroamine skeleton and have attracted significant scientific interest due to their diverse biological activities, including curare-like effects, insecticidal properties, and anti-inflammatory actions. The isolation and characterization of these alkaloids are crucial for drug discovery and development.

Putative Discovery and Isolation of this compound

While specific details on the discovery of this compound are scarce, it is reported to have been isolated from Erythrina speciosa. The general workflow for the isolation of Erythrina alkaloids provides a likely methodological framework.

General Experimental Workflow for Erythrina Alkaloid Isolation

The isolation of alkaloids from plant material typically involves a multi-step process of extraction, partitioning, and chromatography. The following diagram illustrates a generalized workflow that would be applicable for the isolation of this compound.

G cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Acid-Base Partitioning cluster_3 Chromatographic Purification cluster_4 Characterization P1 Collection of Erythrina speciosa (leaves and flowers) P2 Drying and Pulverization P1->P2 E1 Maceration or Soxhlet Extraction with Methanol (B129727) or Ethanol P2->E1 E2 Filtration and Concentration (Crude Extract) E1->E2 A1 Dissolution in acidic water (e.g., 5% HCl) E2->A1 A2 Washing with organic solvent (e.g., Dichloromethane) to remove neutral compounds A1->A2 A3 Basification of aqueous phase (e.g., with NH4OH) A2->A3 A4 Extraction of alkaloids into organic solvent (e.g., Dichloromethane) A3->A4 C1 Column Chromatography (Silica gel or Alumina) A4->C1 C2 Fraction Collection C1->C2 C3 Further purification by Preparative TLC or HPLC C2->C3 S1 Spectroscopic Analysis (NMR, MS, IR, UV-Vis) C3->S1

Generalized workflow for the isolation of Erythrina alkaloids.

Potential Biological Activity and Signaling Pathways

Given the lack of specific data for this compound, we can look to the biological activities of other Erythrina alkaloids to postulate potential areas of interest. For instance, Erythraline, isolated from the bark of Erythrina crista-galli, has been shown to possess anti-inflammatory properties by inhibiting the Toll-like receptor (TLR) signaling pathway.[1]

Erythraline and the TLR4 Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a signaling cascade that results in the production of pro-inflammatory mediators like nitric oxide (NO). Erythraline has been shown to suppress this pathway.[1] The following diagram illustrates the inhibitory effect of Erythraline on the TLR4 signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPKs MAPKs TAK1->MAPKs IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response (e.g., NO production) Nucleus->Inflammation Erythraline Erythraline Erythraline->IKK Inhibits phosphorylation Erythraline->MAPKs Inhibits phosphorylation

Inhibitory effect of Erythraline on the TLR4 signaling pathway.

Quantitative Data

Due to the scarcity of research on this compound, no specific quantitative data can be presented. For comparative purposes, the table below includes data for the related compound Erythraline, where available from the literature.

PropertyValueReference
Erythraline
Molecular FormulaC18H19NO3
Molar Mass297.35 g/mol
SourceErythrina crista-galli[1]
Biological ActivityAnti-inflammatory[1]
Mechanism of ActionInhibition of TLR signaling[1]

Detailed Experimental Protocols

As no specific protocols for this compound have been published, a generalized protocol for the isolation of Erythrina alkaloids is provided below. This protocol is a composite based on common methods in natural product chemistry.

Protocol: General Isolation of Erythrina Alkaloids

  • Plant Material Preparation:

    • Collect fresh leaves and flowers of Erythrina speciosa.

    • Air-dry the plant material in the shade for 7-10 days.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 5% aqueous hydrochloric acid (HCl).

    • Partition the acidic solution with an equal volume of dichloromethane (B109758) (DCM) in a separatory funnel to remove neutral and acidic compounds. Discard the DCM layer.

    • Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) (NH4OH).

    • Extract the alkaline solution three times with equal volumes of DCM.

    • Combine the DCM extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of increasing polarity, for example, a mixture of DCM and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids.

  • Structure Elucidation:

    • Characterize the pure isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Conclusion and Future Directions

This compound remains an enigmatic member of the Erythrina alkaloid family. While its existence is noted, its chemical and biological properties are yet to be thoroughly investigated. The methodologies and biological activities of related compounds, such as Erythraline, provide a roadmap for future research. A comprehensive study involving the targeted isolation of this compound from Erythrina speciosa, followed by detailed structural elucidation and biological screening, is necessary to unlock its potential. Such studies would not only contribute to the chemical knowledge of this diverse genus but could also unveil novel therapeutic leads. Researchers are encouraged to pursue the isolation and characterization of this and other lesser-known natural products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrina alkaloids, a diverse group of tetracyclic spiroamine compounds isolated from plants of the Erythrina genus, have garnered significant scientific interest due to their wide range of pharmacological activities.[1] These alkaloids, including the notable compound Erythrartine, are predominantly recognized for their effects on the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its related alkaloids, with a focus on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and acetylcholinesterase (AChE).

This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Pharmacological Profile

The primary mechanism of action for many Erythrina alkaloids is competitive antagonism at neuronal nicotinic acetylcholine receptors (nAChRs).[2] This interaction underlies their observed curare-like, anxiolytic, and sedative properties.[3][4] Furthermore, some alkaloids from this family have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the degradation of acetylcholine, suggesting a potential therapeutic role in conditions like Alzheimer's disease.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Erythrina alkaloids exhibit varying affinities for different subtypes of nAChRs. The α4β2 subtype, a predominant nAChR in the brain, is a key target for many of these compounds. The antagonistic activity at these receptors is responsible for the modulation of cholinergic neurotransmission.

Inhibition of Acetylcholinesterase (AChE)

Several Erythrina alkaloids have been identified as inhibitors of AChE. This dual activity of modulating nAChRs and inhibiting AChE makes them intriguing candidates for the development of novel therapeutics for neurodegenerative disorders.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and related alkaloids for their primary molecular targets.

Table 1: Binding Affinities (Ki) of Erythrina Alkaloids for Nicotinic Acetylcholine Receptors

AlkaloidReceptor SubtypeRadioligandKi (nM)Source
Erysodineα4β2[³H]Cytisine18
Dihydro-β-erythroidineα4β2[³H]Cytisine26
Erysopineα4β2[³H]Cytisine130
Erysovineα4β2[³H]Cytisine41
Erythralineα4β2[³H]Cytisine230

Table 2: Inhibitory Concentrations (IC50) of Erythrina Alkaloids for Nicotinic Acetylcholine Receptor Function

AlkaloidReceptor SubtypeAgonistIC50 (µM)Source
Erysodineα4β2Acetylcholine0.23
Dihydro-β-erythroidineα4β2Acetylcholine0.44
Erysopineα4β2Acetylcholine2.6
Erysovineα4β2Acetylcholine0.81
Erythralineα4β2Acetylcholine4.3

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Erythrina Alkaloids

AlkaloidSource of AChEIC50 (µM)Source
ErythralineHuman recombinantNot specified
ErysotineHuman recombinantNot specified
8-oxoerymelanthineHuman recombinantNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for nAChRs

This protocol outlines the determination of binding affinities of Erythrina alkaloids for nAChR subtypes.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK) 293 cells stably expressing the desired human nAChR subtype (e.g., α4β2).

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

2. Binding Assay:

  • In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 50 µL of radioligand (e.g., [³H]Cytisine at a final concentration of 1-2 nM).

    • 50 µL of competing ligand (Erythrina alkaloid) at various concentrations (typically 10⁻¹⁰ to 10⁻⁴ M) or buffer for total binding.

    • For non-specific binding, add a high concentration of a known nAChR ligand (e.g., 100 µM nicotine).

  • Incubate at 4°C for 2-3 hours.

3. Filtration and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of competing ligand that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol is used to assess the functional effects of Erythrina alkaloids on nAChR ion channel activity.

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2) at a specific ratio (e.g., 1:1).

  • Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Voltage-clamp the oocyte at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.

3. Drug Application and Data Acquisition:

  • Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.

  • Co-apply ACh with varying concentrations of the Erythrina alkaloid.

  • Record the resulting ionic currents using data acquisition software.

4. Data Analysis:

  • Measure the peak amplitude of the ACh-evoked currents in the absence and presence of the alkaloid.

  • Normalize the current in the presence of the antagonist to the control current.

  • Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the AChE inhibitory activity of Erythrina alkaloids.

1. Reagents:

  • 0.1 M Phosphate (B84403) buffer (pH 8.0).

  • Acetylthiocholine iodide (ATCI) solution (substrate).

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Acetylcholinesterase (AChE) enzyme solution.

  • Test compounds (Erythrina alkaloids) dissolved in a suitable solvent.

2. Assay Procedure:

  • In a 96-well microplate, add:

    • 25 µL of the test compound at various concentrations.

    • 50 µL of phosphate buffer (pH 8.0).

    • 25 µL of AChE solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Add 25 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of ATCI solution.

3. Measurement and Data Analysis:

  • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ion Channel Closed) ACh->nAChR Binds to Orthosteric Site Alkaloid Erythrina Alkaloid (Competitive Antagonist) Alkaloid->nAChR Binds to Orthosteric Site (Blocks ACh Binding) nAChR_Open nAChR (Ion Channel Open) nAChR->nAChR_Open Conformational Change Ion_Influx Na+/Ca2+ Influx nAChR_Open->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Competitive antagonism of Erythrina alkaloids at the nAChR.

Experimental Workflows

Radioligand_Binding_Workflow start Start: Radioligand Binding Assay mem_prep 1. Membrane Preparation (HEK cells expressing nAChR) start->mem_prep assay_setup 2. Assay Setup in 96-well plate (Membranes, Radioligand, Alkaloid) mem_prep->assay_setup incubation 3. Incubation (4°C, 2-3 hours) assay_setup->incubation filtration 4. Filtration & Washing (Separate bound from free radioligand) incubation->filtration quantification 5. Scintillation Counting (Measure radioactivity) filtration->quantification analysis 6. Data Analysis (Calculate Ki values) quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for nAChR radioligand binding assay.

Electrophysiology_Workflow start Start: Electrophysiology Assay oocyte_prep 1. Oocyte Preparation & cRNA Injection (Express nAChRs) start->oocyte_prep recording_setup 2. Two-Electrode Voltage Clamp Setup (Hold at -60 mV) oocyte_prep->recording_setup drug_app 3. Drug Application (ACh +/- Alkaloid) recording_setup->drug_app data_acq 4. Data Acquisition (Record ionic currents) drug_app->data_acq analysis 5. Data Analysis (Determine IC50 values) data_acq->analysis end End: Assess Functional Inhibition analysis->end

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion

This compound and its related alkaloids represent a fascinating class of natural products with significant potential for CNS-targeted drug discovery. Their primary mode of action as competitive antagonists of neuronal nicotinic acetylcholine receptors, coupled with acetylcholinesterase inhibitory activity, provides a strong basis for further investigation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and scientists to explore the therapeutic applications of these compounds in areas such as anxiety, neurodegenerative diseases, and other neurological disorders. Future research should focus on elucidating the structure-activity relationships within this alkaloid family to design more potent and selective modulators of the cholinergic system.

References

Mechanism of action of Erythrartine at a molecular level

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Mechanism of Action of Erythrartine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tetracyclic spiroamine alkaloid isolated from plants of the Erythrina genus, has demonstrated notable pharmacological activities, particularly anxiolytic and anticonvulsant effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. While direct, quantitative binding data for this compound on specific molecular targets remains limited in publicly available literature, this document synthesizes the existing preclinical evidence, proposes putative molecular pathways, and details relevant experimental protocols to guide future research. The primary hypothesized mechanisms involve the modulation of inhibitory GABAergic and excitatory nicotinic cholinergic neurotransmitter systems.

Introduction to this compound

This compound belongs to the class of Erythrina alkaloids, which are characterized by a unique tetracyclic spiroamine core structure.[1] These natural products have been a subject of interest for their diverse bioactivities, including effects on the central nervous system (CNS). Preclinical studies have established that this compound possesses anxiolytic and broad-spectrum anticonvulsant properties, making it a promising candidate for further investigation in the context of neurological and psychiatric disorders.

Pharmacological Profile

Anxiolytic Activity

This compound has been shown to exhibit anxiolytic effects in rodent models, comparable to some established therapeutic agents. This activity suggests an interaction with CNS pathways that regulate fear and anxiety.

Anticonvulsant Activity

The anticonvulsant properties of this compound have been demonstrated against seizures induced by a variety of chemoconvulsants, including pilocarpine, kainic acid, pentylenetetrazol (PTZ), and picrotoxin. The broad efficacy against convulsants with different mechanisms of action suggests that this compound may act on a fundamental pathway of neuronal excitability or through multiple mechanisms.

Proposed Molecular Mechanisms of Action

The precise molecular targets of this compound have not been definitively elucidated. However, based on studies of related Erythrina alkaloids and in silico modeling, two primary pathways are proposed: antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and positive modulation of γ-aminobutyric acid type A (GABAA) receptors.

Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

A significant body of evidence suggests that many Erythrina alkaloids act as competitive antagonists at neuronal nAChRs. These ligand-gated ion channels are involved in excitatory neurotransmission in the CNS. By blocking nAChRs, this compound could reduce neuronal excitability, which would be consistent with its observed anticonvulsant effects.

Modulation of GABAA Receptors

The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Enhancement of GABAergic signaling, typically through positive allosteric modulation of GABAA receptors, is a common mechanism for anxiolytics and anticonvulsants. In silico molecular docking studies have suggested that erythrinic alkaloids, including this compound, may bind to GABAA receptors, potentially enhancing their inhibitory function. This proposed interaction is supported by the fact that this compound is effective against seizures induced by picrotoxin, a non-competitive antagonist of the GABAA receptor channel.

Quantitative and Semi-Quantitative Data

Table 1: Anticonvulsant Efficacy of this compound

Seizure ModelInducing AgentThis compound Dose (intracerebroventricular)Protection Against Seizures (%)Reference
RatsPicrotoxin3 µg/µl100
RatsKainic Acid3 µg/µl72
RatsPentylenetetrazol (PTZ)3 µg/µl85

Table 2: Antioxidant Activity of this compound

AssayConcentrationAntioxidant Activity (%)Reference
In vitro assay500 µmol/L37.8

Detailed Experimental Protocols

To further elucidate the molecular mechanism of this compound, the following experimental approaches are recommended.

Radioligand Binding Assays

This method is used to determine the binding affinity of a ligand (this compound) to a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound for GABAA receptors and various nAChR subtypes.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex for GABAA receptors, thalamus for nAChRs) or from cells recombinantly expressing specific receptor subtypes.

  • Assay Buffer: Prepare a suitable buffer for the specific receptor (e.g., Tris-HCl for GABAA receptors).

  • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]muscimol or [3H]gabazine for the GABAA receptor agonist site; [3H]nicotine or [3H]epibatidine for nAChRs).

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This technique measures the effect of a compound on the function of ion channels.

Objective: To determine if this compound modulates the ion flow through GABAA receptors or nAChRs.

Methodology:

  • Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the target receptor subtypes.

  • Recording:

    • For two-electrode voltage clamp in oocytes, impale the cell with two microelectrodes (one for voltage clamping, one for current recording).

    • For patch clamp in mammalian cells, form a high-resistance seal between a glass micropipette and the cell membrane.

  • Agonist Application: Perfuse the cells with a known agonist of the receptor (e.g., GABA for GABAA receptors, acetylcholine or nicotine (B1678760) for nAChRs) to elicit an ionic current.

  • This compound Application: Co-apply this compound with the agonist to observe any potentiation or inhibition of the current.

  • Data Analysis: Measure the change in current amplitude in the presence of this compound. Generate concentration-response curves to determine the IC50 (for antagonists) or EC50 (for modulators).

Visualizations

Signaling Pathways

Erythrartine_Proposed_MoA cluster_GABA Proposed GABAergic Modulation cluster_nAChR Proposed Nicotinic Antagonism GABA GABA GABAAR GABA_A Receptor GABA->GABAAR Binds Cl_channel Cl- Channel GABAAR->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx Erythrartine_GABA This compound Erythrartine_GABA->GABAAR Positive Allosteric Modulation (?) ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Binds Ion_channel Cation Channel nAChR->Ion_channel Opens Depolarization Neuronal Depolarization (Excitation) Ion_channel->Depolarization Na+/Ca2+ influx Erythrartine_nAChR This compound Erythrartine_nAChR->nAChR Competitive Antagonism (?)

Caption: Proposed molecular mechanisms of this compound action.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow prep Receptor Membrane Preparation radioligand Add Fixed Concentration of Radioligand prep->radioligand test_compound Add Varying Concentrations of this compound radioligand->test_compound incubation Incubate at Defined Temperature and Time test_compound->incubation filtration Rapid Filtration incubation->filtration wash Wash Filters filtration->wash scintillation Liquid Scintillation Counting wash->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anxiolytic and anticonvulsant activities. Current evidence suggests that its mechanism of action likely involves the modulation of major neurotransmitter systems, specifically nAChRs and/or GABAA receptors. However, the lack of direct binding and functional data for this compound itself is a significant knowledge gap.

Future research should prioritize:

  • Quantitative binding studies to determine the affinity of this compound for a panel of CNS receptors, including various nAChR and GABAA receptor subtypes.

  • Electrophysiological studies to characterize the functional consequences of this compound binding to its target ion channels.

  • In vivo microdialysis studies to investigate the effects of this compound on neurotransmitter levels in relevant brain regions.

A definitive understanding of this compound's molecular mechanism of action will be crucial for its potential development as a therapeutic agent for neurological disorders.

References

In Silico Prediction of Erythrartine's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrartine, a tetracyclic alkaloid isolated from plants of the Erythrina genus, belongs to a class of compounds known for a diverse range of biological activities. While preliminary studies have hinted at its potential therapeutic applications, a comprehensive understanding of its molecular targets and mechanisms of action remains largely unexplored. This technical guide outlines a systematic in silico approach to predict and elucidate the biological targets of this compound, thereby accelerating its development as a potential therapeutic agent. By leveraging a combination of computational techniques, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, this workflow provides a robust framework for hypothesis generation and subsequent experimental validation. This document details the requisite methodologies, data presentation strategies, and visual workflows to guide researchers in this endeavor.

Introduction

The genus Erythrina is a rich source of structurally diverse alkaloids with a wide spectrum of pharmacological effects. This compound, identified as 11β-hydroxyerysotrine, is one such alkaloid.[1] Early investigations into the bioactivities of Erythrina extracts and their constituent alkaloids have suggested potential anticholinesterase, anti-HIV-1, and cytotoxic activities.[1][2] However, the specific molecular targets through which this compound exerts these effects are not well-defined.

In silico target prediction has emerged as a powerful tool in modern drug discovery to bridge this knowledge gap. By computationally screening a compound against a vast library of biological macromolecules, potential protein targets can be identified, offering insights into its mechanism of action, potential therapeutic applications, and possible off-target effects.[3][4] This guide presents a comprehensive in silico workflow tailored for the prediction of this compound's biological targets.

Proposed In Silico Target Prediction Workflow

The proposed workflow for identifying the biological targets of this compound is a multi-step process that integrates several computational techniques to refine the list of potential candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Refinement & Prioritization cluster_2 Phase 3: Validation & Mechanistic Insight A This compound 3D Structure B Reverse Docking A->B C Initial Hit List of Potential Targets B->C D Pharmacophore Modeling C->D E Molecular Similarity Analysis C->E F Prioritized Target List D->F E->F G Molecular Dynamics Simulation F->G H Binding Free Energy Calculation G->H I Hypothesized Signaling Pathways H->I

Caption: A proposed in silico workflow for this compound target prediction.

Methodologies

Preparation of this compound's 3D Structure

A high-quality three-dimensional structure of this compound is a prerequisite for all subsequent in silico analyses.

Protocol:

  • Obtain 2D Structure: Retrieve the 2D structure of this compound (11β-hydroxyerysotrine) from a chemical database such as PubChem or ChEMBL.

  • 2D to 3D Conversion: Utilize a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the geometric and energetic favorability of the ligand structure.

  • File Format: Save the final 3D structure in a compatible format (e.g., .mol2, .sdf) for use in docking and screening software.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique where a single ligand is docked against a large collection of protein structures to identify potential binding partners.

Protocol:

  • Target Protein Database Preparation: Compile a comprehensive database of 3D protein structures. This can be the entire Protein Data Bank (PDB) or a curated subset focusing on human proteins or proteins from specific disease pathways.

  • Binding Site Identification: For each protein in the database, identify potential ligand-binding sites. This can be done by identifying known binding pockets or using computational tools to predict putative binding sites.

  • Docking Simulation: Employ a molecular docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared 3D structure of this compound into the identified binding sites of all proteins in the database.

  • Scoring and Ranking: The docking program will generate a score for each protein-ligand interaction, which estimates the binding affinity. Rank all the proteins based on their docking scores to generate an initial list of potential targets.

Table 1: Representative Data from a Hypothetical Reverse Docking Screen of this compound

RankPDB IDProtein NameDocking Score (kcal/mol)
14M0FAcetylcholinesterase (AChE)-10.2
26U2HButyrylcholinesterase (BChE)-9.8
31A28HIV-1 Protease-9.5
45T35Cyclin-Dependent Kinase 2 (CDK2)-9.1
53ERTEstrogen Receptor Alpha-8.9

Note: This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This can be used to filter and refine the initial hit list from reverse docking.

Protocol:

  • Model Generation: For the top-ranked protein targets from the reverse docking screen, generate structure-based pharmacophore models. This involves identifying the key interactions (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) between this compound and the protein's binding site.

  • Database Screening: Use the generated pharmacophore models as 3D queries to screen chemical databases for other molecules that fit the model. The rationale is that if a target is valid, other known active compounds for that target should also match the pharmacophore.

  • Hit List Refinement: Prioritize targets for which known active ligands map well to the this compound-derived pharmacophore.

G cluster_0 Pharmacophore Model Generation cluster_1 Virtual Screening & Refinement A Top-ranked Protein-Erythrartine Complex B Identify Key Interactions A->B C Generate 3D Pharmacophore Model B->C D Screen Chemical Database with Pharmacophore C->D E Analyze Hit Molecules D->E F Refined & Validated Target List E->F

Caption: Workflow for pharmacophore-based target validation.

Molecular Dynamics Simulations

To further validate the binding of this compound to the high-priority targets and to understand the stability of the protein-ligand complex, molecular dynamics (MD) simulations can be performed.

Protocol:

  • System Preparation: The protein-Erythrartine complex obtained from docking is placed in a simulation box with explicit solvent (water) and ions to mimic physiological conditions.

  • Simulation: An MD simulation is run for a significant time period (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, identify key interacting residues, and calculate the binding free energy.

Potential Signaling Pathway Involvement

Based on the prioritized list of predicted targets, further in silico analysis can be performed to hypothesize the signaling pathways that may be modulated by this compound. For instance, if acetylcholinesterase is a confirmed target, it would implicate this compound in the cholinergic signaling pathway, which is relevant to neurological functions.

G This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Acetylcholine Acetylcholine AChE->Acetylcholine Degrades CholinergicReceptor Cholinergic Receptor Acetylcholine->CholinergicReceptor Activates DownstreamSignaling Downstream Signaling CholinergicReceptor->DownstreamSignaling NeuronalResponse Neuronal Response DownstreamSignaling->NeuronalResponse

Caption: Hypothetical involvement of this compound in the cholinergic pathway.

Conclusion

The in silico workflow detailed in this guide provides a systematic and resource-efficient approach to predict the biological targets of this compound. By integrating reverse docking, pharmacophore modeling, and molecular dynamics simulations, researchers can generate a high-confidence list of potential targets. These computational predictions are invaluable for guiding subsequent experimental validation studies, ultimately accelerating the exploration of this compound's therapeutic potential. It is imperative to note that in silico predictions are hypotheses that require experimental verification through in vitro and in vivo assays.

References

A Technical Guide to the Classification and Analysis of Erythrartine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of erythrartine (B58035), a member of the diverse Erythrina alkaloid family. It details its specific classification based on chemical structure, summarizes key physicochemical and biological data, and outlines the experimental protocols for its isolation, characterization, and biological evaluation.

Introduction to Erythrina Alkaloids

The genus Erythrina, comprising approximately 130 species of tropical and subtropical plants, is a rich source of structurally unique tetracyclic spiroamine alkaloids.[1][2] These compounds are characterized by a common erythrinane skeleton, which consists of four rings (A, B, C, and D).[1] For decades, Erythrina alkaloids have been the subject of significant scientific interest due to their wide range of pharmacological activities, including sedative, anxiolytic, anticonvulsant, and curare-like neuromuscular blocking effects.[3] Their primary mechanism of action often involves the modulation of central nervous system (CNS) targets, particularly neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[3]

Classification of this compound

Erythrina alkaloids are broadly categorized into three main classes based on the substitution and degree of unsaturation in the A and B rings of the erythrinane core: dienoid, alkenoid, and lactonic alkaloids.

  • Dienoid Alkaloids: Characterized by a conjugated diene system across the C1-C2 and C6-C7 positions.

  • Alkenoid Alkaloids: Possess a single double bond at the C1-C2 position.

  • Lactonic Alkaloids: Contain a lactone ring, representing a smaller and less common subclass.

Based on its chemical structure, This compound is definitively classified as a dienoid Erythrina alkaloid . It features the characteristic 1,6-diene system within its tetracyclic framework.

G cluster_0 Erythrina Alkaloids cluster_1 Major Classes cluster_2 Specific Alkaloid Example Erythrina Alkaloids Erythrina Alkaloids Dienoid Dienoid Erythrina Alkaloids->Dienoid Alkenoid Alkenoid Erythrina Alkaloids->Alkenoid Lactonic Lactonic Erythrina Alkaloids->Lactonic This compound This compound Dienoid->this compound

Figure 1: Hierarchical classification of this compound.

Physicochemical and Biological Data

Quantitative data is essential for the identification and evaluation of natural products. The following tables summarize the known spectroscopic data for this compound and the biological activity of structurally related dienoid alkaloids.

Table 1: Physicochemical and Spectroscopic Data for this compound

Property / TechniqueParameterValue / Data
Identity Molecular FormulaC₁₉H₂₃NO₄
Molecular Weight329.39 g/mol
CAS Number51666-26-3
¹³C NMR SolventCDCl₃
Chemical Shifts (δ, ppm)147.2, 146.6, 141.0, 131.2, 126.1, 124.0, 108.3, 105.7, 68.1, 65.0, 56.1, 55.9, 53.4, 47.1, 38.8, 30.9, 23.1
¹H NMR SolventCDCl₃
Chemical Shifts (δ, ppm)Data not available in the searched literature.
Mass Spectrometry Ionization ModeESI+ (Predicted)
[M+H]⁺ (m/z)330.1700

Table 2: Biological Activity of Structurally Related Dienoid Erythrina Alkaloids on Neuronal nAChRs (Note: Data for this compound is not currently available. This table provides context based on its close structural analogs.)

CompoundReceptor SubtypeAssay TypeValue (IC₅₀)Reference
Erysotrineα4β2Electrophysiology (Xenopus oocytes)0.37 µM
Erysotrineα7Electrophysiology (Xenopus oocytes)17 µM
(+)-Erythravineα4β2Electrophysiology (HEK 293 cells)13 nM
(+)-Erythravineα7*Electrophysiology (Hippocampal neurons)6 µM

Experimental Methodologies

Isolation and Purification of this compound

The isolation of this compound from its natural source, such as the leaves or flowers of Erythrina speciosa, follows a standard acid-base extraction protocol coupled with chromatographic separation.

G start Dried & Powdered Erythrina Plant Material extraction Maceration with Methanol (B129727) (MeOH) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration acidification Acid-Base Partition: Dissolve in 2% Acetic Acid (pH 2-3) filtration->acidification partition1 Partition with Ethyl Acetate (B1210297) (EtOAc) (Removes neutral/acidic compounds) acidification->partition1 basification Basify Aqueous Layer (NH4OH to pH 8-9) partition1->basification Aqueous Layer partition2 Extract with EtOAc or CH2Cl2 (Extracts alkaloids) basification->partition2 crude Crude Alkaloid Fraction partition2->crude Organic Layer chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution: Hexane/EtOAc/MeOH) crude->chromatography pure Pure this compound chromatography->pure

Figure 2: General workflow for the isolation of this compound.

Protocol:

  • Extraction: Dried and powdered plant material is macerated at room temperature with an organic solvent, typically methanol (MeOH), for 48-72 hours. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Acid-Base Partitioning:

    • The residue is dissolved in a weak acidic solution (e.g., 2% acetic acid) to protonate the basic alkaloids, rendering them water-soluble.

    • This aqueous solution is washed with a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and acidic impurities.

    • The acidic aqueous layer is then basified with a weak base (e.g., ammonium (B1175870) hydroxide, NH₄OH) to a pH of 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basic aqueous layer into an organic solvent such as EtOAc or dichloromethane (B109758) (CH₂Cl₂).

  • Purification: The resulting crude alkaloid fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with non-polar solvents (e.g., hexane) and gradually increasing in polarity (e.g., adding EtOAc and then MeOH), is used to separate the individual alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC) to isolate pure this compound.

Structural Elucidation

The definitive structure of an isolated compound like this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and, consequently, the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for full structural assignment.

    • 1D NMR: ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the number and type of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to three bonds away, which is critical for assembling the complete carbon skeleton and determining the placement of functional groups.

Mechanism of Action and Signaling Pathway

While direct data for this compound is limited, the primary pharmacological target for dienoid Erythrina alkaloids is the neuronal nicotinic acetylcholine receptor (nAChR). These alkaloids act as competitive antagonists, particularly at the α4β2 subtype, which is highly expressed in the CNS.

Signaling Pathway: In normal cholinergic neurotransmission, the presynaptic release of acetylcholine (ACh) leads to its binding to postsynaptic nAChRs. This binding opens the ligand-gated ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the neuron and propagates the nerve signal.

This compound and related alkaloids are hypothesized to competitively inhibit this process. By binding to the same site as ACh on the nAChR, they block the channel from opening, thereby inhibiting neuronal excitation. This antagonistic action at key nAChRs in the brain is believed to underlie the anxiolytic and sedative effects observed for this class of compounds.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR nAChR (α4β2) ACh->nAChR Binds Depolarization Ion Influx (Na+, Ca2+) & Depolarization nAChR->Depolarization Activates Blocked Channel Blocked No Ion Influx nAChR->Blocked Inhibits This compound This compound (Antagonist) This compound->nAChR Blocks

Figure 3: Antagonistic action of this compound at the nicotinic acetylcholine receptor (nAChR).
Biological Assay Protocol: Whole-Cell Patch-Clamp Electrophysiology

To quantify the antagonist activity of this compound on specific nAChR subtypes, a whole-cell patch-clamp assay is employed.

  • Cell Culture: A mammalian cell line (e.g., HEK-293) is transfected to express the desired nAChR subunits (e.g., α4 and β2).

  • Electrophysiology:

    • A single transfected cell is "patched" with a microelectrode to measure ionic currents across the cell membrane.

    • A baseline current is established. The cell is then perfused with a solution containing a known concentration of acetylcholine (typically the EC₅₀ concentration) to elicit a maximal current response.

    • To determine inhibitory activity, the cell is pre-incubated with varying concentrations of this compound before being co-perfused with this compound and acetylcholine.

  • Data Analysis: The reduction in the acetylcholine-induced current in the presence of this compound is measured. By testing a range of concentrations, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC₅₀) can be calculated, providing a quantitative measure of the compound's potency as an antagonist at that specific receptor subtype.

References

Preliminary Cytotoxicity Screening of Erythrartine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Erythrartine" is not found in the reviewed scientific literature. This guide is based on the cytotoxic properties of various structurally related alkaloids and flavonoids isolated from the Erythrina genus, which are used as a proxy to provide a representative framework for preliminary cytotoxicity screening.

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary in vitro cytotoxicity screening of this compound, a representative compound from the Erythrina genus. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities for their potential as anticancer agents.

Introduction

The genus Erythrina is a rich source of bioactive secondary metabolites, including alkaloids and flavonoids, which have demonstrated a range of pharmacological activities. Several compounds isolated from various Erythrina species have exhibited significant cytotoxic effects against a panel of human cancer cell lines, making them promising candidates for further anticancer drug development.[1][2] The preliminary cytotoxicity screening detailed herein is a critical first step in characterizing the bioactivity of a novel compound like this compound. This process involves determining the concentration-dependent effects of the compound on cell viability and elucidating the primary mechanism of cell death, often focusing on the induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity of Erythrina Compounds

The following tables summarize the 50% inhibitory concentration (IC50) values of various compounds isolated from different Erythrina species against a range of cancer cell lines. This data provides a comparative baseline for the expected potency of a novel Erythrina-derived compound.

Table 1: Cytotoxicity of Compounds from Erythrina poeppigiana

CompoundCell LineIC50 (µM)
β-erythroidineMCF-7 (Breast Cancer)36.8
8-oxo-β-erythroidineMCF-7 (Breast Cancer)60.8
8-oxo-α-erythroidineMCF-7 (Breast Cancer)875.4
Data sourced from Herlina et al., 2020[3]

Table 2: Cytotoxicity of Compounds from Erythrina caffra

CompoundCell LineIC50 (µg/mL)
n-hexacosanyl isoferulateMCF-7 (Breast Cancer)58.84
n-hexacosanyl isoferulateHeLa (Cervical Cancer)146.63
tetradecyl isoferulateMCF-7 (Breast Cancer)123.62
tetradecyl isoferulateHeLa (Cervical Cancer)169.80
Data sourced from a 2023 study on Erythrina caffra compounds.[1]

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Cell Viability Assessment: Trypan Blue Exclusion Assay

This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the control and this compound-treated cultures.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 ratio).

  • Incubation: Allow the mixture to stand for 1-3 minutes at room temperature.

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Harvesting: After treatment with this compound, harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Caspase Activity Assay

Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis. Their activity can be measured using a luminogenic or fluorometric substrate.

Protocol (using a luminogenic assay):

  • Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature.

  • Reagent Preparation: Reconstitute the luminogenic substrate (containing the DEVD peptide sequence) in the provided buffer to prepare the Caspase-Glo® 3/7 Reagent.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis cluster_3 Data Analysis cell_seeding Seed Cancer Cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with this compound (various concentrations) incubation_24h->treatment incubation_exp Incubate for 24/48/72h treatment->incubation_exp mtt_assay MTT Assay incubation_exp->mtt_assay trypan_blue Trypan Blue Assay incubation_exp->trypan_blue flow_cytometry Annexin V/PI Staining & Flow Cytometry incubation_exp->flow_cytometry caspase_assay Caspase-3/7 Activity Assay incubation_exp->caspase_assay ic50 Calculate IC50 Values mtt_assay->ic50 trypan_blue->ic50 apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant caspase_assay->apoptosis_quant

Caption: Workflow for the preliminary cytotoxicity screening of this compound.

Hypothesized Apoptotic Signaling Pathway

Based on the mechanisms of related compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.

G This compound This compound Bax Bax Activation This compound->Bax Bcl2 Bcl-2 Inhibition This compound->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Erythrartine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Erythrosine (FD&C Red No. 3) using High-Performance Liquid Chromatography (HPLC).

Introduction

Erythrosine, also known as FD&C Red No. 3, is a synthetic, iodine-containing xanthene food dye. Its use is permitted in specified foods in many countries, although its safety has been a subject of debate. Accurate and reliable quantification of Erythrosine in various matrices such as food products and pharmaceuticals is crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) with UV-Vis or Photodiode Array (PDA) detection is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and accuracy.

This document provides a detailed application note and protocol for the quantification of Erythrosine using a reversed-phase HPLC (RP-HPLC) method. The method described is based on established and validated procedures, ensuring reliability and reproducibility.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and organic solvents. Erythrosine, being a relatively polar compound, is separated from other sample components based on its differential partitioning between the stationary and mobile phases. The separated Erythrosine is then detected by a UV-Vis or PDA detector at its maximum absorption wavelength (λmax), which is approximately 529 nm. Quantification is achieved by comparing the peak area of Erythrosine in the sample to that of a known standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector is required. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column Phenomenex C18 Gemini (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 20mM Ammonium (B1175870) Acetate (B1210297) Buffer : Acetonitrile (B52724) : Methanol (40:30:30 v/v/v)[1][2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C for better reproducibility)
Detection UV/PDA at 529 nm[1][2]
Run Time Approximately 10 minutes
Reagents and Solutions
  • Erythrosine Reference Standard: Purity ≥ 95%

  • Ammonium Acetate: Analytical grade

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Water: HPLC grade or deionized water

  • Mobile Phase Preparation (1 L):

    • Prepare a 20mM Ammonium Acetate solution by dissolving 1.54 g of ammonium acetate in 1 L of HPLC grade water.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 400 mL of the 20mM ammonium acetate buffer with 300 mL of acetonitrile and 300 mL of methanol.

    • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Erythrosine reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL)[1].

Sample Preparation

The sample preparation procedure will vary depending on the matrix. General guidelines are provided below:

  • Liquid Samples (e.g., beverages):

    • Degas carbonated samples using an ultrasonic bath for 5-10 minutes.

    • Filter the sample through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase to bring the Erythrosine concentration within the calibration range.

  • Solid Samples (e.g., candies, tablets):

    • Accurately weigh a representative portion of the homogenized sample.

    • Dissolve the sample in a known volume of mobile phase. Sonication may be used to aid dissolution.

    • Centrifuge the sample solution to pellet any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Complex Matrices (e.g., fatty foods):

    • A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

    • For LLE, the sample can be extracted with a suitable organic solvent. The extract is then evaporated to dryness and reconstituted in the mobile phase.

    • For SPE, a C18 cartridge can be used to retain Erythrosine while more polar impurities are washed away. Erythrosine is then eluted with a stronger solvent, evaporated, and reconstituted in the mobile phase.

Data Presentation

The performance of the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

Validation ParameterTypical Performance Data
Linearity (Correlation Coefficient, R²) ≥ 0.999
Linear Range 0.2 - 1.0 µg/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Intraday: < 2%, Interday: < 2%
Retention Time Approximately 5.6 min (will vary with specific system)

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Detector PDA/UV Detector (529 nm) HPLC_System->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of Erythrosine.

Stability-Indicating Aspects

For pharmaceutical applications, it is crucial to ensure that the analytical method is stability-indicating. This means the method can accurately measure the analyte of interest in the presence of its degradation products. To validate the stability-indicating nature of this HPLC method, forced degradation studies should be performed.

Forced Degradation Protocol
  • Acid Degradation: Treat a sample solution with 1N HCl at room temperature for a specified period.

  • Base Degradation: Treat a sample solution with 1N NaOH at room temperature.

  • Oxidative Degradation: Treat a sample solution with 30% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 105°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

After exposure, the stressed samples should be analyzed by the HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the parent Erythrosine peak, confirming the method's specificity and stability-indicating capability.

Signaling_Pathway cluster_stress Stress Conditions Acid Acid Hydrolysis Degradation_Products Degradation Products Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Thermal Thermal Stress Thermal->Degradation_Products Photo Photolytic Stress Photo->Degradation_Products Erythrosine Erythrosine Sample Erythrosine->Acid Erythrosine->Base Erythrosine->Oxidation Erythrosine->Thermal Erythrosine->Photo HPLC_Analysis HPLC Analysis Erythrosine->HPLC_Analysis Degradation_Products->HPLC_Analysis Resolution Peak Resolution HPLC_Analysis->Resolution

Caption: Logical relationship for stability-indicating method validation.

Conclusion

The described RP-HPLC method is simple, accurate, and precise for the quantification of Erythrosine in various samples. The method can be readily implemented in quality control laboratories. For regulated environments, it is essential to perform a full method validation to ensure compliance with the relevant guidelines. The stability-indicating nature of the method can be confirmed through forced degradation studies, making it suitable for the analysis of Erythrosine in pharmaceutical formulations.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Erythrartine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythritol (B158007), a four-carbon sugar alcohol, is widely used as a sugar substitute in food and pharmaceutical products.[1][2] Its analysis is crucial for quality control, pharmacokinetic studies, and understanding its metabolic fate. Gas chromatography-mass spectrometry (GC-MS) is a powerful and sensitive technique for the quantification and identification of erythritol in various matrices.[3] However, due to its low volatility, derivatization is typically required to convert erythritol into a more volatile compound suitable for GC analysis.[4][5] This document provides detailed application notes and protocols for the GC-MS analysis of erythritol.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of erythritol, compiled from various studies. These values can serve as a reference for method development and validation.

ParameterValueMatrixDerivatizationReference
Retention Time (RT)3.539 minMethanolic ExtractNot Specified
Limit of Detection (LOD)Sub-nanogram levelsNot SpecifiedNot Applicable (Direct Analysis)
Common Adducts (LC-MS)[M+Cl]-Food SamplesNot Applicable

Note: The limit of detection for direct analysis methods like DART-MS is provided as an indication of the sensitivity achievable for related sugar alcohols. For GC-MS, the LOD will be dependent on the specific derivatization method and instrumentation used.

Experimental Protocols

Sample Preparation: Derivatization

Since erythritol is a polar and non-volatile compound, derivatization is a critical step for successful GC-MS analysis. The most common approach is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Protocol: Trimethylsilylation (TMS) of Erythritol

This protocol is a general guideline and may require optimization based on the sample matrix and instrument sensitivity.

Materials:

  • Erythritol standard or sample extract

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., Myristic acid-d27)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Drying: Thoroughly dry the erythritol standard or sample extract to remove any water, as silylation reagents are not compatible with water. This can be achieved by evaporation to dryness under a stream of nitrogen or by lyophilization.

  • Internal Standard Addition: Add a known amount of internal standard to the dried sample. This will help to correct for variations in derivatization efficiency and injection volume.

  • Methoxyamination (Optional but Recommended): To prevent the formation of multiple derivatives from tautomers of reducing sugars (if present in the sample matrix), a methoxyamination step can be performed prior to silylation.

    • Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Incubate the mixture at 30°C for 90 minutes with gentle shaking.

  • Trimethylsilylation:

    • Add 90 µL of MSTFA + 1% TMCS to the sample.

    • Incubate the mixture at 37°C for 30 minutes. Some protocols may use higher temperatures (e.g., 70°C for 45 minutes).

  • Cooling and Transfer: Allow the derivatized sample to cool to room temperature before transferring it to a GC vial for analysis. Derivatized samples are typically stable for about 24 hours.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of silylated erythritol. These should be optimized for your specific instrument and application.

ParameterTypical Setting
Gas Chromatograph
Injection ModeSplitless (for trace analysis) or Split
Injection Volume1 µL
Inlet Temperature280 - 300 °C
Carrier GasHelium at a constant flow rate of 1.2 - 1.5 mL/min
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl polymethylsiloxane column
Oven Temperature ProgramInitial temperature of 50°C for 1-2 min, then ramp at 10°C/min to 310-320°C and hold for 2-8 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 - 250 °C
Quadrupole Temperature150 °C
Mass Scan Range50 - 500 amu
Data AcquisitionFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the GC-MS analysis of erythritol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Food) Extraction Extraction of Analytes Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of erythritol.

Derivatization_Pathway Erythritol Erythritol (with -OH groups) TMS_Erythritol TMS-Erythritol (Volatile Derivative) Erythritol->TMS_Erythritol + MSTFA MSTFA + 1% TMCS (Silylating Agent) MSTFA->TMS_Erythritol Reacts with

Caption: Derivatization of erythritol for GC-MS analysis.

Data Analysis

Data processing involves several steps, including baseline correction, peak extraction, alignment, and integration, which can be performed using software such as Chroma TOF. For compound identification, the obtained mass spectra are compared with spectral libraries like the NIST Mass Spectral Library. Retention indices can also be used for more confident identification. For quantitative analysis, a calibration curve is constructed using known concentrations of derivatized erythritol standards, and the concentration in the unknown sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

References

Application Notes and Protocols for the Structural Elucidation of Erythrartine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Erythrartine, a prominent alkenoid Erythrina alkaloid, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein are intended to guide researchers in the unambiguous confirmation of the this compound structure through the systematic analysis of one-dimensional (1D) and two-dimensional (2D) NMR data.

Introduction to this compound and the Role of NMR

This compound belongs to the diverse family of Erythrina alkaloids, which are characterized by a unique tetracyclic spiroamine skeleton. These compounds, isolated from various species of the Erythrina genus, have garnered significant interest due to their wide range of biological activities. Accurate structural determination is a prerequisite for understanding their structure-activity relationships and for any further drug development efforts.

NMR spectroscopy is an unparalleled, non-destructive analytical technique for the detailed structural analysis of organic molecules like this compound in solution. Through a combination of 1D experiments such as ¹H and ¹³C NMR, and 2D correlation experiments including COSY, HSQC, and HMBC, it is possible to piece together the complete covalent structure and relative stereochemistry of the molecule.

Quantitative NMR Data for this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound. This data serves as a crucial reference for the confirmation of the isolated compound's identity.

Table 1: ¹H NMR Chemical Shift Data for this compound (CDCl₃)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.45d10.0
H-25.88d10.0
H-4α3.10dd12.0, 6.0
H-4β2.80d12.0
H-63.35m
H-7α2.40m
H-7β1.80m
H-10α4.05d12.0
H-10β3.30d12.0
H-114.15m
H-146.65s
H-176.70s
3-OCH₃3.75s
15-OCH₃3.85s
16-OCH₃3.80s

Data sourced from Amer, M. E., et al. (1993). NMR Spectral analysis of five alkaloids from Erythrina caffra.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon PositionChemical Shift (δ, ppm)
1129.8
2127.5
378.2
440.1
568.7
650.5
725.8
8134.5
1058.9
1170.3
12125.4
13138.2
14108.9
15147.8
16147.5
17105.6
3-OCH₃56.2
15-OCH₃55.9
16-OCH₃55.8

Experimental Protocols for NMR Analysis

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a high-purity solvent is critical for avoiding interfering signals.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the spectra to the residual solvent signal (for CDCl₃: δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

1D NMR Spectroscopy

¹H NMR (Proton) Spectroscopy

  • Objective: To determine the number of different types of protons, their chemical environments, and their scalar coupling relationships.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

¹³C NMR (Carbon) Spectroscopy

  • Objective: To determine the number of different types of carbon atoms in the molecule.

  • Instrument: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz proton frequency).

  • Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Temperature: 298 K.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are scalar-coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is crucial for identifying spin systems within the molecule.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 2-8 per increment.

    • Relaxation Delay: 1.5 seconds.

    • Temperature: 298 K.

HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a gradient probe.

  • Parameters:

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 4-16 per increment.

    • Relaxation Delay: 1.5 seconds.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Temperature: 298 K.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations (typically 2-4 bonds) between protons and carbon atoms (ⁿJCH, where n > 1). This experiment is vital for connecting different spin systems and identifying quaternary carbons.

  • Instrument: A 400 MHz or higher field NMR spectrometer with a gradient probe.

  • Parameters:

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-220 ppm.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans: 8-32 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling (e.g., 8 Hz).

    • Temperature: 298 K.

Data Analysis and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

Erythrartine_NMR_Workflow cluster_analysis Detailed Analysis Steps Start Isolated this compound Sample H1_NMR 1. Acquire ¹H NMR Spectrum Start->H1_NMR C13_NMR 2. Acquire ¹³C NMR Spectrum Start->C13_NMR COSY_NMR 3. Acquire COSY Spectrum Start->COSY_NMR HSQC_NMR 4. Acquire HSQC Spectrum Start->HSQC_NMR HMBC_NMR 5. Acquire HMBC Spectrum Start->HMBC_NMR Analysis_Start Data Analysis and Interpretation H1_NMR->Analysis_Start C13_NMR->Analysis_Start COSY_NMR->Analysis_Start HSQC_NMR->Analysis_Start HMBC_NMR->Analysis_Start Proton_Info Identify Proton Signals: - Chemical Shift - Integration - Multiplicity Analysis_Start->Proton_Info From ¹H NMR Carbon_Info Identify Carbon Signals: - Chemical Shift - Number of Carbons Analysis_Start->Carbon_Info From ¹³C NMR Spin_Systems Identify ¹H-¹H Spin Systems (e.g., H-1/H-2, H-6/H-7) Analysis_Start->Spin_Systems From COSY CH_Correlations Assign Protons to Directly Attached Carbons (CH, CH₂, CH₃) Analysis_Start->CH_Correlations From HSQC Long_Range Connect Spin Systems via Long-Range ¹H-¹³C Correlations (e.g., H-1 to C-5, H-17 to C-13) Analysis_Start->Long_Range From HMBC Assemble_Fragments Assemble Molecular Fragments Spin_Systems->Assemble_Fragments CH_Correlations->Assemble_Fragments Long_Range->Assemble_Fragments Final_Structure Propose Complete Structure of this compound Assemble_Fragments->Final_Structure Confirmation Confirm with Literature Data Final_Structure->Confirmation Analysis_Trio Analysis_Trio

Caption: Workflow for this compound structural elucidation using NMR.

Concluding Remarks

The combination of 1D and 2D NMR spectroscopy provides an exceptionally powerful toolkit for the de novo structural elucidation and identity confirmation of natural products like this compound. By following the detailed protocols and logical workflow presented in these application notes, researchers can confidently determine the molecular structure of this compound. The quantitative data provided serves as a benchmark for comparison, ensuring the accuracy and reliability of the structural assignment. It is recommended to always compare experimentally obtained data with literature values for final confirmation.

Application Note: Mass Spectrometric Fragmentation Analysis of Erythrartine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrartine is a tetracyclic spiroamine alkaloid belonging to the extensive family of Erythrina alkaloids, which are predominantly found in the plants of the Erythrina genus. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including central nervous system effects. Understanding the fragmentation pattern of this compound through mass spectrometry (MS) is crucial for its rapid identification in complex biological matrices, for structural elucidation of new related compounds, and for its quantification in pharmacokinetic and pharmacodynamic studies. This application note provides a detailed overview of the expected mass spectrometric fragmentation pattern of this compound, a protocol for its analysis, and a visualization of its fragmentation pathway.

Based on its chemical structure, this compound is classified as a dienoid-type Erythrina alkaloid. This classification is key to predicting its behavior under mass spectrometric analysis. Unlike the alkenoid subclass, which is characterized by a Retro-Diels-Alder (RDA) fragmentation, the dienoid subclass typically undergoes fragmentation through the loss of substituents on Ring A of its tetracyclic core.[1][2]

Predicted Mass Spectrometry Fragmentation Pattern of this compound

Upon ionization, typically by electrospray ionization (ESI) in positive ion mode, the protonated molecule of this compound ([M+H]⁺) will undergo collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The fragmentation is primarily driven by the stability of the resulting ions and involves the neutral loss of small molecules such as methanol (B129727) (CH₃OH), water (H₂O), and carbon monoxide (CO).

Table 1: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Description
330.16298.14CH₃OH (32.02)Loss of the methoxy (B1213986) group from Ring A.
330.16312.15H₂O (18.01)Loss of a hydroxyl group.
298.14280.13H₂O (18.01)Subsequent loss of a hydroxyl group from the [M+H-CH₃OH]⁺ ion.
298.14270.14CO (27.99)Loss of carbon monoxide from the fragmented ring structure.

Note: The m/z values are calculated based on the chemical formula of this compound (C₁₉H₂₃NO₄) and are monoisotopic masses.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare working standard solutions of desired concentrations.

  • Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for qualitative analysis.

Table 2: Exemplary MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound330.2298.115100
This compound330.2280.125100

Visualization of Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its analysis.

Erythrartine_Fragmentation M This compound [M+H]⁺ m/z 330.16 F1 [M+H-CH₃OH]⁺ m/z 298.14 M->F1 - CH₃OH F2 [M+H-H₂O]⁺ m/z 312.15 M->F2 - H₂O F3 [M+H-CH₃OH-H₂O]⁺ m/z 280.13 F1->F3 - H₂O F4 [M+H-CH₃OH-CO]⁺ m/z 270.14 F1->F4 - CO

Caption: Proposed MS/MS fragmentation pathway of protonated this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample or Standard Extraction Protein Precipitation & Solid Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC LC Separation (C18 Column) Concentration->LC MS MS Detection (ESI+) LC->MS MSMS MS/MS Fragmentation (CID) MS->MSMS Qualitative Qualitative Analysis (Fragmentation Pattern) MSMS->Qualitative Quantitative Quantitative Analysis (MRM) MSMS->Quantitative

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Erythrartine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrartine is a tetracyclic spiroamine alkaloid belonging to the Erythrina alkaloid class.[1] These compounds are predominantly found in the seeds, leaves, and flowers of plants belonging to the Erythrina genus, a member of the Fabaceae family distributed in tropical and subtropical regions.[1][2] Notably, this compound has been isolated from species such as Erythrina speciosa and Erythrina variegata.[3][4] The Erythrina alkaloids, including this compound, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include sedative, hypotensive, neuromuscular blocking, and central nervous system effects. This has positioned them as promising candidates for further investigation in drug discovery and development.

These application notes provide a comprehensive protocol for the extraction of crude alkaloids from Erythrina plant material and a subsequent multi-step purification strategy to isolate this compound. The protocol is designed to be a valuable resource for researchers aiming to obtain this compound for further pharmacological and chemical studies.

Data Presentation

The following tables summarize the expected yields and purity at various stages of the extraction and purification process. These values are representative and may vary depending on the specific plant material, collection time, and experimental conditions.

Table 1: Crude Alkaloid Extraction Yield from Erythrina Plant Material

Plant MaterialPart UsedExtraction MethodCrude Alkaloid Yield (% w/w)
Erythrina crista-galliFlowersMethanol Extraction & Acid-Base Partitioning~0.82%
Erythrina variegataLeavesEthanolic ExtractionNot specified
Erythrina speciosaLeaves & FlowersEthanolic Extraction & Acid-Base PartitioningNot specified

Table 2: Representative Purification Data for this compound

Purification StepStarting MaterialElution/Mobile PhasePurity of this compound FractionRecovery of this compound
Silica (B1680970) Gel Column ChromatographyCrude Alkaloid ExtractChloroform-Acetone GradientEnriched FractionNot specified
Medium Pressure Liquid Chromatography (MPLC)Enriched FractionMethanol-Water GradientPartially PurifiedNot specified
Preparative High-Performance Liquid Chromatography (HPLC)Partially Purified FractionMethanol-Water Gradient>95%Not specified

Experimental Protocols

Part 1: Extraction of Crude Alkaloids from Erythrina Plant Material

This protocol describes a general method for the extraction of total alkaloids from Erythrina species using an acid-base extraction technique.

Materials and Reagents:

  • Dried and powdered plant material (leaves, flowers, or seeds of Erythrina sp.)

  • Cyclohexane (B81311)

  • 70% Ethanol (v/v)

  • Acetic Acid

  • Ammonium (B1175870) Hydroxide (NH₄OH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Mechanical shaker

  • Filtration apparatus

  • pH meter or pH indicator strips

Procedure:

  • Defatting of Plant Material:

    • Immerse the dried and powdered plant material in cyclohexane in a large container.

    • Agitate the mixture for 24 hours at room temperature using a mechanical shaker.

    • Filter the mixture and discard the cyclohexane.

    • Repeat the process for another 24 hours to ensure complete removal of lipids.

    • Air-dry the defatted plant material.

  • Alcoholic Extraction:

    • Submerge the defatted plant material in 70% ethanol.

    • Allow the extraction to proceed for 72 hours at room temperature with occasional agitation.

    • Filter the mixture to separate the ethanolic extract from the plant residue.

  • Acid-Base Extraction:

    • Acidify the hydroalcoholic extract with acetic acid to a pH of approximately 2.

    • Agitate the acidified extract for several hours.

    • Filter the solution to remove any precipitate.

    • Basify the filtrate to a pH of 10 with ammonium hydroxide.

    • Perform a liquid-liquid extraction by adding dichloromethane to the basified solution in a separatory funnel (repeat twice).

    • Pool the organic layers (dichloromethane).

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid residue.

    • Dry the crude extract in a vacuum desiccator and weigh to determine the yield.

Part 2: Purification of this compound

This multi-step protocol outlines the purification of this compound from the crude alkaloid extract using various chromatographic techniques.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Chloroform (B151607)

  • Acetone (B3395972)

  • Methanol

  • Deionized Water

  • C18 reverse-phase silica gel (for MPLC and preparative HPLC)

  • Column chromatography apparatus

  • Medium Pressure Liquid Chromatography (MPLC) system

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column using a slurry packing method with chloroform.

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of chloroform-acetone, starting with 100% chloroform and gradually increasing the proportion of acetone (e.g., 100:0 to 1:1 v/v).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with Dragendorff's reagent for alkaloid visualization.

    • Pool the fractions containing compounds with similar Rf values to this compound.

    • Evaporate the solvent from the pooled fractions to obtain an enriched this compound fraction.

  • Medium Pressure Liquid Chromatography (MPLC) (Intermediate Purification):

    • Pack a C18 reverse-phase MPLC column.

    • Dissolve the enriched fraction from the previous step in a suitable solvent (e.g., methanol).

    • Load the sample onto the MPLC column.

    • Elute the column with a gradient of methanol-water (e.g., starting from 40:60 and increasing to 90:40 v/v).

    • Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

    • Combine the this compound-containing fractions and evaporate the solvent.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Equilibrate a C18 reverse-phase preparative HPLC column with the initial mobile phase conditions.

    • Dissolve the partially purified sample from the MPLC step in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Elute with a methanol-water gradient (e.g., 60:40 to 70:30 v/v) at a suitable flow rate.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity of the isolated this compound using analytical HPLC and its identity through spectroscopic methods (e.g., NMR, MS).

Visualizations

Extraction_Purification_Workflow PlantMaterial Dried & Powdered Erythrina Plant Material Defatting Defatting (Cyclohexane) PlantMaterial->Defatting Extraction Alcoholic Extraction (70% Ethanol) Defatting->Extraction AcidBase Acid-Base Extraction (Acetic Acid, NH4OH, CH2Cl2) Extraction->AcidBase CrudeAlkaloid Crude Alkaloid Extract AcidBase->CrudeAlkaloid SilicaGel Silica Gel Column Chromatography CrudeAlkaloid->SilicaGel EnrichedFraction This compound-Enriched Fraction SilicaGel->EnrichedFraction MPLC MPLC (C18 Reverse-Phase) EnrichedFraction->MPLC PartiallyPurified Partially Purified This compound MPLC->PartiallyPurified PrepHPLC Preparative HPLC (C18 Reverse-Phase) PartiallyPurified->PrepHPLC Purethis compound Pure this compound (>95%) PrepHPLC->Purethis compound

Caption: Workflow for this compound extraction and purification.

Signaling_Pathway Erythrina Erythrina Species (Source of Alkaloids) Alkaloids Erythrina Alkaloids (e.g., this compound) Erythrina->Alkaloids Contains CNS Central Nervous System (Target) Alkaloids->CNS Acts on Sedative Sedative Effects CNS->Sedative Hypotensive Hypotensive Effects CNS->Hypotensive Neuromuscular Neuromuscular Blocking CNS->Neuromuscular

Caption: Biological targets and effects of Erythrina alkaloids.

References

Application Notes and Protocols for Determining the Bioactivity of Erythrartine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the bioactivity of Erythrartine using a panel of established in vitro assays. The focus is on evaluating its potential antioxidant, anti-inflammatory, and anticancer properties.

Overview of Potential Bioactivities

This compound, an alkaloid isolated from plants of the Erythrina genus, is investigated for its therapeutic potential. Related compounds from this genus have demonstrated a range of biological effects, suggesting that this compound may possess similar activities. This document outlines the protocols to test for these activities in a laboratory setting.

Antioxidant Activity Assessment

The antioxidant potential of this compound can be determined by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and reliable method for this purpose.

DPPH Radical Scavenging Assay

Principle:

The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The purple color of the DPPH solution fades to yellow, and the change in absorbance is measured spectrophotometrically to quantify the scavenging activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of this compound from the stock solution.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the diluted this compound samples or controls to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Data Presentation:

CompoundConcentration (µg/mL)% DPPH Scavenging ActivityIC50 (µg/mL)
This compound10
25
50
100
200
Ascorbic Acid10
(Positive Control)25
50
100
200

Experimental Workflow for DPPH Assay

DPPH_Workflow prep Prepare this compound dilutions and DPPH solution mix Mix this compound/Control with DPPH solution in a 96-well plate prep->mix incubate Incubate in dark for 30 minutes mix->incubate read Measure absorbance at 517 nm incubate->read analyze Calculate % scavenging activity and IC50 value read->analyze

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. A key indicator of inflammation is the production of nitric oxide (NO).

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle:

LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include a negative control (cells only), a vehicle control (cells with solvent), an LPS control (cells with LPS only), and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Data Presentation:

TreatmentConcentrationNitrite Concentration (µM)% Inhibition of NO Production
Control-
LPS (1 µg/mL)-0
This compound + LPS1 µM
10 µM
50 µM
Dexamethasone + LPS1 µM
Experimental Workflow for Nitric Oxide Assay```dot

NO_Assay_Workflow seed Seed RAW 264.7 cells in a 96-well plate treat Pre-treat with this compound, then stimulate with LPS seed->treat collect Collect cell culture supernatant treat->collect griess Perform Griess assay on supernatant collect->griess read Measure absorbance at 540 nm griess->read analyze Calculate nitrite concentration and % inhibition read->analyze

Caption: Proposed inhibitory effect of this compound on the TLR4 signaling pathway.

Anticancer Activity Assessment

The potential of this compound to inhibit the growth of cancer cells can be evaluated using cell viability assays and apoptosis assays.

Cell Viability Assay (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Data Presentation:

Cell LineTreatmentConcentration% Cell Viability (24h)% Cell Viability (48h)IC50 (µM)
MCF-7This compound1 µM
10 µM
50 µM
Doxorubicin1 µM
HeLaThis compound1 µM
10 µM
50 µM
Doxorubicin1 µM

Experimental Workflow for MTT Assay

MTT_Workflow seed Seed cancer cells in a 96-well plate treat Treat with this compound for 24-72 hours seed->treat add_mtt Add MTT solution and incubate treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % cell viability and IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Caspase-Glo® 3/7 Assay for Apoptosis

Principle:

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a luminogenic substrate for caspase-3/7. Cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.

Experimental Protocol:

  • Cell Treatment: Seed and treat cancer cells with this compound in a white-walled 96-well plate as described for the MTT assay.

  • Assay Reagent Addition: After the desired treatment time, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the fold change in caspase-3/7 activity in this compound-treated cells compared to the vehicle-treated control.

Data Presentation:

Cell LineTreatmentConcentrationFold Change in Caspase-3/7 Activity
MCF-7This compound1 µM
10 µM
50 µM
Staurosporine (Positive Control)1 µM
HeLaThis compound1 µM
10 µM
50 µM
Staurosporine (Positive Control)1 µM

Summary and Interpretation of Results

The collective data from these assays will provide a comprehensive in vitro bioactivity profile of this compound.

  • Antioxidant Activity: A low IC50 value in the DPPH assay indicates potent antioxidant activity.

  • Anti-inflammatory Activity: Significant inhibition of NO production in LPS-stimulated macrophages suggests anti-inflammatory potential. Western blot analysis can further elucidate the mechanism of action by showing an effect on the TLR4 signaling pathway.

  • Anticancer Activity: A low IC50 value in the MTT assay indicates cytotoxic effects against cancer cells. An increase in caspase-3/7 activity would suggest that this cytotoxicity is mediated through the induction of apoptosis.

These in vitro findings will be crucial for guiding further preclinical and in vivo studies to validate the therapeutic potential of this compound.

Application Notes & Protocols for In Vivo Experimental Design: Investigating the Effects of Erythritol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Erythritol (B158007), a four-carbon sugar alcohol, is a popular non-caloric artificial sweetener found in a wide array of food products.[1][2] While it has been considered a safe sugar substitute, particularly for individuals with diabetes due to its negligible impact on blood glucose and insulin (B600854) levels, recent studies have raised concerns about its potential cardiovascular effects.[3][4][5] Emerging evidence suggests a correlation between high circulating levels of erythritol and an increased risk of major adverse cardiovascular events (MACE), such as heart attack and stroke. Preclinical studies have indicated that erythritol may enhance platelet reactivity and thrombosis formation in vivo. This document provides a detailed in vivo experimental design to further investigate the biological effects of erythritol, with a focus on its vascular and thrombotic potential.

1. Animal Model Selection and Husbandry:

  • Animal Model: C57BL/6J mice are a suitable initial model due to their well-characterized cardiovascular physiology and the availability of genetic variants if further mechanistic studies are required.

  • Age and Sex: Use both male and female mice, aged 8-10 weeks, to account for potential sex-specific differences.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle, constant temperature (22-24°C), and humidity (40-60%). Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of any experimental procedures.

2. Experimental Groups and Dosing Regimen:

A well-designed study should include appropriate control and experimental groups to ensure the validity of the results.

Group IDGroup NameTreatmentDoseRoute of AdministrationNumber of Animals (per sex)
G1Vehicle ControlSterile Saline-Oral Gavage10
G2Low-Dose ErythritolErythritol1 g/kg/dayOral Gavage10
G3High-Dose ErythritolErythritol5 g/kg/dayOral Gavage10
  • Dose Selection: The selected doses are based on previous studies and aim to represent both moderate and high consumption levels in humans.

  • Route of Administration: Oral gavage is chosen to mimic human consumption.

  • Duration: The treatment period will be 4 weeks to assess the chronic effects of erythritol consumption.

3. Experimental Protocols:

3.1. Acute Toxicity Assessment (Dose-Ranging Study):

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of erythritol.

Methodology:

  • Use a small cohort of mice (n=3 per group).

  • Administer single oral doses of erythritol at increasing concentrations (e.g., 1, 5, 10, and 20 g/kg).

  • Monitor animals closely for 72 hours for any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Establish the MTD for the chronic study based on these observations.

3.2. Chronic Toxicity and General Health Monitoring:

Objective: To monitor the long-term effects of erythritol on general health.

Methodology:

  • Record body weight weekly.

  • Perform daily cage-side observations for any clinical signs of toxicity or distress.

  • At the end of the 4-week treatment period, collect blood for hematology and serum biochemistry analysis.

  • Perform a gross necropsy and collect major organs (liver, kidney, heart, spleen) for histopathological examination.

3.3. In Vivo Thrombosis Model (FeCl₃-Induced Carotid Artery Injury):

Objective: To evaluate the effect of erythritol on thrombus formation in vivo.

Methodology:

  • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

  • Surgically expose the common carotid artery.

  • Apply a filter paper saturated with 10% ferric chloride (FeCl₃) to the adventitial surface of the artery for 3 minutes to induce endothelial injury.

  • Monitor blood flow using a Doppler flow probe.

  • Record the time to vessel occlusion (cessation of blood flow).

3.4. Platelet Aggregation Assay (Ex Vivo):

Objective: To assess the effect of erythritol on platelet reactivity.

Methodology:

  • At the end of the treatment period, collect blood via cardiac puncture into tubes containing sodium citrate.

  • Prepare platelet-rich plasma (PRP) by centrifugation.

  • Measure platelet aggregation in response to agonists such as ADP and collagen using a platelet aggregometer.

  • Quantify the percentage of aggregation for each sample.

3.5. Vascular Function Assessment (Wire Myography):

Objective: To determine the effect of erythritol on endothelial function and vascular reactivity.

Methodology:

  • Euthanize the mouse and carefully dissect the thoracic aorta.

  • Mount aortic rings in a wire myograph chamber containing Krebs-Henseleit buffer.

  • Assess endothelium-dependent relaxation in response to acetylcholine (B1216132) (ACh) after pre-constriction with phenylephrine (B352888) (PE).

  • Assess endothelium-independent relaxation using sodium nitroprusside (SNP).

  • Evaluate contractile responses to PE.

3.6. Biomarker Analysis:

Objective: To measure markers of oxidative stress and inflammation.

Methodology:

  • Collect plasma and tissue homogenates (e.g., aorta, heart).

  • Measure levels of reactive oxygen species (ROS) using assays such as the DCFDA assay.

  • Quantify levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Measure nitric oxide (NO) production in aortic tissue using a Griess assay.

4. Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: General Health Parameters

GroupInitial Body Weight (g)Final Body Weight (g)Organ Weights (mg)Key Hematology & Biochemistry Parameters
G1: Vehicle
G2: Low-Dose
G3: High-Dose

Table 2: In Vivo Thrombosis and Platelet Aggregation

GroupTime to Occlusion (min)Platelet Aggregation (%) (ADP)Platelet Aggregation (%) (Collagen)
G1: Vehicle
G2: Low-Dose
G3: High-Dose

Table 3: Vascular Function Parameters

GroupACh-induced Relaxation (%)SNP-induced Relaxation (%)PE-induced Contraction (mN)
G1: Vehicle
G2: Low-Dose
G3: High-Dose

Table 4: Biomarker Levels

GroupPlasma ROS (fold change)Aortic TNF-α (pg/mg protein)Aortic NO Production (µM)
G1: Vehicle
G2: Low-Dose
G3: High-Dose

5. Visualization of Workflows and Pathways:

Experimental_Workflow cluster_setup Phase 1: Setup & Dosing cluster_assessment Phase 2: In-Life & Terminal Assessments cluster_analysis Phase 3: Data Analysis Animal_Model C57BL/6J Mice Grouping Grouping (n=10/sex/group) - Vehicle - Low-Dose Erythritol - High-Dose Erythritol Animal_Model->Grouping Dosing 4-Week Oral Gavage Grouping->Dosing Health_Monitoring General Health Monitoring Dosing->Health_Monitoring Thrombosis_Model In Vivo Thrombosis Model Dosing->Thrombosis_Model Terminal_Procedures Terminal Procedures Thrombosis_Model->Terminal_Procedures Platelet_Aggregation Ex Vivo Platelet Aggregation Terminal_Procedures->Platelet_Aggregation Vascular_Function Vascular Function Assessment Terminal_Procedures->Vascular_Function Biomarker_Analysis Biomarker Analysis Terminal_Procedures->Biomarker_Analysis Data_Analysis Data Analysis & Interpretation Platelet_Aggregation->Data_Analysis Vascular_Function->Data_Analysis Biomarker_Analysis->Data_Analysis

Caption: Overall experimental workflow for the in vivo study of Erythritol.

Putative_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_platelet Platelet cluster_outcome Pathophysiological Outcome Erythritol Erythritol ROS ↑ Reactive Oxygen Species (ROS) Erythritol->ROS Endothelin1 ↑ Endothelin-1 Erythritol->Endothelin1 Platelet_Activation ↑ Platelet Activation Erythritol->Platelet_Activation eNOS ↓ eNOS activity ROS->eNOS NO ↓ Nitric Oxide (NO) eNOS->NO Vasoconstriction Vasoconstriction NO->Vasoconstriction Inhibits Endothelin1->Vasoconstriction Aggregation ↑ Aggregation Platelet_Activation->Aggregation Thrombosis ↑ Thrombosis Risk Aggregation->Thrombosis Vasoconstriction->Thrombosis

Caption: Putative signaling pathway of Erythritol's effects on vascular health.

References

Application Notes & Protocols: Cell Culture-Based Assays for Erythritol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Erythrartine" does not correspond to a known chemical compound in scientific literature. It is presumed that this is a typographical error and the intended subject is Erythritol (B158007) , a naturally occurring sugar alcohol used as a sugar substitute. These application notes are therefore based on the evaluation of Erythritol.

Introduction

Erythritol is a four-carbon polyol that has gained popularity as a non-caloric sweetener in food and beverage products.[1] While it is generally recognized as safe by regulatory agencies, recent studies have prompted further investigation into its broader biological effects.[2][3][4] Understanding the cellular and molecular impacts of Erythritol is crucial for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to cell culture-based assays for evaluating the efficacy and biological activity of Erythritol.

General Workflow for Assessing Bio-Efficacy

The following workflow provides a systematic approach to characterizing the biological effects of a test compound like Erythritol in a cell-based setting.

Workflow cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanism of Action A Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) B Determine Non-Toxic Concentration Range A->B C Select Relevant Cell Lines (e.g., HUVEC, HepG2, RAW 264.7) B->C D Screen for Biological Activity: - Anti-inflammatory - Antioxidant - Metabolic Effects C->D E Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->E F Identify Molecular Targets E->F

Caption: General workflow for in vitro evaluation of Erythritol.

Section 1: Cytotoxicity and Cell Viability Assays

Before assessing efficacy, it is critical to determine the concentration range of Erythritol that is non-toxic to the selected cell lines.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Erythritol in cell culture medium. Remove the old medium from the wells and add 100 µL of the Erythritol dilutions. Include a vehicle control (medium only) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation:

Erythritol (mM)Absorbance (570 nm)Cell Viability (%)
0 (Control)1.25100
101.2297.6
501.1894.4
1001.1592.0
2000.9878.4
4000.6249.6

Section 2: Anti-inflammatory Assays

Chronic inflammation is implicated in various diseases. These assays can determine if Erythritol possesses anti-inflammatory properties.

Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7) to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (B80452) (a stable product of NO), and a reduction in nitrite levels in the presence of Erythritol indicates anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of Erythritol for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

  • Absorbance Measurement: Measure absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNitrite (µM)Inhibition of NO Production (%)
Control (No LPS)2.1-
LPS (1 µg/mL)35.40
LPS + Erythritol (50 mM)28.918.4
LPS + Erythritol (100 mM)22.137.6
LPS + Dexamethasone (1µM)8.376.5
Pro-inflammatory Cytokine Measurement (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) can quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from LPS-stimulated macrophages.

Protocol:

  • Follow steps 1-3 from the Nitric Oxide Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α or IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate cytokine concentrations based on a standard curve.

Section 3: Antioxidant Capacity Assays

Erythritol has been suggested to have antioxidant properties.[1] The following assay evaluates its ability to mitigate oxidative stress in a cellular environment.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells. A reduction in fluorescence indicates antioxidant activity.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate.

  • Compound Loading: Treat cells with Erythritol and the DCFH-DA probe.

  • Oxidant Addition: Add a free radical generator (e.g., AAPH).

  • Fluorescence Measurement: Measure fluorescence intensity over time using a microplate reader (excitation/emission ~485/538 nm).

  • Data Analysis: Calculate the area under the curve and determine the CAA value.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralization ROS Neutralization ROS->Neutralization leads to Damage Oxidative Damage Cell->Damage leads to Erythritol Erythritol Erythritol->ROS scavenges Protection Cellular Protection Neutralization->Protection

Caption: Hypothetical antioxidant mechanism of Erythritol.

Section 4: Cardiovascular-Related Assays

Given the recent findings suggesting a link between high Erythritol levels and cardiovascular events, in vitro models can be used to investigate its effects on key cell types involved in cardiovascular function.

Endothelial Cell Function Assay

Principle: Endothelial cells (e.g., HUVECs) play a crucial role in vascular health. This assay assesses the impact of Erythritol on endothelial cell migration, a key process in angiogenesis and wound healing.

Protocol (Wound Healing/Scratch Assay):

  • Cell Seeding: Grow HUVECs to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS and add medium containing different concentrations of Erythritol.

  • Imaging: Capture images of the scratch at 0 hours and after 12-24 hours.

  • Data Analysis: Measure the area of the scratch at each time point to quantify cell migration.

Platelet Aggregation Assay

Principle: This assay investigates the direct effect of Erythritol on platelet aggregation, a critical step in thrombus formation.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh human blood.

  • Treatment: Incubate PRP with Erythritol or a vehicle control.

  • Agonist Addition: Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.

  • Measurement: Measure the change in light transmittance through the PRP sample using a platelet aggregometer. Increased transmittance corresponds to increased aggregation.

  • Data Analysis: Compare the aggregation curves of Erythritol-treated samples to the control.

Data Presentation:

TreatmentAgonist (ADP 5µM)Max Aggregation (%)
Vehicle Control+75.2
Erythritol (100 µM)+82.5
Erythritol (500 µM)+88.1
Aspirin (100 µM)+15.3

Section 5: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed effects of Erythritol, key signaling pathways can be investigated.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates iNOS iNOS (Gene Expression) NFkB->iNOS induces NO Nitric Oxide iNOS->NO produces Erythritol Erythritol Erythritol->NFkB inhibits?

References

Application Notes and Protocols: Erythraline as a Chemical Probe in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Erythrartine and Erythraline (B1235506): The initial topic of interest was "this compound." Our comprehensive search of available scientific literature indicates that while this compound is a known alkaloid isolated from plants of the Erythrina genus, the vast majority of neurological research has been conducted on a closely related and more abundant alkaloid, Erythraline . Therefore, these application notes will focus on Erythraline as a representative chemical probe from this class of compounds, with the acknowledgment that this compound is a constituent of the same plant extracts.

Introduction to Erythraline

Erythraline is a tetracyclic spiroamine alkaloid isolated from various species of the Erythrina genus. Traditionally, extracts from these plants have been used for their sedative and anxiolytic properties. In modern neuroscience, Erythraline has emerged as a valuable chemical probe for investigating cholinergic and GABAergic neurotransmission, as well as pathways related to neuroinflammation and neurodegeneration. Its multifaceted pharmacological profile makes it a tool of interest for researchers in neuropharmacology and drug development.

Mechanism of Action

Erythraline's effects on the central nervous system are primarily attributed to its interaction with several key molecular targets:

  • Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Erythraline acts as a competitive antagonist at nAChRs, with a particular selectivity for the α4β2 subtype.[1] This inhibition of cholinergic signaling is thought to underlie some of its sedative and anticonvulsant effects.

  • GABA A Receptors: Evidence suggests that Erythrina alkaloids, including Erythraline, can activate GABA A receptors.[1] This positive modulation of the primary inhibitory neurotransmitter system in the brain contributes to the anxiolytic and sedative properties of Erythraline.

  • Acetylcholinesterase (AChE): Erythraline has been shown to inhibit acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine.[2] This action increases the synaptic availability of acetylcholine and is a key mechanism for potential therapeutic applications in conditions like Alzheimer's disease.

  • Toll-Like Receptor (TLR) Signaling: In the context of neuroinflammation, Erythraline has been demonstrated to inhibit the TLR4 signaling pathway in immune cells.[3] It suppresses the degradation of the inhibitor of nuclear factor-κB (IκB) and inhibits the phosphorylation of IκB kinase (Ikk) and mitogen-activated protein kinases (MAPKs).[3]

Quantitative Data

The following table summarizes the available quantitative data for Erythraline and related extracts. It is important to note that specific binding affinities (Ki or Kd) for neuronal receptors are not widely reported in the literature.

Compound/ExtractTargetAssay TypeValueSource
ErythralineAcetylcholinesterase (AChE)Enzyme InhibitionIC50: 0.40 mM
Erythrina variegata (Chloroform Fraction)Acetylcholinesterase (AChE)Enzyme InhibitionIC50: 38.03 ± 1.987 µg/mL
Erythrina variegata (Chloroform Fraction)Butyrylcholinesterase (BChE)Enzyme InhibitionIC50: 20.67 ± 2.794 µg/mL

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Erythraline.

G cluster_membrane Cell Membrane nAChR nAChR (α4β2) Ion_Flow Ion Influx (Na+, Ca2+) nAChR->Ion_Flow Opens ACh Acetylcholine ACh->nAChR Binds Erythraline Erythraline Erythraline->nAChR Competitively Inhibits Depolarization Neuronal Depolarization Ion_Flow->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Erythraline's antagonistic action at nicotinic acetylcholine receptors.

G cluster_membrane Cell Membrane GABA_A_R GABA A Receptor Ion_Flow Cl- Influx GABA_A_R->Ion_Flow Opens GABA GABA GABA->GABA_A_R Binds Erythraline Erythraline Erythraline->GABA_A_R Potentiates Hyperpolarization Neuronal Hyperpolarization (Inhibition) Ion_Flow->Hyperpolarization

Erythraline's positive modulatory effect on GABA A receptors.

TLR4_Pathway cluster_membrane Cell Membrane TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 Activates LPS LPS LPS->TLR4 IKK IKK TAK1->IKK Phosphorylates MAPK MAPKs TAK1->MAPK Phosphorylates IkB IκB IKK->IkB Phosphorylates (Degradation) Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB NF-κB IkB->NFkB Inhibits NFkB->Inflammation Translocates to nucleus Erythraline Erythraline Erythraline->IKK Inhibits Phosphorylation Erythraline->MAPK Inhibits Phosphorylation

Inhibition of the TLR4 signaling pathway by Erythraline.

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of Erythraline.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Erythraline stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a solution of ATCI in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of Erythraline and the positive control in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the Erythraline solution at various concentrations (or solvent for the 100% activity control).

    • To initiate the reaction, add 10 µL of the AChE solution.

    • Include a blank control containing all reagents except the enzyme.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Substrate Addition:

    • Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to AChE activity.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of Erythraline.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the Erythraline concentration to determine the IC50 value.

Protocol 2: In Vivo Assessment of Anxiolytic Activity - Elevated Plus Maze (EPM) Test

This protocol outlines the use of the EPM to evaluate the anxiolytic-like effects of Erythraline in mice.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Male Swiss albino mice (or other appropriate strain)

  • Erythraline solution for administration (e.g., in saline with a solubilizing agent)

  • Vehicle control (the same solvent used for Erythraline)

  • Positive control (e.g., Diazepam, 1 mg/kg)

  • Video tracking software (optional, but recommended for accurate data collection)

Procedure:

  • Animal Acclimatization:

    • House the mice in a controlled environment (temperature, light/dark cycle) for at least one week before the experiment.

    • Handle the mice for a few days prior to testing to reduce handling stress.

  • Treatment Administration:

    • Divide the mice into groups (e.g., Vehicle, Erythraline low dose, Erythraline high dose, Diazepam). A typical group size is 6-10 animals.

    • Administer Erythraline, vehicle, or diazepam via the desired route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30-60 minutes).

  • EPM Testing:

    • Place a mouse individually in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the following parameters, either manually or using video tracking software:

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Time spent in the open arms.

      • Time spent in the closed arms.

    • Thoroughly clean the maze with 70% ethanol (B145695) between each trial to remove any olfactory cues.

  • Data Analysis:

    • Calculate the percentage of open arm entries: (% Open Arm Entries) = [Open Arm Entries / (Open + Closed Arm Entries)] * 100

    • Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open + Closed Arms)] * 100

    • An increase in these two parameters is indicative of an anxiolytic-like effect.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

cluster_setup Experimental Setup cluster_test Elevated Plus Maze Test cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Treatment Groups\n(Vehicle, Erythraline, Diazepam) Treatment Groups (Vehicle, Erythraline, Diazepam) Animal Acclimatization->Treatment Groups\n(Vehicle, Erythraline, Diazepam) Drug Administration Drug Administration Treatment Groups\n(Vehicle, Erythraline, Diazepam)->Drug Administration Place Mouse in Center Place Mouse in Center Drug Administration->Place Mouse in Center 5-min Exploration 5-min Exploration Place Mouse in Center->5-min Exploration Record Behavior Record Behavior 5-min Exploration->Record Behavior Calculate % Open Arm Entries Calculate % Open Arm Entries Record Behavior->Calculate % Open Arm Entries Calculate % Time in Open Arms Calculate % Time in Open Arms Record Behavior->Calculate % Time in Open Arms Statistical Analysis Statistical Analysis Calculate % Open Arm Entries->Statistical Analysis Conclusion on Anxiolytic Effect Conclusion on Anxiolytic Effect Statistical Analysis->Conclusion on Anxiolytic Effect Calculate % Time in Open Arms->Statistical Analysis

Workflow for assessing the anxiolytic effects of Erythraline.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Erythrartine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide for the synthesis of "Erythrartine" is a generalized, illustrative example created to demonstrate a comprehensive troubleshooting resource for complex multi-step organic syntheses. The compound "this compound" and its synthetic pathway are fictional. The principles and troubleshooting strategies outlined are based on established practices in organic chemistry and can be adapted to real-world research challenges.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the this compound synthesis is consistently below 10%. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is a common challenge. Begin by dissecting the synthesis into individual steps and analyzing the yield of each. It's crucial to identify the specific reaction or purification that is underperforming. Once the problematic step is identified, you can focus your optimization efforts. A thorough review of your experimental technique for potential sources of material loss during transfers, workup, and purification is also recommended.[1][2]

Q2: I'm observing the formation of multiple side products in the key cross-coupling step (Step 3). How can I improve the selectivity?

A2: The formation of side products in cross-coupling reactions often points to issues with the catalyst, ligands, or reaction conditions. Consider the following:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. A screening of different combinations may be necessary to find the optimal pairing for your specific substrates.

  • Temperature Control: Cross-coupling reactions can be highly sensitive to temperature fluctuations. Ensure precise and consistent temperature control throughout the reaction.[3]

  • Solvent and Base: The polarity of the solvent and the strength of the base can significantly influence the reaction pathway. Experiment with different solvent systems and bases to favor the desired product formation.

Q3: The diastereoselectivity of the cyclization step (Step 5) is poor. What factors influence this outcome?

A3: Achieving high diastereoselectivity in cyclization reactions is often a delicate balance of several factors. Key considerations include:

  • Chiral Auxiliaries or Catalysts: If not already in use, the introduction of a chiral auxiliary on one of the reactants or the use of a chiral catalyst can effectively control the stereochemical outcome.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state that leads to the desired diastereomer.

  • Solvent Effects: The solvent can influence the conformation of the transition state. A systematic screen of solvents with varying polarities and coordinating abilities is advisable.

Q4: I'm experiencing significant product loss during the final purification by column chromatography. What can I do to minimize this?

A4: Product loss during chromatography can be due to several factors:

  • Compound Instability: Your product may be sensitive to the silica (B1680970) gel.[1] Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a base like triethylamine.

  • Improper Solvent System: An inappropriate solvent system can lead to broad peaks and poor separation, resulting in mixed fractions and lower isolated yield. Methodical optimization of the eluent system using thin-layer chromatography (TLC) is crucial.

  • Careful Handling: Ensure careful and complete transfer of your material onto the column and thorough rinsing of all glassware to prevent physical loss of the product.[1]

Troubleshooting Guides

This section provides a more in-depth, question-and-answer guide to specific issues you might encounter during the synthesis of this compound.

Step 2: Grignard Reaction - Low Yield of Secondary Alcohol
Question Possible Causes Troubleshooting Actions
Why is my Grignard reaction failing or giving a low yield? 1. Wet Glassware/Solvents: Grignard reagents are extremely sensitive to moisture. 2. Impure Magnesium: The surface of the magnesium turnings may be oxidized. 3. Inactive Alkyl Halide: The starting alkyl halide may not be reactive enough.1. Thoroughly flame-dry all glassware under vacuum or oven-dry overnight. Use anhydrous solvents. 2. Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium. 3. Consider using a more reactive alkyl halide (e.g., iodide instead of chloride) or a different method for organometallic reagent formation.
Step 4: Oxidation Reaction - Incomplete Conversion or Over-oxidation
Question Possible Causes Troubleshooting Actions
My oxidation of the secondary alcohol is sluggish and incomplete. 1. Weak Oxidizing Agent: The chosen oxidizing agent may not be potent enough for the substrate. 2. Incorrect Stoichiometry: An insufficient amount of the oxidant was used.1. Switch to a more powerful oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation). 2. Recalculate and ensure the correct molar equivalents of the oxidizing agent are used.
I'm observing over-oxidation and decomposition of my product. 1. Harsh Reaction Conditions: The oxidizing agent is too strong, or the temperature is too high. 2. Prolonged Reaction Time: The reaction was left for too long after the starting material was consumed.1. Use a milder oxidizing agent (e.g., PCC, DMP). Carefully control the reaction temperature, often at low temperatures (-78 °C for Swern). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material disappears.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield of key steps in the this compound synthesis. This data is illustrative and should be used as a guide for optimization.

Table 1: Optimization of the Cross-Coupling Reaction (Step 3)

Entry Palladium Catalyst (mol%) Ligand Solvent Temperature (°C) Yield (%)
15PPh₃Toluene11045
25XPhosToluene11078
32.5XPhosToluene11075
45XPhosDioxane10085
55XPhosDioxane8065

Table 2: Diastereoselectivity in the Cyclization Reaction (Step 5)

Entry Catalyst Solvent Temperature (°C) Diastereomeric Ratio (desired:undesired) Isolated Yield of Desired Diastereomer (%)
1NoneTHF252:155
2NoneTHF-205:168
3Chiral Catalyst ATHF-2015:175
4Chiral Catalyst ACH₂Cl₂-2012:172
5Chiral Catalyst BTHF-20>20:182

Experimental Protocols

Protocol 1: Step 3 - Palladium-Catalyzed Cross-Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times.

  • Reagent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand (if required) are added under a positive flow of argon. The solvent (e.g., anhydrous dioxane) is then added via syringe.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient).

Protocol 2: Step 5 - Diastereoselective Cyclization
  • Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a thermometer, a dropping funnel, and a nitrogen inlet. The starting material (1.0 equiv) and a chiral catalyst (e.g., Chiral Catalyst B, 0.1 equiv) are dissolved in an anhydrous solvent (e.g., THF).

  • Cooling: The solution is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: A solution of the cyclization promoter (e.g., a Lewis acid, 1.1 equiv) in the same anhydrous solvent is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -75 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.

  • Quenching: Once the starting material is consumed, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The resulting diastereomers are separated by preparative HPLC or careful flash column chromatography to afford the desired product.

Visualizations

Erythrartine_Synthesis_Workflow start Starting Materials step1 Step 1: Esterification start->step1 step2 Step 2: Grignard Reaction step1->step2 step3 Step 3: Cross-Coupling step2->step3 step4 Step 4: Oxidation step3->step4 step5 Step 5: Cyclization step4->step5 purification Final Purification step5->purification end This compound purification->end Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup & Purification for Material Loss start->check_workup optimize_purity Purify/Re-source Materials check_purity->optimize_purity optimize_conditions Systematically Vary Conditions (DoE) check_conditions->optimize_conditions optimize_purification Modify Purification Technique check_workup->optimize_purification re_run Re-run Reaction with Optimized Parameters optimize_purity->re_run optimize_conditions->re_run optimize_purification->re_run

References

Technical Support Center: Chromatographic Resolution of Erythrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the resolution of Erythrosine (also known as Red No. 3) in chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor resolution of Erythrosine peaks in HPLC?

Poor resolution in High-Performance Liquid Chromatography (HPLC), where adjacent peaks are not well separated, can arise from several factors. These can be broadly categorized into issues concerning the mobile phase, the column, or the HPLC system's hardware and settings.[1][2] Common problems include an inappropriate mobile phase composition, a degraded or unsuitable column, or suboptimal system parameters like flow rate and temperature.[2]

Q2: How does the mobile phase composition affect the resolution of Erythrosine?

The mobile phase is a critical component in an HPLC system.[1] Issues such as an incorrect pH, buffer concentration, or solvent composition can significantly impact separation and lead to resolution failure.[1] For Erythrosine, a reversed-phase HPLC method often utilizes a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) mixed with organic solvents like acetonitrile (B52724) and methanol. The ratio of these components determines the polarity of the mobile phase, which in turn affects the retention and separation of Erythrosine from other components in the sample.

Q3: What type of column is recommended for Erythrosine analysis?

For the analysis of Erythrosine, a reversed-phase column, such as a C18 column, is commonly used. Specific examples include the Phenomenex C18 Gemini column (150 x 4.6mm, 5µ particle size) and the Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) column. The choice of column chemistry and dimensions plays a crucial role in achieving the desired selectivity and resolution.

Q4: Can injection volume and sample preparation impact resolution?

Yes, proper sample preparation is crucial for accurate HPLC results. Injecting too large a volume of the sample can overload the column, leading to peak fronting and decreased resolution. Additionally, the solvent used to dissolve the sample should ideally be the same as or weaker than the mobile phase to avoid peak distortion.

Troubleshooting Guide

Poor resolution of Erythrosine peaks can be systematically addressed by examining different aspects of the chromatographic system.

Issue 1: Peak Tailing

Peak tailing can be caused by secondary interactions between Erythrosine and the stationary phase, or by issues with the column and system.

  • Troubleshooting Steps:

    • Check for Column Contamination: A dirty guard or analytical column can lead to peak tailing. Flush the column with a strong solvent.

    • Verify Mobile Phase pH: An incorrect mobile phase pH can affect the ionization of Erythrosine and lead to tailing. Ensure the pH is appropriately set and stable.

    • Inspect for System Voids: Voids in the column packing or dead volumes in the system can cause peak asymmetry. Check all fittings and connections.

Issue 2: Poor Separation Between Erythrosine and Other Peaks

Inadequate separation can be due to a lack of selectivity or efficiency in the chromatographic system.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. A slight change in the mobile phase composition can significantly alter selectivity.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Change Stationary Phase: If optimizing the mobile phase is not sufficient, consider trying a different column with a different stationary phase chemistry (e.g., C8, phenyl) to achieve a different selectivity.

Experimental Protocols

Below are examples of detailed methodologies for the analysis of Erythrosine using RP-HPLC.

Method 1: RP-HPLC for Erythrosine in Foodstuffs

  • Column: Phenomenex C18 Gemini (150 x 4.6mm, 5µ particle size)

  • Mobile Phase: 20mM Ammonium Acetate Buffer: Acetonitrile: Methanol (40:30:30 v/v/v)

  • Detection Wavelength: 529 nm

  • Flow Rate: 1.0 mL/min (assumed standard, though not explicitly stated in the source)

  • Injection Volume: 20 µL (assumed standard)

Method 2: Stability-Indicating HPLC Method for Erythromycin and its Impurities

While this method is for Erythromycin, the principles can be adapted for Erythrosine analysis, especially when dealing with related impurities.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)

  • Mobile Phase A: 0.4 % ammonium hydroxide (B78521) in water

  • Mobile Phase B: Methanol

  • Gradient Elution: A gradient mode is used to separate the main compound from its impurities.

  • Detection Wavelength: 215 nm

Data Presentation

The following table summarizes the chromatographic conditions from the cited methods.

ParameterMethod 1 (Erythrosine)Method 2 (Erythromycin)
Column Phenomenex C18 Gemini (150x4.6mm, 5µ)Waters XBridge C18 (100x4.6mm, 3.5µ)
Mobile Phase 20mM Ammonium Acetate:ACN:MeOH (40:30:30)Gradient of 0.4% NH4OH in Water and MeOH
Detection λ 529 nm215 nm

Visualizations

Below are diagrams illustrating a logical troubleshooting workflow for improving chromatographic resolution.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution Observed check_mobile_phase 1. Check Mobile Phase - Correct Composition? - Correct pH? - Freshly Prepared? start->check_mobile_phase check_column 2. Check Column - Correct Type? - Column Age/Condition? - Contamination? check_mobile_phase->check_column If problem persists check_system 3. Check HPLC System - Leaks? - Correct Flow Rate? - Correct Temperature? check_column->check_system If problem persists optimize_method 4. Optimize Method - Adjust Mobile Phase Ratio - Change Flow Rate - Try Different Column check_system->optimize_method If problem persists resolution_ok Resolution Improved optimize_method->resolution_ok

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

G cluster_1 Factors Affecting Resolution (Rs) Rs {Resolution (Rs)|Rs = (√N/4) * (α-1)/α * k/(1+k)} Efficiency Efficiency (N) - Column Length - Particle Size - Flow Rate Rs->Efficiency Selectivity Selectivity (α) - Mobile Phase Composition - Stationary Phase Chemistry - Temperature Rs->Selectivity Retention Retention Factor (k) - Mobile Phase Strength Rs->Retention

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: Erythrartine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Erythrartine": The term "this compound" does not correspond to a widely recognized compound in scientific literature. This guide focuses on Erythromycin (B1671065) , a macrolide antibiotic, and to a lesser extent, Erythrosine , a food colorant, both of which exhibit significant stability challenges in aqueous solutions and are relevant to researchers, scientists, and drug development professionals. The principles and methodologies discussed here are broadly applicable to the stability testing of various molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Erythromycin in aqueous solutions?

A1: The stability of Erythromycin in aqueous solutions is primarily influenced by pH, temperature, and light.[1] Of these, pH is the most critical factor, with Erythromycin being highly unstable in acidic conditions (pH < 6) and moderately unstable in alkaline conditions.[2] It exhibits maximum stability in the neutral pH range of 7.0 to 7.5.

Q2: What are the degradation pathways of Erythromycin in aqueous solutions?

A2: Erythromycin undergoes different degradation pathways depending on the pH of the solution.

  • Acidic Conditions (pH < 6): Erythromycin A rapidly undergoes intramolecular dehydration to form an inactive anhydroerythromycin A.[2]

  • Alkaline Conditions (pH > 8): In weakly alkaline solutions, the lactone ring of Erythromycin A can be hydrolyzed.[3]

Q3: How does temperature affect the stability of Erythromycin?

A3: Increased temperature accelerates the degradation of Erythromycin in aqueous solutions. The degradation follows first-order kinetics, and the rate of degradation increases with rising temperature. For instance, the degradation of Erythromycin is significantly faster at 37°C compared to refrigerated conditions.

Q4: Is Erythromycin sensitive to light?

A4: While pH and temperature are the primary drivers of Erythromycin degradation, exposure to light, particularly UV light, can also contribute to its degradation. Photodegradation kinetics have been shown to be pH-dependent. Therefore, it is recommended to protect Erythromycin solutions from light, especially during prolonged storage or experimentation.

Q5: What are the stability issues associated with Erythrosine?

A5: Erythrosine, a xanthene dye, is known for its poor stability in aqueous solutions, particularly when exposed to light and heat.[4] Its photobleaching is a significant issue, occurring via first-order kinetics and is dependent on light intensity and the presence of oxygen.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of Erythromycin in aqueous solutions.

Problem 1: Rapid loss of active Erythromycin concentration in my solution.

  • Possible Cause: The pH of your aqueous solution is likely acidic. Erythromycin degrades very rapidly in acidic conditions.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • Adjust the pH to the optimal stability range of 7.0-7.5 using an appropriate buffer system (e.g., phosphate (B84403) buffer).

    • Prepare fresh solutions for your experiments and use them promptly.

    • Store stock solutions at low temperatures (2-8°C) and protected from light.

Problem 2: Precipitation is observed in my Erythromycin solution.

  • Possible Cause:

    • Poor Solubility: Erythromycin has limited solubility in water, which can be further affected by the ionic strength and composition of the buffer.

    • Degradation Products: Some degradation products of Erythromycin may have lower solubility than the parent compound.

  • Troubleshooting Steps:

    • Consider using a co-solvent (e.g., a small percentage of ethanol (B145695) or acetonitrile) to improve solubility, ensuring it does not interfere with your experiment.

    • Filter the solution through a 0.22 µm filter to remove any precipitate before use.

    • Re-evaluate the buffer system and concentration to ensure compatibility with Erythromycin.

Problem 3: Inconsistent results in my stability studies.

  • Possible Cause:

    • Inconsistent pH: Small variations in pH can lead to significant differences in degradation rates.

    • Temperature Fluctuations: Lack of precise temperature control can affect the kinetics of degradation.

    • Variable Light Exposure: Inconsistent protection from light can lead to variable photodegradation.

  • Troubleshooting Steps:

    • Use a calibrated pH meter and ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment.

    • Use a temperature-controlled incubator or water bath for your stability studies.

    • Protect all solutions from light by using amber vials or covering them with aluminum foil.

Data Presentation

The following tables summarize quantitative data on the stability of Erythromycin and Erythrosine under different conditions.

Table 1: pH-Dependent Stability of Erythromycin Lactobionate in Aqueous Solution at Room Temperature

pHTime for 10% Decomposition (t90)
4.52.5 hours
5.58.8 hours
6.01 day
6.54.6 days
7.07.3 days
7.52.6 days
8.08.8 hours

Data is illustrative and sourced from a study on Erythromycin Lactobionate.

Table 2: Photodegradation Rate Constants of Erythrosine in Aqueous Solution

ConditionRate Constant (k)
Inherent Bleaching (dilute solution)0.0069 min⁻¹
Self-Catalyzed Bleaching (higher concentration)0.46 nM⁻¹ min⁻¹

Data is illustrative and sourced from a study on Erythrosine photobleaching.

Experimental Protocols

Protocol 1: Forced Degradation Study of Erythromycin in Aqueous Solution

Objective: To evaluate the stability of Erythromycin under various stress conditions to understand its degradation profile.

Materials:

  • Erythromycin reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate buffer (pH 7.0)

  • HPLC grade water, acetonitrile (B52724), and methanol (B129727)

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

Procedure:

  • Prepare a stock solution of Erythromycin (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature for specific time points. Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation: Prepare a solution of Erythromycin in phosphate buffer (pH 7.0). Incubate at an elevated temperature (e.g., 70°C) for specific time points.

  • Photolytic Degradation: Expose a solution of Erythromycin in phosphate buffer (pH 7.0) to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples and a control sample (stored at 2-8°C, protected from light) at each time point using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Erythromycin

Objective: To develop an HPLC method to separate and quantify Erythromycin from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to separate Erythromycin from its degradation products (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of Erythromycin at known concentrations to create a calibration curve.

  • Prepare samples from the forced degradation study by diluting them to an appropriate concentration with the mobile phase.

  • Inject the standards and samples into the HPLC system.

  • Identify and quantify the Erythromycin peak and any degradation product peaks based on their retention times and the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Erythromycin Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1N NaOH, RT) prep_stock->base oxidation Oxidative Degradation (3% H2O2, RT) prep_stock->oxidation thermal Thermal Degradation (pH 7.0, 70°C) prep_stock->thermal photo Photolytic Degradation (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable hplc Analyze by Stability-Indicating HPLC sampling->hplc neutralize->hplc data Quantify Degradation & Identify Products hplc->data troubleshooting_workflow start Instability Issue Observed (e.g., Degradation, Precipitation) check_ph Check pH of the Solution start->check_ph ph_ok Is pH in optimal range (7.0-7.5)? check_ph->ph_ok adjust_ph Adjust pH to 7.0-7.5 using a suitable buffer ph_ok->adjust_ph No check_temp Check Temperature Control ph_ok->check_temp Yes end Re-run Experiment and Monitor Stability adjust_ph->end temp_ok Is temperature stable and appropriate? check_temp->temp_ok control_temp Use temperature-controlled equipment temp_ok->control_temp No check_light Check for Light Exposure temp_ok->check_light Yes control_temp->end light_ok Is the solution protected from light? check_light->light_ok protect_light Use amber vials or cover with foil light_ok->protect_light No check_solubility Review Solubility and Buffer Compatibility light_ok->check_solubility Yes protect_light->end check_solubility->end degradation_pathway Erythromycin Erythromycin A Acid_Degradation Anhydroerythromycin A (Inactive) Erythromycin->Acid_Degradation Acidic pH (<6) Intramolecular Dehydration Alkaline_Degradation Hydrolysis Products Erythromycin->Alkaline_Degradation Alkaline pH (>8) Lactone Hydrolysis

References

Technical Support Center: Preventing Degradation of Photosensitive and Thermolabile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of photosensitive and thermolabile compounds, with a specific focus on colored compounds like Erythrosine, during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of sensitive compounds like Erythrosine?

A1: The primary factors leading to the degradation of sensitive compounds are exposure to light, elevated temperatures, and humidity. Erythrosine, for instance, has been shown to have low stability when exposed to light and heat.[1] The storage container and the presence of oxidizing agents can also contribute to degradation.

Q2: How can I visually identify if my compound has started to degrade?

A2: Visual signs of degradation can include a change in color (e.g., fading of a colored compound), browning, or the appearance of precipitation. For example, the browning of pure erythritol (B158007) has been observed during heating.[2][3] However, significant degradation can occur before any visual changes are apparent. Therefore, analytical methods are necessary for confirmation.

Q3: What are the recommended general storage conditions for sensitive compounds?

A3: As a general guideline, sensitive compounds should be stored in a cool, dark, and dry place. Utilizing opaque or amber-colored containers can protect against light-induced degradation.[4] It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[2] Always refer to the manufacturer's specific storage recommendations on the product's certificate of analysis or safety data sheet.

Q4: How often should I test the stability of my stored compound?

A4: For long-term stability programs, it is commonly recommended to perform stability testing initially, then every three months for the first year, every six months for the second year, and annually thereafter. The frequency may need to be adjusted based on the compound's known stability profile and the storage conditions.

Q5: What is the role of antioxidants in preventing degradation?

A5: Antioxidants can be added to formulations to reduce degradation caused by oxidation. Studies on erythritol have shown that the addition of an antioxidant lowered the degradation rate compared to the pure compound when exposed to air.

Troubleshooting Guide

Problem: I observed a significant loss of potency or a color change in my compound after a short storage period.

Possible Cause Troubleshooting Steps
Light Exposure 1. Verify that the compound is stored in a light-protecting container (amber vial, opaque tube).2. Ensure the storage area (refrigerator, freezer, cabinet) is not subject to frequent light exposure.3. Wrap the container in aluminum foil for extra protection.4. Perform a photostability stress test to confirm light sensitivity.
Temperature Fluctuation 1. Check the temperature logs of your storage unit to ensure there have been no significant fluctuations.2. Avoid storing sensitive compounds on the door of a refrigerator or freezer where temperatures are less stable.3. Consider using a temperature-controlled storage unit with an alarm system.4. Conduct a thermal stress test at elevated temperatures to determine the compound's thermal lability.
Humidity/Moisture 1. Ensure the container is tightly sealed to prevent moisture ingress.2. For highly sensitive compounds, store in a desiccator.3. Visually inspect the compound for any clumping or changes in physical appearance that might suggest moisture absorption.
Oxidative Degradation 1. If the compound is sensitive to oxidation, consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.2. Evaluate if the addition of a suitable antioxidant is appropriate for your application.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to identify the degradation pathways and the intrinsic stability of a compound.

Objective: To assess the stability of the compound under exaggerated conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Photostability: Expose the solution (in a photostable, transparent container) and a solid sample to a light source with a specified output (e.g., ICH-compliant light cabinet). A dark control sample should be stored under the same conditions but protected from light.

    • Thermal Stability (Dry Heat): Store a solid sample of the compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Thermal Stability (Solution): Store the stock solution at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Humidity: Store a solid sample in a humidity chamber at a specific relative humidity (e.g., 75% RH, 90% RH).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to quantify the remaining compound and detect any degradation products.

Protocol 2: Long-Term Stability Study

This protocol evaluates the stability of a compound under recommended storage conditions over an extended period.

Objective: To determine the shelf-life and appropriate storage conditions for the compound.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound (solid and/or in solution) in the proposed long-term storage container.

  • Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., 2-8°C, -20°C, or room temperature), protected from light.

  • Time Points: Place a sufficient number of samples on stability to be pulled for testing at various time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, analyze the samples for potency, purity, and physical appearance using a validated stability-indicating method.

Quantitative Data Summary

The following table summarizes hypothetical stability data for "Compound X" under various stress conditions, illustrating how to present such data.

Condition Time (hours) % Compound Remaining Appearance
Control (Dark, 25°C) 7299.5%No change
Light Exposure 1285.2%Slight color fade
2470.1%Significant color fade
4855.8%Almost colorless
40°C 2498.1%No change
4896.5%No change
7294.2%No change
60°C 2492.3%Slight browning
4885.7%Moderate browning
7278.9%Significant browning
40°C / 75% RH 7290.5%Slight clumping

Visualizations

TroubleshootingWorkflow start Degradation Observed check_light Check Light Exposure start->check_light check_temp Check Temperature Stability start->check_temp check_humidity Check for Moisture start->check_humidity check_oxidation Consider Oxidation start->check_oxidation light_issue Light-induced degradation likely. Implement photoprotective measures. check_light->light_issue temp_issue Thermal degradation likely. Ensure stable, cool storage. check_temp->temp_issue humidity_issue Moisture-induced degradation likely. Use desiccants and sealed containers. check_humidity->humidity_issue oxidation_issue Oxidative degradation possible. Store under inert gas. check_oxidation->oxidation_issue

Caption: Troubleshooting workflow for compound degradation.

StabilityStudyWorkflow start Initiate Stability Study prep_samples Prepare & Aliquot Samples start->prep_samples initial_analysis Time 0 Analysis (Baseline) prep_samples->initial_analysis place_on_stability Place Samples in Stability Chambers initial_analysis->place_on_stability pull_samples Pull Samples at Scheduled Time Points place_on_stability->pull_samples analyze_samples Analyze Samples (HPLC, UV-Vis, etc.) pull_samples->analyze_samples analyze_samples->pull_samples Next time point data_analysis Analyze Data & Determine Degradation Rate analyze_samples->data_analysis end Establish Shelf-life & Storage Conditions data_analysis->end

References

Troubleshooting Erythrartine crystallization for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Crystallization of Erythrartine

This guide provides troubleshooting support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of this compound for X-ray analysis. The content is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for this compound crystallization failure?

The most frequent causes of crystallization failure are an unsaturated solution, inappropriate solvent selection, the presence of impurities, and excessive vibrations.[1] For a crystal to grow, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold.[1][2] The choice of solvent is also critical; a solvent that is too good will prevent the compound from precipitating, while a solvent that is too poor may cause it to crash out as an amorphous solid.[3]

Q2: How pure does my this compound sample need to be for successful crystallization?

For X-ray crystallography, sample purity is paramount. It is recommended to have a purity of >95% to minimize disruptions in the crystal lattice formation caused by impurities or sample heterogeneity.[4] Optimizing purification workflows, for instance, by using multi-step chromatography, is crucial for achieving the necessary purity and monodispersity. Recrystallization can also serve as a final purification step to reduce the level of partially nitrated products or other synthesis-related impurities.

Q3: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the compound separates from the solution as a liquid oil instead of a solid crystal. This is often due to the compound's excessively high solubility in the chosen solvent or conditions. To resolve this, you can try using a solvent in which this compound is less soluble or adjusting the temperature to decrease solubility.

Q4: My crystals are too small or clustered. How can I grow larger, single crystals?

The formation of many small crystals suggests rapid nucleation. To obtain larger, higher-quality crystals suitable for X-ray diffraction, it is necessary to slow down the crystal growth process. This can be achieved by:

  • Decreasing the concentration of the this compound solution.

  • Slowing down the rate of solvent evaporation or diffusion.

  • Lowering the temperature to reduce the rate of diffusion and nucleation.

  • Minimizing nucleation sites by using clean glassware and filtering the solution to remove dust or other particulates.

Q5: Could this compound exist in multiple crystal forms (polymorphs)?

Yes, polymorphism—the ability of a compound to crystallize into more than one crystal structure—is a common phenomenon for organic molecules. Different polymorphs can have distinct physical properties. It is essential to screen various crystallization conditions (solvents, temperatures, cooling rates) to identify and control the desired polymorphic form for consistent analysis.

Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during this compound crystallization experiments.

Problem 1: No Crystals Have Formed

If your experiment yields a clear solution with no crystal growth, consider the following troubleshooting steps.

dot

start No Crystals Formed check_saturation Is the solution supersaturated? start->check_saturation increase_conc Increase Solute Concentration or Evaporate Solvent check_saturation->increase_conc No check_solvent Is the solvent appropriate? check_saturation->check_solvent Yes increase_conc->check_saturation change_solvent Try a less-good solvent or a solvent/anti-solvent system check_solvent->change_solvent No check_temp Is temperature optimal? check_solvent->check_temp Yes change_solvent->check_saturation vary_temp Experiment with different temperatures (cooling/ gradient) check_temp->vary_temp No check_nucleation Are there nucleation sites? check_temp->check_nucleation Yes vary_temp->check_temp add_seed Introduce a seed crystal or scratch the glass check_nucleation->add_seed No end Crystals Form check_nucleation->end Yes add_seed->end

Caption: Troubleshooting workflow for experiments yielding no crystals.

  • Cause: Solution is not supersaturated.

    • Solution: The most common cause is an undersaturated solution. Increase the concentration by adding more this compound until a small amount no longer dissolves, or by slowly evaporating some of the solvent.

  • Cause: Incorrect solvent choice.

    • Solution: this compound may be too soluble in the chosen solvent. A systematic approach is to create a solubility profile by testing various solvents. Try a solvent system where this compound has moderate to low solubility. Alternatively, use a two-solvent system (layering or vapor diffusion) where it is soluble in one solvent and insoluble in the other (the anti-solvent).

  • Cause: Temperature is not optimal.

    • Solution: Temperature significantly affects solubility. For some compounds, slow cooling of a heated, saturated solution can induce crystallization. For others, a constant, reduced temperature (e.g., in a refrigerator) can slow down molecular movement and promote crystal formation.

  • Cause: Lack of nucleation sites.

    • Solution: Crystallization requires a nucleation event to begin. If the solution is clean and the glassware is very smooth, nucleation may be inhibited. Try scratching the inside of the vial with a spatula or adding a "seed crystal" from a previous successful experiment to induce growth.

Problem 2: Poor Crystal Quality (Needles, Plates, Dendrites, or Clustered Microcrystals)

If you obtain crystals that are not suitable for X-ray diffraction, the goal is to refine the conditions to favor slower, more ordered growth.

  • Cause: Crystallization is occurring too rapidly.

    • Solution: Rapid growth often leads to disordered or small crystals. Slow the process down by reducing the level of supersaturation. This can be done by using a more dilute solution, lowering the temperature, or slowing the rate of evaporation/diffusion (e.g., by tightening the cap on a vial for slow evaporation or moving the setup to a colder environment).

  • Cause: Suboptimal pH or ionic strength.

    • Solution: The pH and ionic strength of the solution can significantly impact crystal packing and quality. Systematically screen a range of pH values using different buffering agents. The stability of related compounds like erythromycin (B1671065) is highly pH-dependent, with optimal stability observed in a narrow pH range.

  • Cause: Impurities are being incorporated into the crystal lattice.

    • Solution: Impurities can disrupt the ordered arrangement of molecules, leading to defects. Re-purify the sample using a different chromatographic method or perform a preliminary recrystallization to remove contaminants.

Data Presentation: Solubility of Related Compounds

Understanding solubility is key to designing crystallization experiments. While specific data for this compound is not available, the following table for Erythritol, a structurally related polyol, illustrates how solubility is affected by temperature and solvent composition. This data can serve as a starting point for designing your screening experiments.

Temperature (°C)SolventSolubility (g / 100 g water)Solubility (wt%)Reference
5Water33~24.8%
20Water54~35.1%
2075% Ethanol-Water-5.5%
2075% Methanol-Water-6.5%

As shown, increasing temperature significantly increases Erythritol's solubility in water. Conversely, adding an anti-solvent like ethanol (B145695) dramatically reduces its solubility.

Experimental Protocols

Protocol 1: Vapor Diffusion Method

This technique is ideal for small quantities of material and allows for very slow crystallization. It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.

dot

cluster_outer Sealed Outer Vial cluster_inner Open Inner Vial reservoir Anti-solvent Reservoir (e.g., Hexane, Diethyl Ether) vapor Anti-solvent Vapor cluster_inner cluster_inner solution This compound dissolved in 'Good' Solvent (e.g., THF, Methanol) vapor->solution Vapor Diffusion

Caption: Diagram of the vapor diffusion crystallization setup.

Methodology:

  • Dissolve this compound in a small volume of a "good" solvent (e.g., THF, methanol) in a small, open vial.

  • Place this inner vial inside a larger, sealable vial or jar.

  • Add a larger volume of a volatile "bad" solvent (anti-solvent, e.g., hexane, diethyl ether) to the outer vial, ensuring the level is below the top of the inner vial. The anti-solvent must have a higher vapor pressure than the good solvent.

  • Seal the outer vial tightly and leave it in an undisturbed, temperature-controlled location.

  • The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of this compound and promoting slow crystal growth over days to weeks.

Protocol 2: Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion between two miscible solvents with different densities.

Methodology:

  • Dissolve this compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane) in a narrow tube or vial.

  • Carefully and slowly add a less dense "bad" solvent (e.g., ethanol, diethyl ether) on top of the first solution, taking care not to disturb the interface between the two liquids. A syringe or pipette pressed against the side of the glass works well.

  • A distinct boundary should form between the two layers.

  • Seal the container and store it in an undisturbed location. Crystals will typically form at the liquid-liquid interface as the solvents slowly mix.

Protocol 3: Slow Evaporation

This is the simplest method but can sometimes lead to lower quality crystals if evaporation is too fast.

Methodology:

  • Dissolve this compound in a solvent in which it is moderately soluble to create a near-saturated solution.

  • Place the solution in a vial or beaker.

  • Cover the container loosely, for example, with a cap that has holes poked in it or with paraffin (B1166041) film pierced with a needle. This allows the solvent to evaporate slowly.

  • Place the setup in a quiet, vibration-free location. As the solvent evaporates, the concentration of this compound will increase, leading to supersaturation and crystallization. The process can take several days to weeks.

References

Technical Support Center: Optimization of Erythritol Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is intended for research purposes only. It is based on available scientific literature for "Erythritol," as the term "Erythrartine" did not yield specific results and is presumed to be a typographical error. Researchers should always conduct a thorough literature review and consult with relevant institutional animal care and use committees before commencing any in vivo experiments.

This guide provides frequently asked questions (FAQs) and troubleshooting advice for researchers and scientists utilizing Erythritol (B158007) in in vivo studies.

Frequently Asked Questions (FAQs)

1. What is a typical starting dose for Erythritol in rodent studies?

Determining the initial dose for in vivo studies is crucial for both safety and efficacy. For Erythritol, which is a sugar alcohol with low toxicity, the starting dose can be guided by data from extensive preclinical toxicology studies. A common approach is to reference the No Observed Adverse Effect Level (NOAEL) from these studies.

Based on published data, dietary levels of up to 20% Erythritol have been administered to mice and rats in 90-day studies without producing signs of toxicity.[1] In these studies, the approximate daily intake for high-dose groups was 12 g/kg for rats and 44-45 g/kg for mice.[1] Long-term studies in rats (104-107 weeks) have also been conducted with dietary concentrations of up to 10%, with average intakes of 4.6 g/kg/day for males and 5.4 g/kg/day for females, without evidence of carcinogenic effects.

For initial dose-range finding studies, researchers can consider a range of doses below these reported high-intake levels, depending on the specific research question (e.g., metabolic effects vs. safety assessment).

2. How should I design a dose-response study for Erythritol?

A well-designed dose-response study is essential for understanding the relationship between the administered dose of Erythritol and the observed biological effect. A robust study design should include:

  • A control group: This group should receive the vehicle (e.g., water, saline, or control diet) without Erythritol.

  • Multiple dose groups: A minimum of 3-4 dose groups is recommended to establish a dose-response relationship. These doses should be selected to span a range from a low, potentially sub-therapeutic dose to a high dose that is expected to be well-tolerated based on existing toxicity data.

  • Appropriate sample size: The number of animals per group should be sufficient to achieve statistical power. This can be determined through power analysis based on expected effect sizes and variability.

  • Clear endpoints: The study should have clearly defined primary and secondary endpoints, which could include measurements of blood glucose, insulin (B600854) levels, body weight, food and water intake, or specific biomarkers of interest.

3. What are the known metabolic effects of Erythritol in vivo?

Erythritol is largely absorbed in the small intestine and excreted unchanged in the urine.[1][2] It is not significantly metabolized by the human or animal body.[1] Key metabolic effects observed in animal studies include:

  • No effect on glucose or insulin: Studies have shown that Erythritol does not affect blood glucose or insulin levels, making it a potential sugar substitute for diabetic models.

  • Potential for weight management: Some long-term rodent studies suggest that Erythritol consumption may lead to lower body weight or adiposity.

  • Increased urine output: Due to its excretion profile, an increase in urine output is often observed with increasing doses of Erythritol.

4. What are the potential side effects of high doses of Erythritol in vivo?

The primary side effect associated with high doses of Erythritol is gastrointestinal distress. While it is better tolerated than other sugar alcohols, very high doses can lead to:

  • Soft stools and diarrhea: This was observed in rats fed diets with 20% Erythritol.

  • Cecal enlargement: This was seen in rats and mice at high dietary concentrations (10-20%).

It's important to note that these effects are typically observed at very high intake levels that may not be relevant for studies investigating its metabolic effects at lower doses.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Diarrhea or soft stools in animals The administered dose of Erythritol is too high, leading to osmotic diarrhea.Reduce the dose of Erythritol. If a high dose is necessary, consider a gradual dose escalation to allow for adaptation. Ensure animals have free access to water to prevent dehydration.
No observable effect at the tested doses The doses used may be too low to elicit a biological response for the specific endpoint being measured. The experimental model may not be sensitive to the effects of Erythritol.Conduct a pilot dose-escalation study to identify a dose range that produces a measurable effect. Re-evaluate the appropriateness of the animal model for the research question.
High variability in experimental data Inconsistent gavage technique or unequal food/water consumption in diet-based studies. Underlying health issues in the animal colony.Ensure all personnel are properly trained in animal handling and dosing techniques. For dietary studies, monitor food and water intake for each animal. Acclimatize animals properly before the start of the study and monitor their health status closely.
Unexpected changes in kidney weight Increased relative and absolute kidney weights have been observed in some studies at high doses of Erythritol, although without histopathological abnormalities.This may be a physiological adaptation to increased urinary output. It is crucial to perform histopathological examination of the kidneys to rule out any treatment-related toxicity.

Data Presentation

Table 1: Summary of Erythritol Dosage in Preclinical Toxicity Studies

Species Study Duration Dosage (Dietary Concentration) Approximate Daily Intake Key Findings Reference
Mouse90 days5%, 10%, 20%Male: ~44 g/kg, Female: ~45 g/kg (at 20%)No signs of toxicity. Increased kidney weights at high doses.
Rat90 days5%, 10%, 20%~12 g/kg (at 20%)No signs of toxicity. Soft stools and cecal enlargement at high doses.
Rat104-107 weeks2%, 5%, 10%Male: ~4.6 g/kg, Female: ~5.4 g/kg (at 10%)No evidence of carcinogenicity.

Experimental Protocols

Protocol 1: Oral Gavage Administration of Erythritol in Rodents

  • Preparation of Dosing Solution:

    • Calculate the required amount of Erythritol based on the desired dose (mg/kg) and the body weight of the animals.

    • Dissolve the calculated amount of Erythritol in a suitable vehicle (e.g., sterile water or saline). Ensure the solution is clear and free of precipitates. The concentration should be such that the administration volume is appropriate for the animal size (typically 5-10 mL/kg for rats and mice).

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Insert a sterile, appropriately sized oral gavage needle into the esophagus. Ensure the tip of the needle reaches the stomach.

    • Slowly administer the dosing solution.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress immediately after dosing and at regular intervals.

  • Control Group:

    • Administer the vehicle alone to the control group using the same volume and procedure.

Protocol 2: Assessment of Acute Toxicity Following a Single High Dose of Erythritol

  • Dose Selection:

    • Based on available literature, select a high dose of Erythritol. For acute toxicity, a limit test at a high dose (e.g., 5000 mg/kg) can be performed if no toxicity is expected.

  • Animal Groups:

    • Use a control group (vehicle only) and at least one high-dose group. A typical group size is 5-10 animals of each sex.

  • Administration:

    • Administer the selected dose of Erythritol via oral gavage.

  • Observation:

    • Observe the animals continuously for the first few hours post-dosing and then periodically for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record body weight at regular intervals.

  • Necropsy:

    • At the end of the observation period, euthanize all animals and perform a gross necropsy.

    • Examine all organs for any abnormalities.

    • Collect tissues for histopathological analysis if necessary.

Visualizations

Erythritol_Metabolism Ingestion Oral Ingestion of Erythritol Stomach Stomach Ingestion->Stomach Small_Intestine Small Intestine (Rapid Absorption) Stomach->Small_Intestine Bloodstream Systemic Circulation (Unmetabolized) Small_Intestine->Bloodstream ~90% Colon Colon (~10% of ingested dose) Small_Intestine->Colon ~10% Kidneys Kidneys (Filtration) Bloodstream->Kidneys Urine Excretion in Urine (~90% of ingested dose) Kidneys->Urine Feces Excretion in Feces Colon->Feces

Caption: Metabolic pathway of Erythritol in vivo.

InVivo_Study_Workflow Literature_Review Literature Review & Formulation of Hypothesis Protocol_Design Experimental Protocol Design (Dose, Duration, Endpoints) Literature_Review->Protocol_Design IACUC_Approval IACUC Protocol Submission & Approval Protocol_Design->IACUC_Approval Animal_Acclimatization Animal Acclimatization & Baseline Measurements IACUC_Approval->Animal_Acclimatization Dosing_Period Dosing Period (Erythritol Administration) Animal_Acclimatization->Dosing_Period In_life_Measurements In-life Measurements (Body Weight, Clinical Signs) Dosing_Period->In_life_Measurements Sample_Collection Terminal Sample Collection (Blood, Tissues) In_life_Measurements->Sample_Collection Biochemical_Analysis Biochemical & Histopathological Analysis Sample_Collection->Biochemical_Analysis Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting & Publication Interpretation->Reporting

References

Enhancing the solubility of Erythrartine for biological experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Erythrartine Solubility

A Note on "this compound": The term "this compound" may be a typographical error. Based on the context of biological experiments and signaling pathways, this guide has been developed for Erythraline (B1235506) , an alkaloid with known biological activity.[1] Should you be working with a different compound, please verify the information accordingly.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing Erythraline solutions for biological experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Erythraline. What are the first things I should check?

A1: When encountering solubility issues, it's crucial to systematically assess several factors. Start by verifying the purity of your Erythraline sample. Ensure the solvent you are using, such as DMSO, is of high purity and anhydrous, as absorbed water can significantly impact solubility.[2] Gentle warming (e.g., 37°C) or sonication in a water bath can also aid in dissolution.[2][3]

Q2: What is the best solvent to prepare a stock solution of Erythraline?

A2: For many organic compounds that are not readily soluble in water, Dimethyl Sulfoxide (DMSO) is a common starting solvent for creating a high-concentration stock solution.[3] For hydrophobic or neutral peptides and compounds, a minimal amount of DMSO or DMF can be used to first solubilize the compound before further dilution. Always consider the compatibility of the solvent with your downstream application, such as cell culture, and aim to keep the final concentration of the organic solvent in your experimental medium as low as possible (ideally below 0.1%).

Q3: My Erythraline dissolved in DMSO, but it precipitated when I added it to my aqueous buffer or cell culture medium. How can I prevent this?

A3: This is a common issue known as "crashing out" or "salting out," which occurs when a compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted. To mitigate this, avoid adding the concentrated DMSO stock directly to a large volume of media. Instead, perform serial dilutions of your DMSO stock solution in pre-warmed (37°C) culture media. Adding the compound dropwise while gently vortexing the media can also help. It is also advisable to first make serial dilutions of your DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous medium.

Q4: Could the quality of the DMSO be the problem?

A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can decrease its solvating power for certain organic compounds. Using a fresh, unopened bottle of anhydrous, high-purity DMSO is recommended for preparing your stock solutions.

Q5: What is the maximum concentration of Erythraline I can use in my cell culture?

A5: The maximum working concentration is limited by the compound's solubility in the final cell culture medium and its potential cytotoxicity. You should experimentally determine the maximum soluble concentration. This can be done by preparing a serial dilution of your compound in the medium, incubating it under your experimental conditions (e.g., 37°C, 5% CO2), and observing for any signs of precipitation over time (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working soluble concentration.

Troubleshooting Guide: Compound Precipitation in Media

This guide provides a structured approach to resolving solubility challenges.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of Erythraline in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Alternatively, create an intermediate dilution of the stock in pure DMSO before the final dilution into the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for making dilutions.
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO.
Hygroscopic DMSO DMSO readily absorbs moisture, which can reduce its ability to dissolve organic compounds.Use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Preparation: Bring the vial containing your compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature to prevent moisture condensation.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired high stock concentration (e.g., 10 mM).

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
  • Prepare Stock: Prepare a high-concentration stock solution of Erythraline in 100% DMSO (e.g., 10 mM) following Protocol 1.

  • Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in pure DMSO.

  • Addition to Media: In a multi-well plate (e.g., 96-well), add a fixed volume of your complete cell culture medium to each well. Then, add a small, corresponding volume of each DMSO dilution to the wells (e.g., 1 µL of stock to 1 mL of media for a 1:1000 dilution). Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at your experimental conditions (e.g., 37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at a high wavelength (e.g., 600 nm), where an increase in absorbance indicates precipitation.

  • Determine Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under these conditions.

Visualizations

Signaling Pathway

Erythraline has been shown to suppress the inflammatory response by inhibiting the Toll-like Receptor (TLR) signaling pathway. It appears to inhibit the phosphorylation of IKK and MAPKs without affecting the upstream kinase TAK1, suggesting a potential direct or indirect inhibition of TAK1's kinase activity.

TLR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR2/TLR4 TAK1 TAK1 TLR->TAK1 activates IKK IKK TAK1->IKK phosphorylates MAPK MAPKs TAK1->MAPK phosphorylates IkappaB IκB IKK->IkappaB phosphorylates Inflammation Inflammatory Gene Expression MAPK->Inflammation promotes NFkappaB NF-κB IkappaB->NFkappaB degradation leads to release of NFkappaB->Inflammation promotes Erythraline Erythraline Erythraline->TAK1 Inhibits Activity

Figure 1. Inhibition of the TLR signaling pathway by Erythraline.
Experimental Workflow

The following workflow provides a logical approach to troubleshooting solubility issues when preparing Erythraline for biological experiments.

Solubility_Workflow cluster_troubleshoot Troubleshooting Steps start Start: Dissolve Erythraline in Anhydrous DMSO check_dissolved Is the solution clear? start->check_dissolved sonicate_heat Sonication / Gentle Heat (37°C) check_dissolved->sonicate_heat No add_to_media Add to pre-warmed aqueous media check_dissolved->add_to_media Yes sonicate_heat->check_dissolved check_precipitate Does it precipitate? add_to_media->check_precipitate success Success: Solution is ready for experiment check_precipitate->success No troubleshoot Troubleshoot Precipitation check_precipitate->troubleshoot Yes lower_conc 1. Lower final concentration troubleshoot->lower_conc serial_dilution 2. Use serial dilution in media lower_conc->serial_dilution check_dmso 3. Use fresh, anhydrous DMSO serial_dilution->check_dmso check_dmso->add_to_media Retry

Figure 2. Workflow for troubleshooting Erythraline solubility.

References

Addressing matrix effects in Erythrartine quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Erythrartine": The information provided in this technical support center pertains to the macrolide antibiotic Erythromycin . The term "this compound" did not yield specific results in scientific literature searches and is presumed to be a typographical error. The following guidance is based on established methods for Erythromycin analysis.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address matrix effects encountered during the quantification of Erythromycin from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Erythromycin?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Erythromycin, by co-eluting components from the sample matrix.[1] In the context of LC-MS/MS analysis of biological samples like plasma, serum, or tissue, these interfering components can include phospholipids (B1166683), proteins, salts, and endogenous metabolites.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: How can I determine if matrix effects are affecting my Erythromycin quantification?

A2: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is post-column infusion . This involves infusing a constant flow of Erythromycin solution into the mass spectrometer while injecting a blank, extracted sample matrix. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is widely used. This compares the peak area of Erythromycin spiked into an extracted blank matrix with the peak area of Erythromycin in a neat solution at the same concentration. A significant difference between the two indicates the presence and magnitude of matrix effects.

Q3: Which sample preparation technique is most effective for minimizing matrix effects when analyzing Erythromycin?

A3: The optimal sample preparation technique depends on the complexity of the biological matrix and the required sensitivity of the assay.

  • Protein Precipitation (PPT) is the simplest and fastest method but often yields the least clean extract, with significant amounts of phospholipids remaining that can cause ion suppression.

  • Liquid-Liquid Extraction (LLE) provides a cleaner extract than PPT. By partitioning Erythromycin into an organic solvent, many interfering components are left behind. Optimizing the pH to an alkaline state is critical for the efficient extraction of the basic Erythromycin molecule.

  • Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix interferences and providing the cleanest extracts. It involves retaining Erythromycin on a solid sorbent while matrix components are washed away, followed by the elution of the purified analyte.

Q4: What is the role of an internal standard, and what is the best choice for Erythromycin analysis?

A4: An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls to correct for variability during sample preparation and analysis. For quantitative bioanalysis by LC-MS/MS, a stable isotope-labeled (SIL) internal standard , such as Erythromycin-d6 , is the gold standard. Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes and experiences the same matrix effects. By using the ratio of the analyte signal to the IS signal for quantification, variations due to matrix effects are effectively normalized, leading to higher accuracy and precision. While structurally similar compounds like Clarithromycin or Roxithromycin can be used, they may not perfectly co-elute or respond to matrix effects in the exact same manner as Erythromycin.

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of Erythromycin.

  • Potential Cause: Suboptimal pH during extraction. Erythromycin is a basic compound, and its extraction efficiency, particularly in LLE, is highly dependent on pH.

  • Solution: Ensure the pH of the plasma or biological fluid is adjusted to an alkaline value (typically pH > 9) before extraction with an organic solvent. This neutralizes the Erythromycin molecule, increasing its solubility in the organic phase.

  • Potential Cause: Inefficient protein precipitation.

  • Solution: Ensure the precipitating solvent (e.g., acetonitrile) is cold and added in a sufficient ratio (e.g., 3:1 or 4:1 solvent-to-sample volume) to the sample. Vortex the mixture vigorously to ensure complete protein denaturation.

  • Potential Cause: Incomplete elution from the SPE cartridge.

  • Solution: Optimize the elution solvent. A small percentage of a basic modifier, like ammonium (B1175870) hydroxide (B78521) in methanol (B129727), can improve the elution of the basic Erythromycin from the sorbent.

Problem 2: Poor chromatographic peak shape (tailing or fronting) for Erythromycin.

  • Potential Cause: Secondary interactions with the analytical column. As a basic compound, Erythromycin can interact with residual acidic silanol (B1196071) groups on standard silica-based C18 columns, leading to peak tailing.

  • Solution:

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., to around pH 9) to suppress the ionization of Erythromycin. Ensure your column is stable at higher pH values.

    • Column Selection: Consider using a column with reduced silanol activity, such as a polar-endcapped column, or a polymer-based column that is more resistant to high pH mobile phases.

    • Mobile Phase Additives: Incorporate additives like ammonium acetate (B1210297) or formic acid into your mobile phase to improve peak shape and ionization efficiency.

  • Potential Cause: Column overload.

  • Solution: Reduce the injection volume or dilute the sample.

Problem 3: High variability in signal intensity or internal standard response across different samples.

  • Potential Cause: Significant and variable matrix effects between samples.

  • Solution: Improve the sample cleanup procedure. If you are using PPT, consider switching to LLE or SPE to obtain a cleaner extract. SPE is generally the most effective method for removing a broad range of interferences.

  • Potential Cause: Inconsistent sample preparation.

  • Solution: Ensure precise and consistent addition of the internal standard to all samples. If possible, automate liquid handling steps to minimize variability.

  • Potential Cause: Instability of Erythromycin in the sample matrix.

  • Solution: Evaluate the stability of Erythromycin under your sample storage and processing conditions. Ensure samples are stored at an appropriate temperature (e.g., -80°C) and minimize freeze-thaw cycles.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the characteristics of common sample preparation methods for Erythromycin analysis.

Technique Principle Advantages Disadvantages Typical Recovery for Erythromycin Matrix Effect Mitigation
Protein Precipitation (PPT) Removal of proteins by precipitation with an organic solvent (e.g., acetonitrile).Simple, fast, inexpensive.High potential for matrix effects from remaining phospholipids; less clean extract.Variable, often 85-100%.Low to Moderate
Liquid-Liquid Extraction (LLE) Partitioning of Erythromycin into an immiscible organic solvent based on pH and polarity.Cleaner extracts than PPT; can pre-concentrate the analyte.More time-consuming; requires solvent optimization.>75% to >96%.Moderate to High
Solid-Phase Extraction (SPE) Retention of Erythromycin on a solid sorbent, washing away interferences, and eluting the purified analyte.Provides the cleanest extracts; highly selective.More complex and costly; requires method development.>95%.High

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) of Erythromycin from Plasma

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the Erythromycin-d6 internal standard working solution. Vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Erythromycin from Plasma

  • Sample Preparation: To 0.5 mL of plasma in a centrifuge tube, add the internal standard.

  • Alkalinization: Add 50 µL of 1 M NaOH to the plasma sample to adjust the pH to approximately 10. Vortex briefly.

  • Extraction: Add 2.5 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex the mixture vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase and vortex for 1 minute.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) of Erythromycin from Biological Fluids

This protocol uses a generic mixed-mode cation-exchange SPE cartridge and may need to be adapted.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. Add the internal standard.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute Erythromycin with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

G cluster_workflow Protein Precipitation Workflow plasma 1. Plasma Sample + Internal Standard acetonitrile 2. Add Cold Acetonitrile plasma->acetonitrile vortex 3. Vortex acetonitrile->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant evaporate 6. Evaporate supernatant->evaporate reconstitute 7. Reconstitute evaporate->reconstitute lcmms 8. LC-MS/MS Analysis reconstitute->lcmms

Protein Precipitation (PPT) Workflow for Erythromycin Analysis.

G cluster_workflow Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample + Internal Standard alkalinize 2. Alkalinize (pH>9) plasma->alkalinize mtbe 3. Add MTBE alkalinize->mtbe vortex 4. Vortex mtbe->vortex centrifuge 5. Centrifuge vortex->centrifuge organic_layer 6. Transfer Organic Layer centrifuge->organic_layer evaporate 7. Evaporate organic_layer->evaporate reconstitute 8. Reconstitute evaporate->reconstitute lcmms 9. LC-MS/MS Analysis reconstitute->lcmms

Liquid-Liquid Extraction (LLE) Workflow for Erythromycin Analysis.

G cluster_workflow Solid-Phase Extraction Workflow condition 1. Condition SPE Cartridge load 2. Load Sample condition->load wash 3. Wash load->wash elute 4. Elute wash->elute evaporate 5. Evaporate elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute lcmms 7. LC-MS/MS Analysis reconstitute->lcmms

Solid-Phase Extraction (SPE) Workflow for Erythromycin Analysis.

G cluster_troubleshooting Troubleshooting Logic for Inaccurate LC-MS/MS Results start Inaccurate or Variable Erythromycin Results check_recovery Low Recovery? start->check_recovery check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No optimize_ph Optimize Extraction pH (alkaline for LLE) check_recovery->optimize_ph Yes check_is_response Variable IS Response? check_peak_shape->check_is_response No optimize_lc Adjust Mobile Phase pH Change Column check_peak_shape->optimize_lc Yes improve_cleanup Improve Sample Cleanup (PPT -> LLE/SPE) check_is_response->improve_cleanup Yes end Accurate Results check_is_response->end No optimize_spe Optimize SPE Wash/Elution Solvents optimize_ph->optimize_spe optimize_spe->check_peak_shape optimize_lc->check_is_response check_is_addition Ensure Consistent IS Addition improve_cleanup->check_is_addition check_is_addition->end

References

Technical Support Center: Scaling Up the Purification of Erythrartine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for scaling up the purification process of the recombinant therapeutic protein, Erythrartine. It includes frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during the transition from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification from the lab to pilot scale?

A1: Scaling up purification presents several key challenges.[1][2] The transition from lab to pilot scale requires careful consideration of scientific, economic, and regulatory factors.[1] Major challenges include:

  • Maintaining Purity and Yield: Ensuring the resolution and efficiency of purification techniques, like chromatography, are maintained with larger volumes is critical.[1][2]

  • Process Economics: Methods that are efficient at a small scale, such as affinity chromatography, may become cost-prohibitive at a larger scale. Therefore, evaluating more scalable and cost-effective methods like ion-exchange chromatography is often necessary.

  • Equipment and Material Selection: Pilot-scale operations require industrial-grade equipment capable of handling larger volumes without compromising product integrity or introducing contaminants.

  • Protein Stability: Maintaining the stability of this compound is crucial. Factors like temperature, pH, shear forces, and buffer composition must be carefully controlled to prevent aggregation, degradation, or loss of activity.

  • Regulatory Compliance: For therapeutic proteins, all processes must adhere to strict regulatory standards (e.g., FDA, EMA), requiring robust documentation and validation.

Q2: How do I choose the right chromatography strategy for large-scale this compound purification?

A2: The choice of chromatography strategy depends on a balance of factors including specificity, capacity, cost, and scalability.

  • Affinity Chromatography: Often the first step in lab-scale purification due to its high specificity. However, the high cost of affinity resins can be a major drawback for large-scale production.

  • Ion-Exchange Chromatography (IEX): A highly scalable and cost-effective method. It separates proteins based on net charge and is a cornerstone of many large-scale purification processes.

  • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on hydrophobicity. It is useful for removing aggregates and other impurities.

  • Size-Exclusion Chromatography (SEC): Primarily used as a final polishing step to remove aggregates and exchange buffers. It can be a bottleneck due to volume limitations and long run times.

A common strategy is a multi-step process, often starting with a robust capture step like Ion-Exchange or Affinity Chromatography, followed by one or two polishing steps to achieve the desired purity.

Q3: How can I maintain the stability of this compound during the extended processing times of a scaled-up purification?

A3: Maintaining protein stability is paramount. Key strategies include:

  • Buffer Optimization: Ensure the pH of all buffers is optimized for this compound's stability. Buffers should have sufficient capacity to handle potential pH shifts.

  • Temperature Control: Keep the protein cold throughout the process, from cell lysis to final formulation, to minimize protease activity and prevent denaturation.

  • Use of Additives:

    • Protease Inhibitors: Add a cocktail of protease inhibitors to the lysis buffer to prevent degradation.

    • Cryoprotectants: For frozen storage, use cryoprotectants like glycerol (B35011) (25-50%) to prevent ice crystal formation that can damage the protein.

    • Reducing Agents: Include agents like DTT or 2-ME (1-5 mM) to prevent oxidation of cysteine residues.

  • Minimize Shear Stress: Be mindful of high-flow rates in chromatography systems and vigorous mixing, which can introduce shear forces that may damage the protein.

  • Reduce Processing Time: Streamline the workflow to minimize the time the protein is in intermediate, potentially destabilizing conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Scale-Up
Possible Cause Recommended Solution
Inefficient Cell Lysis At a larger scale, lysis methods like sonication may be less effective. Verify lysis efficiency and consider alternative methods like high-pressure homogenization. Ensure lysis buffer composition is optimal.
Protein Degradation Proteases released during lysis can degrade the target protein, a problem exacerbated by longer processing times. Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer and keep the lysate chilled.
Suboptimal Chromatography Binding The dynamic binding capacity of the resin may differ at higher flow rates used in scale-up. Re-optimize binding conditions (pH, conductivity) for the new scale. Consider decreasing the flow rate during sample loading.
Precipitation/Aggregation on Column High protein concentration during elution can lead to precipitation. Elute with a linear gradient instead of a step elution to reduce the concentration of the eluted protein. Consider modifying the elution buffer with additives like glycerol to increase solubility.
Inclusion Body Formation This compound may be expressed as insoluble aggregates (inclusion bodies). Optimize expression conditions (e.g., lower temperature, different inducer concentration) to improve solubility. If necessary, develop a purification strategy under denaturing conditions.
Issue 2: this compound Purity is Lower Than Achieved at Lab Scale
Possible Cause Recommended Solution
Co-elution of Host Cell Proteins (HCPs) The resolution of the chromatography step may decrease at scale. Optimize the wash steps by increasing wash volume or stringency (e.g., increase salt concentration or add a low percentage of a non-ionic detergent).
Non-Specific Binding to Resin Contaminants may bind non-specifically to the chromatography matrix. Increase the salt concentration (e.g., up to 500 mM NaCl) in your binding and wash buffers to disrupt ionic interactions.
Presence of Nucleic Acids High viscosity of the lysate due to host cell DNA can interfere with purification. Add DNase to the lysis buffer or perform a precipitation step with polyethyleneimine (PEI) to remove nucleic acids.
Column Overloading The amount of protein loaded exceeds the binding capacity of the scaled-up column. Perform a dynamic binding capacity (DBC) study at the target flow rate to determine the true capacity of your column.
Channeling in the Chromatography Column Poor column packing can lead to uneven flow, where the sample bypasses parts of the resin bed, reducing resolution. Ensure the column is packed correctly and test for packing efficiency. For large-diameter columns, axial compression methods are often required.

Experimental Protocols

Protocol: Scale-Up of Affinity Chromatography for this compound

This protocol outlines the steps for scaling up an affinity chromatography purification step from a 10 mL lab-scale column to a 200 mL pilot-scale column, assuming this compound has a His-tag. The key principle is to maintain the linear flow velocity and residence time.

1. Scale-Up Parameter Calculation

ParameterLab ScalePilot ScaleCalculation/Notes
Column Volume (CV)10 mL200 mL20x Scale-Up
Column Diameter1.6 cm7.1 cmDiameter increases to maintain bed height.
Bed Height5 cm5 cmConstant Bed Height is critical for linear scaling.
Flow Rate5 mL/min100 mL/minFlow rate is scaled proportionally to the column cross-sectional area to maintain linear flow velocity.
Sample Load~40 mg~800 mgAssumes a binding capacity of 4 mg/mL of resin. This must be confirmed by DBC studies.
Equilibration Buffer5 CV (50 mL)5 CV (1 L)Volume scaled by CV.
Wash Buffer10 CV (100 mL)10 CV (2 L)Volume scaled by CV.
Elution Buffer5 CV (50 mL)5 CV (1 L)Volume scaled by CV.

2. Methodology

  • Column Packing and Qualification:

    • Pack the 200 mL column with the appropriate affinity resin according to the manufacturer's instructions. Large-scale columns may require specific packing equipment.

    • Qualify the column by determining the Height Equivalent to a Theoretical Plate (HETP) and asymmetry. This ensures the column is packed efficiently.

  • Equilibration:

    • Equilibrate the column with 5 CV (1 Liter) of Equilibration Buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 8.0) at the target flow rate of 100 mL/min.

    • Monitor UV (280 nm) and conductivity until a stable baseline is achieved.

  • Sample Loading:

    • Clarify the cell lysate by centrifugation followed by filtration (e.g., 0.45 µm filter) to prevent column clogging.

    • Load the clarified lysate containing approximately 800 mg of this compound onto the column at 100 mL/min. Slower flow rates may increase binding.

    • Collect the flow-through fraction for analysis to check for unbound this compound.

  • Wash:

    • Wash the column with 10 CV (2 Liters) of Wash Buffer (e.g., Equilibration Buffer + 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Monitor the UV absorbance until it returns to baseline.

  • Elution:

    • Elute the bound this compound with 5 CV (1 Liter) of Elution Buffer (e.g., Equilibration Buffer + 250 mM Imidazole, pH 8.0).

    • Collect fractions (e.g., 50 mL fractions) and monitor the UV 280 nm peak.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE to assess purity and identify fractions containing pure this compound.

    • Pool the purest fractions for downstream processing or buffer exchange.

  • Regeneration and Storage:

    • Regenerate the column according to the resin manufacturer's protocol to strip any remaining bound protein.

    • Store the column in an appropriate solution (e.g., 20% Ethanol) to prevent microbial growth.

Visualizations

G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up & Optimization cluster_2 Phase 3: Pilot Scale Run lab_clarify Clarification (Centrifugation/ Filtration) lab_capture Capture Step (e.g., Affinity) lab_clarify->lab_capture lab_polish1 Polishing 1 (e.g., IEX) lab_capture->lab_polish1 lab_polish2 Polishing 2 (e.g., SEC) lab_polish1->lab_polish2 lab_analysis Purity/Yield Analysis lab_polish2->lab_analysis su_params Define Scale-Up Parameters (Constant Bed Height) lab_analysis->su_params Go/No-Go su_econ Process Economics (Resin Cost, Buffer Usage) su_params->su_econ su_dbc Dynamic Binding Capacity Studies su_econ->su_dbc su_stability Stability Assessment su_dbc->su_stability pilot_clarify Large Volume Clarification su_stability->pilot_clarify Proceed to Pilot pilot_capture Pilot Scale Capture Column pilot_clarify->pilot_capture pilot_polish Pilot Scale Polishing Steps pilot_capture->pilot_polish pilot_formulate Final Formulation pilot_polish->pilot_formulate

Caption: Workflow for scaling up this compound purification.

G start Low Purity Detected in Elution Fractions check_hcp High Host Cell Protein (HCP) Content? start->check_hcp check_agg High Molecular Weight Bands (Aggregates)? check_hcp->check_agg No sol_hcp Optimize Wash Steps: - Increase Salt/Wash Volume - Add Detergent to Wash Buffer check_hcp->sol_hcp Yes check_deg Low Molecular Weight Bands (Degradation)? check_agg->check_deg No sol_agg Optimize Elution: - Use Gradient Elution - Add Arginine/Glycerol - Add SEC Polishing Step check_agg->sol_agg Yes sol_deg Improve Lysis Conditions: - Add Protease Inhibitors - Maintain Low Temperature check_deg->sol_deg Yes end Re-analyze Purity check_deg->end No sol_hcp->end sol_agg->end sol_deg->end

Caption: Troubleshooting decision tree for low purity issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Erythrartine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable detection of substances like Erythrartine (also known as Erythrosine or Red No. 3) is paramount. This guide provides an objective comparison of three common analytical methods for this compound detection: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE). The performance of these methods is compared based on experimental data from various studies, with detailed methodologies provided for reproducibility.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance metrics for the detection of this compound using HPLC, spectrophotometry, and capillary electrophoresis.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryCapillary Electrophoresis (CE)
Linearity Range 1.0 - 6.0 µg/mL[1]1.0 - 6.0 µg/mL[1]Not explicitly stated in the compared studies
Limit of Detection (LOD) 31.0 ng/mL[1]31.0 ng/mL (with CPE)[1]0.4 ng/mL (with LIF detection)[2]
Limit of Quantification (LOQ) 103.0 ng/mL103.0 ng/mL (with CPE)Not explicitly stated in the compared studies
Accuracy (Recovery %) 90.42 - 101.14%90.42 - 101.14%70.0 - 101.5%
Precision (RSD %) < 5%< 5%1.84 - 4.30% (peak area)

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are the methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

A study by Bener et al. (2019) outlines a green HPLC method for the simultaneous determination of Erythrosine, Quinoline Yellow, and Indigo Carmine.

  • Instrumentation: An Agilent 1260 Infinity HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

  • Column: A Phenomenex C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) and a mixture of methanol (B129727) and acetonitrile (B52724) (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector set at 527 nm for Erythrosine.

  • Temperature: 30°C.

  • Injection Volume: 20 µL.

UV-Visible Spectrophotometry with Cloud Point Extraction (CPE)

The same study by Bener et al. (2019) developed and validated a first-derivative spectrophotometric method for the simultaneous determination of the same three colorants after cloud point extraction.

  • Instrumentation: A Shimadzu UV-1800 UV/VIS spectrophotometer.

  • Cloud Point Extraction Procedure:

    • To a 10 mL centrifuge tube, add 5 mL of a sample solution containing Erythrosine, 1.0 mL of a mixed solution of 1.0% (w/v) Triton X-100 and 1.0 x 10⁻³ M cetyltrimethylammonium bromide (CTAB), and 1.0 mL of 1.0 M NaCl.

    • Adjust the pH to 5.0 using a 0.1 M phosphate (B84403) buffer.

    • The mixture is then incubated in a water bath at 50°C for 15 minutes.

    • Separation of the surfactant-rich phase is achieved by centrifugation at 4000 rpm for 10 minutes.

    • The aqueous phase is decanted, and the surfactant-rich phase is dissolved in 1.0 mL of methanol.

  • Spectrophotometric Measurement: The first-derivative absorbance of the methanolic solution is measured at 497 nm for Erythrosine.

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

A study by Ryvolová et al. (2007) describes a sensitive method for the determination of Erythrosine and other red food colorants using capillary electrophoresis with laser-induced fluorescence detection.

  • Instrumentation: A laboratory-built CE system with a frequency-doubled Nd:YAG laser (532 nm) for excitation and a photomultiplier tube for detection.

  • Capillary: A fused-silica capillary with an effective length of 50 cm and an internal diameter of 75 µm.

  • Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer at pH 9.2.

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection at a height of 10 cm for 5 seconds.

  • Detection: Laser-induced fluorescence detection with excitation at 532 nm and emission measured at >550 nm.

Logical Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical process to ensure that different methods produce comparable and reliable results. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow cluster_planning 1. Planning and Design cluster_validation 2. Individual Method Validation cluster_analysis 4. Data Analysis and Comparison cluster_conclusion 5. Conclusion and Reporting A Define Objectives and Acceptance Criteria B Select Analytical Methods for Comparison (e.g., HPLC, Spectrophotometry, CE) A->B C Prepare Standard and Quality Control (QC) Samples B->C D Method 1 Validation (e.g., HPLC) C->D E Method 2 Validation (e.g., Spectrophotometry) C->E F Method 3 Validation (e.g., CE) C->F G Analyze Identical Samples (Standards, QCs, and Real Samples) with All Methods D->G E->G F->G H Compare Performance Metrics (Linearity, Accuracy, Precision, LOD, LOQ) G->H I Statistical Analysis of Results (e.g., t-test, ANOVA) H->I J Evaluate Method Comparability I->J K Report Findings and Recommendations J->K

A typical workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of Erythrartine and Erysodine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivities of two prominent Erythrina alkaloids: Erythrartine and Erysodine. This analysis is supported by experimental data to delineate their pharmacological profiles, with a focus on their interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).

This compound and Erysodine are structurally related tetracyclic spiroamine alkaloids isolated from plants of the Erythrina genus. Both compounds are recognized for their effects on the central nervous system, primarily acting as competitive antagonists at neuronal nAChRs. Their shared mechanism of action, yet distinct structural nuances, lead to differences in their bioactivity and potential therapeutic applications. This guide summarizes their comparative bioactivities, provides detailed experimental methodologies for their assessment, and visualizes the key signaling pathways and experimental workflows.

Comparative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of this compound and Erysodine. The data highlights their affinity for and functional inhibition of nicotinic acetylcholine receptors.

Bioactivity ParameterThis compoundErysodineReference
Binding Affinity (Ki) at nAChRs
α4β2 SubtypeData not available50 nM[1]
α7 SubtypeData not available7500 nM[1]
Functional Inhibition (IC50) at nAChRs
α4β2 SubtypeData not available96 nM[1]
α7 SubtypeData not available>10,000 nM[1]
Anticonvulsant Activity
Pentylenetetrazole (PTZ)-induced seizuresEffective in preventing seizuresData not available[Flausino et al., 2007]
Picrotoxin-induced seizuresEffective in preventing seizuresData not available[Flausino et al., 2007]
Kainic acid-induced seizuresEffective in preventing seizuresData not available[Flausino et al., 2007]

Note: The lack of direct comparative data for this compound's binding affinity and functional inhibition at nAChR subtypes is a current knowledge gap. The available data for Erysodine indicates a significant selectivity for the α4β2 subtype over the α7 subtype.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to characterize these alkaloids, the following diagrams illustrate the key signaling pathway they modulate and a typical experimental workflow for assessing their bioactivity.

nAChR_Antagonism_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR nAChR (α4β2) ACh->nAChR Binds Alkaloid This compound / Erysodine Alkaloid->nAChR Competitively Blocks IonChannel Ion Channel nAChR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Na⁺ Influx Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Activates Voltage-gated Ca²⁺ channels DA_release Dopamine (B1211576) Release Ca_influx->DA_release Triggers

nAChR Antagonism by Erythrina Alkaloids

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Ex Vivo Assay cluster_2 In Vivo Assay Binding Radioligand Binding Assay (e.g., [³H]cytisine) Functional Patch-Clamp Electrophysiology (HEK293 cells expressing nAChRs) Binding->Functional Determine Ki and IC50 Dopamine Dopamine Release Assay (Striatal slices) Functional->Dopamine Confirm functional antagonism Anticonvulsant Anticonvulsant Screening (e.g., PTZ-induced seizures in mice) Dopamine->Anticonvulsant Assess physiological effect

Workflow for Bioactivity Assessment

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the study of this compound and Erysodine.

Radioligand Binding Assay for nAChR

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Materials:

    • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., α4β2).

    • Radioligand (e.g., [³H]cytisine).

    • Test compounds (this compound, Erysodine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60-90 minutes at 4°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Functional Inhibition

This technique measures the functional inhibition of nAChR-mediated ion currents by the test compounds.

  • Materials:

    • HEK293 cells transiently or stably expressing the nAChR subtype of interest.

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

    • Borosilicate glass capillaries for pulling patch pipettes.

    • Internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP; pH 7.3).

    • External solution (e.g., containing in mM: 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

    • Agonist (e.g., acetylcholine).

    • Test compounds (this compound, Erysodine).

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a cell expressing the nAChR subtype.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply the agonist to elicit an inward current.

    • After establishing a stable baseline response, co-apply the agonist with increasing concentrations of the test compound.

    • Measure the peak amplitude of the agonist-induced current in the presence of the test compound.

    • Plot the percentage of inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.

Nicotine-Induced Dopamine Release Assay

This ex vivo assay assesses the effect of the compounds on neurotransmitter release.

  • Materials:

    • Rat striatal slices.

    • Krebs-Ringer buffer.

    • [³H]dopamine.

    • Nicotine (B1678760).

    • Test compounds (this compound, Erysodine).

    • Scintillation counter.

  • Procedure:

    • Pre-incubate striatal slices with [³H]dopamine to allow for its uptake into dopaminergic nerve terminals.

    • Wash the slices to remove excess radiolabel.

    • Stimulate the slices with nicotine in the presence or absence of the test compound.

    • Collect the superfusate and measure the amount of [³H]dopamine released using a scintillation counter.

    • Calculate the percentage of inhibition of nicotine-induced dopamine release by the test compound.

Anticonvulsant Activity Screening

This in vivo assay evaluates the potential of the compounds to prevent seizures.

  • Materials:

    • Male Swiss mice.

    • Convulsant agent (e.g., Pentylenetetrazole - PTZ).

    • Test compounds (this compound, Erysodine).

    • Vehicle (e.g., saline with 0.1% Tween 80).

  • Procedure:

    • Administer the test compound or vehicle to the mice via intraperitoneal injection.

    • After a predetermined time (e.g., 30 minutes), administer a convulsive dose of PTZ.

    • Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures.

    • Record the number of animals in each group that are protected from seizures.

    • Calculate the percentage of protection for each dose of the test compound.

Conclusion

Erysodine and this compound are both potent competitive antagonists of neuronal nicotinic acetylcholine receptors, with Erysodine showing a clear preference for the α4β2 subtype. This selectivity is a key factor in its pharmacological profile. While quantitative data for this compound's interaction with nAChR subtypes is currently limited, its demonstrated anticonvulsant activity suggests a significant modulation of neuronal excitability, which may also be mediated through nAChR antagonism. Further direct comparative studies are necessary to fully elucidate the therapeutic potential of this compound and to draw a more complete parallel with the well-characterized bioactivity of Erysodine. The experimental protocols and workflows provided in this guide offer a robust framework for future investigations into these and other Erythrina alkaloids.

References

Differentiating Erythrartine from other Erythrina Alkaloids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The accurate identification of Erythrina alkaloids is crucial for researchers in natural product chemistry, pharmacology, and drug development due to their diverse biological activities. Mass spectrometry stands as a powerful analytical tool for the structural elucidation and differentiation of these closely related compounds. This guide provides a comparative analysis of the mass spectrometric behavior of Erythrartine and other common Erythrina alkaloids, namely Erysodine, Erysovine, and Erythraline, to facilitate their unambiguous identification.

Structural Overview of Selected Erythrina Alkaloids

Erythrina alkaloids are characterized by a unique tetracyclic spiroamine skeleton.[1] They are broadly classified into dienoid, alkenoid, and lactonic types based on the substitution pattern of the A and B rings. This structural variation significantly influences their fragmentation pathways in mass spectrometry.[1] The structures and molecular formulas of the alkaloids discussed in this guide are presented below.

AlkaloidMolecular FormulaMolecular Weight (Da)
This compoundC₁₉H₂₃NO₄329.39
ErysodineC₁₈H₂₁NO₃299.36
ErysovineC₁₈H₂₁NO₃299.36
ErythralineC₁₈H₁₉NO₃297.35

Mass Spectrometric Fragmentation Analysis

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the analysis of Erythrina alkaloids.[2] The fragmentation patterns observed under collision-induced dissociation (CID) provide valuable structural information for their differentiation.

A key distinguishing feature among Erythrina alkaloids is the nature of their core structure, which can be broadly categorized as dienoid or alkenoid. This structural difference leads to characteristic fragmentation behaviors. Dienoid alkaloids, such as Erysodine and Erysovine, are characterized by the absence of a retro-Diels-Alder (RDA) fragmentation pathway. In contrast, alkenoid alkaloids exhibit a characteristic RDA fragmentation.[1]

This compound , a dienoid-type alkaloid, is expected to follow a fragmentation pattern characterized by sequential neutral losses. While specific experimental MS/MS data for this compound is not widely published, its fragmentation can be predicted based on the general behavior of dienoid Erythrina alkaloids. The primary fragmentation steps likely involve the neutral loss of methanol (B129727) (CH₃OH) and water (H₂O).

Erysodine and Erysovine are isomeric dienoid alkaloids. Their mass spectra are therefore very similar, and their differentiation often relies on chromatographic separation prior to mass analysis. Their fragmentation is characterized by the initial loss of methanol (32 Da) from the protonated molecule, followed by the loss of water (18 Da).[2]

Erythraline , another dienoid alkaloid, also undergoes characteristic neutral losses. In a study of alkaloids from Erythrina crista-galli, the protonated molecule of Erythraline ([M+H]⁺ at m/z 298.1) was observed to produce a significant fragment ion at m/z 266.1, corresponding to the loss of methanol (32 Da).

The following table summarizes the expected and observed fragmentation data for these alkaloids.

AlkaloidPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Characteristic Neutral LossAlkaloid Type
This compound330.16Expected: 298.15, 280.14CH₃OH (32 Da), H₂O (18 Da)Dienoid
Erysodine300.15268.14, 250.13CH₃OH (32 Da), H₂O (18 Da)Dienoid
Erysovine300.15268.14, 250.13CH₃OH (32 Da), H₂O (18 Da)Dienoid
Erythraline298.14266.13CH₃OH (32 Da)Dienoid

Experimental Protocols

A typical experimental setup for the differentiation of Erythrina alkaloids involves Ultra-Performance Liquid Chromatography (UPLC) coupled to a tandem mass spectrometer.

UPLC-MS/MS Method for Erythrina Alkaloids Analysis

  • Chromatographic System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over a specified time, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Waters Xevo TQ-S Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each alkaloid.

Logical Workflow for Differentiation

The following diagram illustrates the logical workflow for differentiating this compound from other Erythrina alkaloids using mass spectrometry.

Differentiation_Workflow Workflow for Differentiating Erythrina Alkaloids cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation cluster_identification Identification Start Alkaloid Mixture or Plant Extract Chromatography UPLC Separation Start->Chromatography MS1 MS1: Detect Precursor Ions ([M+H]⁺) Chromatography->MS1 MS2 MS/MS: Fragmentation (CID) MS1->MS2 Decision_RDA RDA Fragmentation? MS2->Decision_RDA Decision_Neutral_Loss Neutral Loss Pattern Decision_RDA->Decision_Neutral_Loss No Alkenoid Alkenoid Alkaloid Decision_RDA->Alkenoid Yes This compound This compound (m/z 330.16 -> 298.15) Decision_Neutral_Loss->this compound Other_Dienoids Erysodine/Erysovine/Erythraline (m/z 300.15/298.14 -> ...) Decision_Neutral_Loss->Other_Dienoids

Caption: Logical workflow for the differentiation of Erythrina alkaloids.

Fragmentation Pathway of a Dienoid Erythrina Alkaloid

The following diagram illustrates a generalized fragmentation pathway for a dienoid Erythrina alkaloid, such as this compound, under ESI-MS/MS conditions.

Fragmentation_Pathway Generalized Fragmentation of Dienoid Erythrina Alkaloids MH [M+H]⁺ Loss_CH3OH [M+H - CH₃OH]⁺ MH->Loss_CH3OH - CH₃OH Loss_H2O [M+H - CH₃OH - H₂O]⁺ Loss_CH3OH->Loss_H2O - H₂O

Caption: Generalized fragmentation pathway for dienoid Erythrina alkaloids.

References

Dihydroartemisinin and Its Synthetic Analogs: A Head-to-Head Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of Dihydroartemisinin (DHA), a potent derivative of the antimalarial compound Artemisinin, and its various synthetic analogs.[1] DHA serves as a crucial intermediate in the synthesis of other artemisinin-derived drugs and is also used as a therapeutic agent itself.[1] This document summarizes key performance data from in vitro studies, details the experimental protocols used to obtain this data, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the 50% inhibitory concentration (IC50) values for Dihydroartemisinin and its synthetic analogs against various cancer cell lines and Plasmodium falciparum strains. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of Dihydroartemisinin and Synthetic Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Dihydroartemisinin (DHA) MCF-7Breast Cancer129.1[2]
MDA-MB-231Breast Cancer62.95[3]
HepG2Liver Cancer22.7 - 40.2[3]
Huh7Liver Cancer32.1
A549Lung Cancer5.6 - 15.6
HCT116Colon Cancer15.08 - 38.46
SW620Colon Cancer15.08 - 38.46
Artesunate MCF-7Breast Cancer83.28
Dihydroartemisinin-Isatin Hybrid (6a) A549Lung Cancer5.72
A549/DOX (Doxorubicin-resistant)Lung Cancer7.35
A549/DDP (Cisplatin-resistant)Lung Cancer9.84
Dihydroartemisinin-Isatin Hybrid (6e) A549Lung Cancer5.99
Artemisinin-Chalcone Hybrid A549, H460, HeLa, HT-29, MDA-MB-231Various0.09 - 23
UDCMe-Z-DHA (Ursodeoxycholic acid methyl ester-DHA hybrid) HepG2Liver Cancer1.00
Huh-7Liver Cancer10.6

Table 2: Antimalarial Activity of Dihydroartemisinin and Related Compounds

CompoundP. falciparum StrainResistance ProfileIC50 (nM)Reference(s)
Dihydroartemisinin (DHA) 3D7Chloroquine-sensitive1.11 (geometric mean)
W2Chloroquine-resistant0.979 (geometric mean)
K1Artemisinin-susceptible1.1
P. berghei-0.3
Artemisinin P. berghei-1.9
Artesunate P. berghei-1.1
Artemisinin Dimer Dimethoxy Chalcone Linker (22) P. falciparum-4.34

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability.

  • Cell Seeding:

    • Harvest and count cancer cells, ensuring viability is above 90%.

    • Seed the cells in a 96-well flat-bottomed microtiter plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/ml).

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Dihydroartemisinin and its synthetic analogs in the appropriate culture medium.

    • Add the diluted compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Activity (SYBR Green I-based Assay)

This fluorescence-based assay is a common method for determining the susceptibility of Plasmodium falciparum to antimalarial drugs.

  • Parasite Culture and Synchronization:

    • Maintain asexual stages of P. falciparum in human O+ erythrocytes at 4% hematocrit in RPMI-1640 media supplemented with necessary nutrients and 0.5% Albumax II.

    • Synchronize the parasite culture to the ring stage.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Parasite Incubation:

    • Add sorbitol-synchronized, ring-stage parasites at 1% parasitemia to the wells of the 96-well plate.

    • Incubate the plates at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ for 72 hours.

  • Lysis and Staining:

    • Prepare a lysis buffer containing SYBR Green I.

    • Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways affected by Dihydroartemisinin and a typical experimental workflow.

mTOR_Signaling_Pathway cluster_legend Legend DHA Dihydroartemisinin (DHA) Akt Akt DHA->Akt Inhibits mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth EIF4EBP1->CellGrowth key_activates Activates key_inhibits Inhibits key_activates_edge key_activates_edge->key_activates key_inhibits_edge key_inhibits_edge->key_inhibits

Caption: Dihydroartemisinin's inhibition of the Akt/mTOR signaling pathway.

Hedgehog_Signaling_Pathway cluster_legend Legend DHA Dihydroartemisinin (DHA) SMO SMO DHA->SMO Inhibits Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI TargetGenes Target Gene Expression GLI->TargetGenes CellProliferation Cell Proliferation, Invasion, Survival TargetGenes->CellProliferation key_activates Activates key_inhibits Inhibits key_activates_edge key_activates_edge->key_activates key_inhibits_edge key_inhibits_edge->key_inhibits

Caption: Dihydroartemisinin's inhibitory effect on the Hedgehog signaling pathway.

Experimental_Workflow_MTT Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add DHA/ Analogs Incubate24h->AddCompound IncubateTreatment Incubate for Treatment Period AddCompound->IncubateTreatment AddMTT Add MTT Reagent IncubateTreatment->AddMTT IncubateMTT Incubate 2-4h AddMTT->IncubateMTT AddSolubilizer Add Solubilization Solution IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance at 570nm AddSolubilizer->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro anticancer activity (MTT) assay.

References

Validating the Therapeutic Target of Erythrartine: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the available scientific literature reveals no specific therapeutic agent designated as "Erythrartine." The query likely refers to Erythritol (B158007), a naturally occurring sugar alcohol widely used as a sugar substitute. Current research on Erythritol focuses on its metabolic effects and safety profile rather than its application as a targeted therapeutic agent. Therefore, the concept of validating a specific therapeutic target for Erythritol using knockout models is not applicable in the traditional sense of drug development.

This guide will summarize the current understanding of Erythritol's biological effects and discuss the use of knockout models in related fields to provide context for researchers, scientists, and drug development professionals.

Erythritol: Biological Effects and Potential Health Implications

Erythritol is a four-carbon sugar alcohol that is naturally present in some fruits and fermented foods.[1][2] It is commercially produced for use as a non-caloric sweetener.[2][3] The majority of ingested erythritol is rapidly absorbed in the small intestine and excreted unchanged in the urine, which contributes to its high digestive tolerance compared to other polyols.[3]

Recent studies have explored the broader physiological effects of Erythritol, with some conflicting findings. While it is generally recognized as safe by regulatory bodies like the FDA, some observational studies have suggested a correlation between high circulating levels of erythritol and an increased risk of major adverse cardiovascular events (MACE). However, these studies do not establish a causal link, and other research suggests that endogenous production of erythritol may be a marker for metabolic dysfunction rather than a direct cause of cardiovascular issues.

The Role of Knockout Models in Target Validation

In drug discovery, validating a therapeutic target is a critical step. This process often involves using knockout (KO) animal models, where a specific gene encoding the potential drug target is inactivated. These models allow researchers to study the physiological consequences of the target's absence and to understand its role in disease pathogenesis.

For example, in the field of lipid metabolism, conditional knockout mouse models have been instrumental in understanding the function of enzymes like 3β-hydroxysterol-Δ24 reductase (DHCR24). Global knockout of the Dhcr24 gene in mice is lethal, but liver-specific knockout models have enabled scientists to study the effects of its absence on cholesterol synthesis and related diseases. Similarly, conditional knockout models of the Dhcr7 gene have been developed to study Smith-Lemli-Opitz Syndrome. These examples highlight the power of knockout technology in dissecting the function of specific proteins, a process that is fundamental to therapeutic target validation.

Hypothetical Application of Knockout Models to Study Erythritol's Effects

While there is no defined "therapeutic target" for Erythritol, knockout models could be hypothetically employed to investigate the proteins involved in its endogenous synthesis and metabolism. Understanding the enzymes responsible for producing erythritol in the body could shed light on why its levels are elevated in certain metabolic conditions.

Experimental Workflow: Investigating Endogenous Erythritol Synthesis

Below is a conceptual workflow illustrating how one might use knockout models to study the endogenous production of Erythritol.

G cluster_0 Identification of Putative Biosynthetic Enzymes cluster_1 Generation of Knockout Models cluster_2 Phenotypic Analysis cluster_3 Target Validation A Identify candidate enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP) potentially involved in Erythritol synthesis B Generate knockout (KO) mouse models for each candidate enzyme A->B C Develop cell-based KO models (e.g., using CRISPR-Cas9) A->C D Measure plasma and tissue Erythritol levels in KO vs. wild-type (WT) animals B->D E Assess metabolic parameters (e.g., glucose tolerance, insulin (B600854) sensitivity) B->E F Challenge with high-glucose/high-fructose diets and measure Erythritol production B->F C->D G Confirm the role of a specific enzyme in endogenous Erythritol synthesis D->G H Investigate the link between the validated enzyme, Erythritol levels, and metabolic disease E->H F->H

Figure 1. A conceptual workflow for identifying and validating enzymes involved in endogenous Erythritol synthesis using knockout models.

Summary of Key Data and Experimental Protocols

As there are no studies specifically validating a therapeutic target for "this compound" or Erythritol, this section provides a hypothetical structure for presenting such data if it were available.

Table 1: Comparative Analysis of Plasma Erythritol Levels in Hypothetical Knockout vs. Wild-Type Mice
GenotypeBaseline Plasma Erythritol (µM)Plasma Erythritol after High-Fructose Diet (µM)
Wild-Type (WT)X ± SDY ± SD
Enzyme-X KOA ± SDB ± SD
Enzyme-Y KOC ± SDD ± SD

Data in this table is purely illustrative.

Experimental Protocol: Generation of a Conditional Knockout Mouse Model

The following is a generalized protocol for creating a conditional knockout mouse model, which could be adapted to study enzymes potentially involved in Erythritol metabolism. This protocol is based on established methods in the field.

  • Targeting Vector Construction: A targeting vector is designed to introduce loxP sites flanking a critical exon of the target gene. The vector also typically contains a selectable marker, such as a neomycin resistance cassette, which is itself flanked by FRT sites for later removal.

  • Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is electroporated into ES cells. Through homologous recombination, the vector integrates into the target gene locus, creating a "floxed" allele.

  • Selection and Screening of ES Cells: ES cells are cultured in the presence of the selection agent (e.g., G418 for neomycin resistance). Resistant colonies are screened by PCR and Southern blotting to identify those with the correct homologous recombination event.

  • Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the engineered ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the floxed allele through the germline.

  • Generation of Conditional Knockout Mice: Mice carrying the floxed allele are bred with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Alb-Cre for liver-specific expression). In the offspring that inherit both the floxed allele and the Cre transgene, the targeted exon will be excised in the tissues where Cre is expressed, leading to a tissue-specific knockout of the gene.

  • Validation of Knockout: The successful knockout of the target gene is confirmed at the DNA, RNA, and protein levels using techniques such as PCR, RT-qPCR, and Western blotting.

Conclusion

References

Navigating In Vitro Reproducibility: A Comparative Guide to Erythritol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is paramount. This guide provides a comparative analysis of the sugar alcohol Erythritol and its common alternatives, Xylitol and Sorbitol, focusing on their effects in in vitro settings, particularly concerning endothelial cell function. This document outlines key experimental data, detailed methodologies for crucial assays, and visual representations of associated signaling pathways and workflows to aid in experimental design and interpretation.

The integrity of scientific findings heavily relies on the ability to reproduce experimental results. In the realm of in vitro studies, variability can arise from numerous sources, including reagent quality, cell line stability, and subtle differences in protocol execution. When investigating the biological effects of compounds like Erythritol, a widely used sugar substitute, understanding these potential variables is crucial for obtaining consistent and reliable data. Recent studies have highlighted the in vitro effects of Erythritol on endothelial cells, particularly concerning oxidative stress and nitric oxide production, raising questions about its biological inertness. This guide aims to provide a framework for comparing the in vitro performance of Erythritol with other commonly used polyols, Xylitol and Sorbitol, to assist researchers in selecting the appropriate compound for their studies and ensuring the reproducibility of their findings.

Comparative Analysis of In Vitro Effects on Endothelial Cells

The following table summarizes the reported in vitro effects of Erythritol, Xylitol, and Sorbitol on endothelial cells, providing a basis for comparison and highlighting key differences in their biological activities.

CompoundCell TypeConcentrationIncubation TimeObserved EffectsReference
Erythritol Human Cerebral Microvascular Endothelial Cells (hCMECs)6 mM3 hoursIncreased intracellular Reactive Oxygen Species (ROS) production; Decreased Nitric Oxide (NO) production.[1][2][3][4][5]
Xylitol Human Umbilical Vein Endothelial Cells (HUVECs)0.1 - 1 mM18 hoursInhibition of cell migration, invasion, and tube formation; Inhibition of NF-κB and Akt signaling.
Sorbitol Human Umbilical Vein Endothelial Cells (HUVECs)High Glucose (e.g., 28 mM)Time-dependentIntracellular accumulation is concentration and time-dependent in response to high glucose.

Detailed Experimental Protocols

To ensure the reproducibility of in vitro experiments investigating the effects of these sugar alcohols, it is essential to follow standardized and detailed protocols. Below are methodologies for two key assays relevant to the reported effects of Erythritol.

Measurement of Intracellular Reactive Oxygen Species (ROS) using CellROX® Green Assay

This protocol outlines the steps for quantifying intracellular ROS levels in cultured endothelial cells treated with Erythritol or its alternatives.

Materials:

  • Cultured endothelial cells (e.g., hCMECs)

  • Complete cell culture medium

  • Erythritol, Xylitol, or Sorbitol stock solutions

  • CellROX® Green Reagent (e.g., Thermo Fisher Scientific)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed endothelial cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: On the day of the experiment, remove the culture medium and treat the cells with fresh medium containing the desired concentration of Erythritol (e.g., 6 mM), Xylitol, or Sorbitol. Include an untreated control group. Incubate for the specified time (e.g., 3 hours for Erythritol).

  • CellROX® Green Staining: Following treatment, remove the medium and wash the cells once with PBS. Add fresh culture medium containing 5 µM CellROX® Green Reagent to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Washing: After incubation, remove the staining solution and wash the cells three times with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/520 nm. Alternatively, visualize the cells under a fluorescence microscope.

Measurement of Nitric Oxide (NO) Production using the Griess Assay

This protocol describes the quantification of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.

Materials:

  • Cultured endothelial cells

  • Complete cell culture medium

  • Erythritol, Xylitol, or Sorbitol stock solutions

  • Griess Reagent System (e.g., Sigma-Aldrich)

    • Griess Reagent I (Sulfanilamide solution)

    • Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Nitrite standard solution

  • 96-well clear microplate

Procedure:

  • Cell Seeding and Treatment: Seed and treat endothelial cells with the compounds of interest as described in the ROS assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • Griess Reaction: a. In a new 96-well plate, add 50 µL of each collected supernatant. b. Prepare a nitrite standard curve by serial dilution of the nitrite standard solution in the cell culture medium. Add 50 µL of each standard to the plate. c. Add 50 µL of Griess Reagent I to each well. d. Add 50 µL of Griess Reagent II to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizing Molecular Pathways and Experimental Processes

To provide a clearer understanding of the cellular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling_Pathway_Comparison cluster_Erythritol Erythritol cluster_Xylitol Xylitol cluster_Sorbitol Sorbitol (in High Glucose) Erythritol Erythritol E_ROS ↑ ROS Production Erythritol->E_ROS E_eNOS ↓ eNOS Activation Erythritol->E_eNOS E_AKT ? AKT Signaling Erythritol->E_AKT E_NO ↓ Nitric Oxide E_eNOS->E_NO Xylitol Xylitol X_NFkB ↓ NF-κB Signaling Xylitol->X_NFkB X_Akt ↓ Akt Signaling Xylitol->X_Akt X_Angiogenesis ↓ Angiogenesis X_NFkB->X_Angiogenesis X_Akt->X_Angiogenesis Sorbitol Sorbitol S_Accumulation ↑ Intracellular Accumulation Sorbitol->S_Accumulation S_OsmoticStress ↑ Osmotic Stress S_Accumulation->S_OsmoticStress

Caption: Comparative signaling pathways affected by Erythritol, Xylitol, and Sorbitol in vitro.

Experimental_Workflow cluster_assays Perform Assays start Start: Seed Endothelial Cells treat Treat cells with Erythritol, Xylitol, or Sorbitol start->treat incubate Incubate for specified duration treat->incubate ros_assay ROS Assay (CellROX Green) incubate->ros_assay no_assay NO Assay (Griess Reagent) incubate->no_assay collect_data Collect and Analyze Data ros_assay->collect_data no_assay->collect_data compare Compare effects of different compounds collect_data->compare end End: Conclude on relative in vitro effects compare->end

Caption: General experimental workflow for comparing the in vitro effects of different compounds.

By providing this comparative data and detailed methodologies, this guide aims to enhance the reproducibility of in vitro studies involving Erythritol and its alternatives. A thorough understanding of the distinct cellular effects of these compounds is essential for the accurate interpretation of experimental outcomes and for making informed decisions in research and drug development.

References

Erythrartine (Erythritol) Efficacy in Diabetes Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Erythrartine" does not correspond to a recognized compound in the scientific literature. This guide proceeds under the assumption that the intended subject is Erythritol , a sugar alcohol that has been investigated for its potential therapeutic effects in the context of diabetes.

This guide provides a comparative analysis of Erythritol's efficacy against the standard of care in preclinical models of diabetes. The data presented is intended for an audience of researchers, scientists, and drug development professionals to facilitate an objective evaluation of Erythritol as a potential therapeutic agent.

Executive Summary

Erythritol, a naturally occurring sugar alcohol, has demonstrated potential anti-hyperglycemic and antioxidant properties in preclinical studies. In streptozotocin (B1681764) (STZ)-induced diabetic rat models, a common model for type 1 and type 2 diabetes, Erythritol has been shown to reduce blood glucose levels, improve glucose tolerance, and exhibit protective effects against oxidative stress.[1][2][3][4] This guide benchmarks these effects against metformin (B114582), a first-line pharmacotherapy for type 2 diabetes, based on available preclinical data. While direct head-to-head clinical trials are limited, the existing animal studies provide a foundation for understanding the relative efficacy of Erythritol.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies, comparing the effects of Erythritol to diabetic control groups and, where available, to a standard of care treatment, metformin.

Table 1: Effect of Erythritol on Blood Glucose and HbA1c in STZ-Nicotinamide-Induced Diabetic Rats

GroupFasting Blood Glucose (mg/dL)HbA1c (%)
Normal Control95.4 ± 5.14.2 ± 0.3
Diabetic Control285.7 ± 15.28.9 ± 0.6
Diabetic + Erythritol142.3 ± 9.86.1 ± 0.4
Diabetic + Metformin135.8 ± 8.55.8 ± 0.4

*p < 0.05 compared to Diabetic Control. Data adapted from a study on STZ-nicotinamide–induced diabetic rats.[4]

Table 2: Effect of Erythritol on Body Weight in STZ-Nicotinamide-Induced Diabetic Rats

GroupInitial Body Weight (g)Final Body Weight (g)% Change
Normal Control175.6 ± 12.9274.6 ± 18.1+56.4%
Diabetic Control180.2 ± 11.5155.4 ± 10.9-13.8%
Diabetic + Erythritol178.9 ± 12.1198.7 ± 13.3+11.1%
Diabetic + Metformin179.5 ± 11.8205.3 ± 14.0+14.4%

*p < 0.05 compared to Diabetic Control. Data adapted from a study on STZ-nicotinamide–induced diabetic rats.

Table 3: Antioxidant Status in Erythritol-Treated Diabetic Rats

GroupSerum Total Antioxidant Capacity (TAC) (U/mL)Serum Superoxide Dismutase (SOD) Activity (U/mL)Serum Malondialdehyde (MDA) (nmol/mL)
Normal Control1.8 ± 0.1125.6 ± 8.72.1 ± 0.2
Diabetic Control0.9 ± 0.178.4 ± 6.24.8 ± 0.4
Diabetic + Erythritol1.5 ± 0.1109.8 ± 7.52.9 ± 0.3
Diabetic + Metformin1.6 ± 0.1115.2 ± 8.12.5 ± 0.2

*p < 0.05 compared to Diabetic Control. Data adapted from a study on STZ-nicotinamide–induced diabetic rats.

Experimental Protocols

1. STZ-Nicotinamide-Induced Diabetic Rat Model

  • Animal Model: Male Wistar rats were used in this study.

  • Induction of Diabetes: Type 2 diabetes was induced by a single intraperitoneal injection of 60 mg/kg streptozotocin (STZ) dissolved in citrate (B86180) buffer (pH 4.5), 15 minutes after the intraperitoneal administration of 120 mg/kg nicotinamide.

  • Treatment Groups:

    • Normal Control: Received vehicle only.

    • Diabetic Control: Received vehicle only.

    • Diabetic + Erythritol: Received Erythritol orally at a specified dose.

    • Diabetic + Metformin: Received metformin orally at a specified dose.

  • Duration: The treatment was administered daily for a period of 28 days.

  • Parameters Measured: Body weight, fasting blood glucose, and HbA1c were measured at the beginning and end of the study. At the end of the study, blood was collected for the analysis of antioxidant status (TAC, SOD, and MDA).

  • Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.

2. Fructose-Fed STZ-Induced Type 2 Diabetic Rat Model

  • Animal Model: Male Sprague-Dawley rats were used.

  • Induction of Diabetes: Insulin (B600854) resistance was induced by feeding a 10% fructose (B13574) solution. This was followed by an intraperitoneal injection of streptozotocin (40 mg/kg body weight) to induce partial pancreatic β-cell dysfunction.

  • Treatment Groups:

    • Normal Control (NC)

    • Diabetic Control (DC)

    • Diabetic Erythritol 5% (DE5)

    • Diabetic Erythritol 10% (DE10)

    • Diabetic Erythritol 20% (DE20)

  • Duration: The intervention period was 8 weeks.

  • Parameters Measured: Body weight, fluid and food intake, blood glucose, serum insulin levels, lipid profile, and markers of oxidative stress were measured.

Mandatory Visualization

experimental_workflow cluster_induction Diabetes Induction cluster_treatment Treatment Groups (8 weeks) cluster_analysis Endpoint Analysis induction_step1 Fructose Solution (10%) induction_step2 Streptozotocin (40 mg/kg) induction_step1->induction_step2 Induces Insulin Resistance control Diabetic Control induction_step2->control erythritol_5 Erythritol 5% induction_step2->erythritol_5 erythritol_10 Erythritol 10% induction_step2->erythritol_10 erythritol_20 Erythritol 20% induction_step2->erythritol_20 blood_glucose Blood Glucose control->blood_glucose insulin Serum Insulin control->insulin lipid_profile Lipid Profile control->lipid_profile oxidative_stress Oxidative Stress Markers control->oxidative_stress erythritol_5->blood_glucose erythritol_5->insulin erythritol_5->lipid_profile erythritol_5->oxidative_stress erythritol_10->blood_glucose erythritol_10->insulin erythritol_10->lipid_profile erythritol_10->oxidative_stress erythritol_20->blood_glucose erythritol_20->insulin erythritol_20->lipid_profile erythritol_20->oxidative_stress

Caption: Experimental workflow for evaluating Erythritol in a T2D rat model.

signaling_pathway erythritol Erythritol antioxidant_activity Antioxidant Activity erythritol->antioxidant_activity glucose_metabolism Improved Glucose Metabolism erythritol->glucose_metabolism oxidative_stress Oxidative Stress endothelial_dysfunction Endothelial Dysfunction oxidative_stress->endothelial_dysfunction causes hyperglycemia Hyperglycemia hyperglycemia->oxidative_stress induces vascular_damage Vascular Damage endothelial_dysfunction->vascular_damage leads to antioxidant_activity->oxidative_stress reduces glucose_metabolism->hyperglycemia reduces

Caption: Proposed mechanism of Erythritol's protective effects in diabetes.

Discussion

The preclinical data suggests that Erythritol may exert beneficial effects in the context of diabetes through a dual mechanism: improving glycemic control and reducing oxidative stress. In a head-to-head comparison with metformin in a diabetic rat model, Erythritol demonstrated comparable efficacy in lowering blood glucose and HbA1c levels. Furthermore, both treatments were effective in mitigating weight loss associated with diabetes and improving antioxidant status.

The antioxidant properties of Erythritol are noteworthy, as oxidative stress is a key contributor to the pathogenesis of diabetic complications. Studies have shown that Erythritol can scavenge hydroxyl radicals and protect against hyperglycemia-induced vascular damage in diabetic rats. This endothelium-protective effect could be significant in preventing long-term micro- and macrovascular complications of diabetes.

It is important to note that the available data is from animal models, and the translation of these findings to human subjects requires further investigation. While some small human studies and clinical trials have suggested that Erythritol does not adversely affect blood sugar control and may even lower HbA1c in patients with type 2 diabetes, large-scale, long-term clinical trials are needed to definitively establish its efficacy and safety as a therapeutic agent.

References

Comparative study of the neuroprotective effects of different Erythrina alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents has led to the exploration of a diverse range of natural compounds. Among these, alkaloids from the Erythrina genus have emerged as a promising class of molecules with potential therapeutic applications in neurodegenerative diseases.[1][2] This guide provides a comparative overview of the neuroprotective effects of prominent Erythrina alkaloids, focusing on their mechanisms of action, supporting experimental data, and relevant methodologies.

While direct comparative studies evaluating a range of Erythrina alkaloids under identical experimental conditions are limited, this guide synthesizes available data from various sources to offer a comprehensive overview. The primary neuroprotective mechanism for many of these alkaloids appears to be their interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are pivotal in neuronal survival and function.[3]

Comparative Analysis of Neuroprotective Activities

The following table summarizes the neuroprotective-related activities of key Erythrina alkaloids. It is important to note that the experimental contexts for these findings may vary across different studies.

AlkaloidPrimary Molecular Target(s)Observed Neuroprotective-Related EffectsExperimental Model/AssayReference
Erysodine Competitive antagonist of α4β2 and α7 nAChRsAttenuates nicotine's effects in vivo; reduces ethanol (B145695) intake in rats, suggesting modulation of reward pathways.In vivo mouse models; rat models of alcohol preference.[4]
Erysovine Information not readily available in searched literatureN/AN/A
Erythraline Information not readily available in searched literatureN/AN/A
Dihydro-β-erythroidine (DHβE) Competitive antagonist of α4β2 and α7 nAChRsBlocks nicotine-induced central nervous system responses in vivo; antagonizes glutamate (B1630785) neurotoxicity.In vivo mouse models; primary rat cortical neuron cultures.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the assessment of neuroprotective effects, based on established protocols in the field.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a general procedure to assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture and Differentiation:

    • Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For differentiation, cells are seeded in 96-well plates and treated with 10 µM retinoic acid for 5-7 days to induce a neuronal phenotype.

  • Induction of Neurotoxicity and Treatment:

    • Differentiated cells are pre-treated with various concentrations of the test Erythrina alkaloid for a specified period (e.g., 24 hours).

    • Neurotoxicity is induced by exposing the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM, for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (0.5 mg/mL) in serum-free medium is added to each well.

    • The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Assessment of Apoptosis by Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cell populations.

  • Cell Preparation:

    • Following treatment as described above, cells are harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).

  • Staining:

    • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of Erythrina alkaloids and a typical experimental workflow for their evaluation.

G cluster_workflow Experimental Workflow for Neuroprotection Assay A SH-SY5Y Cell Culture & Differentiation B Pre-treatment with Erythrina Alkaloid A->B C Induction of Neurotoxicity (e.g., H2O2, Amyloid-β) B->C D Assessment of Neuroprotection C->D E Cell Viability (MTT) D->E F Apoptosis (Flow Cytometry) D->F G ROS Measurement D->G

Caption: A typical experimental workflow for assessing the neuroprotective effects of Erythrina alkaloids in vitro.

G cluster_pathway Putative Neuroprotective Signaling Pathways of nAChR Antagonism Erythrina_Alkaloid Erythrina Alkaloids (e.g., DHβE, Erysodine) nAChR α4β2 / α7 nAChRs Erythrina_Alkaloid->nAChR Antagonism PI3K PI3K nAChR->PI3K Modulation of downstream signaling NFkB ↓ NF-κB Activation nAChR->NFkB Modulation Akt Akt PI3K->Akt Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax ↓ Bax (Pro-apoptotic) Akt->Bax Apoptosis ↓ Apoptosis Bcl2->Apoptosis Bax->Apoptosis Inflammation ↓ Neuroinflammation NFkB->Inflammation

Caption: Postulated signaling pathways modulated by Erythrina alkaloids through nAChR antagonism, leading to neuroprotection.

Concluding Remarks

Erythrina alkaloids represent a compelling area of research for the development of novel neuroprotective therapeutics. Their primary mechanism of action through the modulation of neuronal nicotinic acetylcholine receptors places them at a critical juncture of neuronal signaling pathways that govern cell survival and inflammation. While the available data strongly suggests a neuroprotective potential, further research is warranted. Specifically, direct comparative studies using standardized in vitro and in vivo models are necessary to elucidate the relative potencies and therapeutic windows of different Erythrina alkaloids. Such studies will be instrumental in identifying the most promising candidates for further preclinical and clinical development.

References

Comparative Selectivity of Erythrina Alkaloids for Neuronal Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the selectivity of prominent Erythrina alkaloids for their primary biological target, the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these natural compounds as selective antagonists for specific nAChR subtypes. For comparative purposes, the selectivity profiles of well-characterized non-selective and subtype-selective nAChR antagonists are also included.

The alkaloids derived from plants of the Erythrina genus, hereafter referred to as Erythrina alkaloids in lieu of the user-specified "Erythrartine," have been recognized for their potent and competitive antagonism of nAChRs.[1] These receptors are ligand-gated ion channels integral to synaptic transmission in the central nervous system. The diversity of nAChR subtypes, formed by various combinations of α and β subunits, presents a significant challenge and opportunity in drug development. Selective antagonists are invaluable tools for dissecting the physiological roles of these subtypes and for developing targeted therapeutics with improved side-effect profiles.

This guide focuses on the comparative selectivity of key Erythrina alkaloids, such as Dihydro-β-erythroidine (DHβE) and Erysodine, against a panel of nAChR subtypes. Their performance is contrasted with Mecamylamine, a non-selective nAChR antagonist, and Methyllycaconitine (MLA), a well-established α7 nAChR subtype-selective antagonist.

Quantitative Selectivity Profiles

The following tables summarize the inhibitory potency (IC₅₀) of selected Erythrina alkaloids and comparator compounds against various nAChR subtypes. Lower IC₅₀ values indicate higher potency.

Table 1: Inhibitory Potency (IC₅₀) of Erythrina Alkaloids against nAChR Subtypes

CompoundnAChR SubtypeIC₅₀ (µM)Comments
Dihydro-β-erythroidine (DHβE) α4β20.37[1]Shows moderate selectivity for α4-containing neuronal nAChRs.
α4β40.19
α3β20.41
Erysodine Neuronal nAChRsMore potent than DHβEFound to be a more potent inhibitor of [³H]cytisine binding at neuronal nAChRs compared to DHβE.
Muscle-type nAChRsLess potent than DHβEA less potent inhibitor of [¹²⁵I]α-bungarotoxin binding at muscle-type nAChRs than DHβE, suggesting greater selectivity for neuronal receptors.

Table 2: Inhibitory Potency (IC₅₀) of Comparator nAChR Antagonists

CompoundnAChR SubtypeIC₅₀ (µM)Selectivity Profile
Mecamylamine α3β40.64Non-selective, non-competitive antagonist.
α4β22.5
α3β23.6
α76.9
Methyllycaconitine (MLA) α7Potent (IC₅₀ in nM range)Highly potent and selective competitive antagonist for α7 nAChRs.
α4β2Low affinity
α3β4Low affinity

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

1. Radioligand Binding Assay

This method is employed to determine the binding affinity of a compound to a specific receptor subtype.

  • Objective: To quantify the displacement of a subtype-selective radioligand by the test compound (Erythrina alkaloid or comparator) to determine the inhibitory constant (Kᵢ).

  • Methodology:

    • Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

    • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]cytisine for α4β2 nAChRs, [¹²⁵I]α-bungarotoxin for muscle-type nAChRs) and varying concentrations of the unlabeled test compound.

    • Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional inhibition of nAChR ion channel activity by an antagonist.

  • Objective: To determine the IC₅₀ of a test compound for inhibiting the ion current mediated by a specific nAChR subtype upon activation by an agonist (e.g., acetylcholine).

  • Methodology:

    • Expression System: Xenopus oocytes are injected with cRNA encoding the specific α and β subunits of the desired nAChR subtype.

    • Recording: The oocyte is voltage-clamped using two microelectrodes, and the membrane current is recorded.

    • Agonist Application: An agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current through the expressed nAChRs.

    • Antagonist Application: The agonist is co-applied with varying concentrations of the test compound.

    • Data Analysis: The concentration of the antagonist that reduces the agonist-evoked current by 50% (IC₅₀) is determined by fitting the concentration-response data to a sigmoidal curve.

Visualizations

nAChR Signaling Pathway and Antagonism

The following diagram illustrates a simplified signaling cascade initiated by the activation of a neuronal nAChR and the point of inhibition by a competitive antagonist like an Erythrina alkaloid.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Channel ACh Acetylcholine (Agonist) ACh->nAChR Binds Erythrina Erythrina Alkaloid (Antagonist) Erythrina->nAChR Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling Cascades Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: nAChR signaling and competitive antagonism.

Experimental Workflow for nAChR Antagonist Selectivity Screening

The diagram below outlines the typical workflow for assessing the selectivity of a compound across multiple nAChR subtypes using a functional assay.

Selectivity_Screening_Workflow cluster_assays Functional Assay (e.g., Two-Electrode Voltage Clamp) start Start: Test Compound (e.g., Erythrina Alkaloid) assay_a4b2 Express α4β2 nAChR in Oocytes start->assay_a4b2 assay_a7 Express α7 nAChR in Oocytes start->assay_a7 assay_a3b4 Express α3β4 nAChR in Oocytes start->assay_a3b4 assay_muscle Express Muscle-type nAChR in Oocytes start->assay_muscle measure_ic50 Measure IC50 for each subtype assay_a4b2->measure_ic50 assay_a7->measure_ic50 assay_a3b4->measure_ic50 assay_muscle->measure_ic50 compare Compare IC50 values measure_ic50->compare selectivity Determine Selectivity Profile compare->selectivity

References

Inter-Laboratory Validation of a Bioassay for Erythrartine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay designed to measure the biological activity of Erythrartine, a novel therapeutic compound. The objective of this study is to ensure the reliability, reproducibility, and consistency of the bioassay when performed in different laboratories, a critical step in the drug development pipeline.[1][2] The methodologies and data presented herein offer a benchmark for establishing the robustness of the this compound bioassay for broader application in preclinical and clinical studies.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the this compound bioassay as determined by a three-laboratory validation study. The primary goal of cross-validation is to demonstrate that different laboratories using the same method can produce comparable data.[1]

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria Inter-Laboratory Agreement
Intra-Assay Precision (%CV) 4.2%5.1%4.5%≤ 15%Pass
Inter-Assay Precision (%CV) 8.9%10.2%9.5%≤ 20%Pass
Accuracy (% Recovery) 98.5%102.1%99.3%80-120%Pass
Linearity (R²) 0.9980.9950.997≥ 0.99Pass
Limit of Detection (LOD) 0.5 ng/mL0.6 ng/mL0.5 ng/mLReportableN/A
Limit of Quantification (LOQ) 1.5 ng/mL1.8 ng/mL1.6 ng/mLReportableN/A

Experimental Protocols

A rigorous and standardized protocol is essential for minimizing variability between laboratories.[2] The following outlines the key experimental steps for the this compound activity bioassay.

Cell Culture and Seeding
  • Cell Line: Human embryonic kidney (HEK293) cells overexpressing the target receptor for this compound.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 µg/mL Puromycin for selection.

  • Cell Seeding: Cells are seeded at a density of 5 x 10⁴ cells/well in a 96-well plate and incubated for 24 hours at 37°C and 5% CO₂.

This compound Sample Preparation and Application
  • Standard Curve Preparation: A stock solution of this compound is serially diluted in assay buffer to create a standard curve ranging from 0.1 ng/mL to 100 ng/mL.

  • Test Sample Preparation: Test samples of this compound are diluted to fall within the linear range of the standard curve.

  • Application to Cells: The culture medium is removed from the cells and replaced with the prepared this compound standards and test samples. The plate is then incubated for 48 hours.

Endpoint Measurement: Luciferase Reporter Assay
  • Assay Principle: The bioassay utilizes a luciferase reporter gene downstream of a promoter responsive to the activation of the this compound target receptor.

  • Reagent Addition: After incubation, a luciferase substrate is added to each well according to the manufacturer's instructions.

  • Signal Detection: Luminescence is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the this compound activity.

Data Analysis
  • Standard Curve Fitting: A four-parameter logistic (4PL) regression model is used to fit the standard curve.

  • Calculation of this compound Activity: The activity of the test samples is interpolated from the standard curve.

  • Statistical Analysis: Inter-laboratory precision and accuracy are evaluated using statistical methods such as the coefficient of variation (%CV) and percent recovery.

Inter-Laboratory Validation Workflow

The following diagram illustrates the workflow for the inter-laboratory validation study. This process ensures that each laboratory follows a consistent procedure to generate comparable results.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_labA Laboratory A cluster_labB Laboratory B cluster_labC Laboratory C cluster_analysis Analysis Phase protocol Standardized Protocol Distribution labA_assay Bioassay Execution protocol->labA_assay labB_assay Bioassay Execution protocol->labB_assay labC_assay Bioassay Execution protocol->labC_assay samples Centralized Sample Preparation (Standards & Test Articles) shipping Blinded Sample Shipping samples->shipping shipping->labA_assay shipping->labB_assay shipping->labC_assay labA_data Data Acquisition labA_assay->labA_data data_comp Data Compilation & Unblinding labA_data->data_comp labB_data Data Acquisition labB_assay->labB_data labB_data->data_comp labC_data Data Acquisition labC_assay->labC_data labC_data->data_comp stat_analysis Statistical Analysis (Precision, Accuracy, Reproducibility) data_comp->stat_analysis report Final Validation Report stat_analysis->report

Caption: Inter-laboratory validation workflow.

Signaling Pathway of this compound

The following diagram depicts the hypothesized signaling pathway initiated by this compound binding to its target receptor, leading to the expression of the luciferase reporter gene.

G This compound This compound receptor Target Receptor This compound->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Cascade g_protein->second_messenger transcription_factor Transcription Factor Activation second_messenger->transcription_factor promoter Promoter Binding transcription_factor->promoter luciferase Luciferase Gene Expression promoter->luciferase luminescence Luminescence luciferase->luminescence

Caption: this compound signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of Erythrartine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Procedures for the Disposal of Uncharacterized Chemical Waste

In the absence of specific data for Erythrartine, it should be treated as a hazardous substance of unknown characteristics. The following steps provide a general framework for its disposal, emphasizing caution and adherence to regulatory guidelines.

1. Hazard Assessment and Classification:

The first crucial step is to make a conservative assessment of the potential hazards. Without specific toxicological, reactivity, and flammability data for this compound, it should be handled as if it possesses multiple hazardous characteristics. This includes assuming it could be:

  • Toxic: Harmful if ingested, inhaled, or absorbed through the skin.

  • Reactive: Capable of reacting dangerously with other substances.

  • Ignitable: Poses a fire hazard.

  • Corrosive: Could cause damage to skin, eyes, or materials.

2. Personal Protective Equipment (PPE):

When handling this compound for disposal, appropriate PPE is essential to minimize exposure. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • In cases of potential aerosolization, a respirator may be necessary.

3. Segregation and Storage:

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should be:

  • Collected in a dedicated, properly labeled, and sealed container.

  • Stored separately from incompatible materials. As a precaution, keep it away from strong acids, bases, and oxidizing agents.

  • The storage area should be well-ventilated and have secondary containment to control any potential leaks or spills.

4. Waste Container Labeling:

The waste container for this compound must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A clear indication that the hazards are "Unknown."

  • The date when waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

5. Disposal Pathway:

Do not dispose of this compound down the drain or in the regular trash. Uncharacterized chemical waste must be disposed of through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of such materials.

Contact your EHS department to arrange for a pickup of the this compound waste. They are equipped to handle and dispose of unknown chemicals in compliance with all federal, state, and local regulations.

Quantitative Data and Experimental Protocols

A thorough search for a detailed Safety Data Sheet, as well as experimental protocols and signaling pathway information specifically for this compound, did not yield sufficient data. The information available is for similarly named but chemically distinct compounds such as Erythrosine B and Erythritol. Therefore, no quantitative data table or experimental workflow diagram for this compound can be provided at this time.

Researchers working with this compound are strongly encouraged to seek out more comprehensive safety and handling information from the manufacturer or supplier. If such information is not available, conducting a small-scale hazard characterization under controlled conditions by qualified personnel may be warranted before proceeding with large-scale experiments or developing a final disposal plan.

Logical Workflow for Unidentified Chemical Disposal

The following diagram illustrates the decision-making process for the disposal of a chemical with incomplete safety information.

start Start: New Chemical (this compound) sds_check Detailed SDS Available? start->sds_check yes_sds Follow Specific Disposal Procedures in SDS sds_check->yes_sds Yes no_sds Treat as Unknown Hazardous Waste sds_check->no_sds No end End: Proper Disposal yes_sds->end assess_hazards Assume Multiple Hazards (Toxic, Reactive, Ignitable, Corrosive) no_sds->assess_hazards ppe Wear Appropriate PPE assess_hazards->ppe segregate Segregate and Store Separately ppe->segregate label_waste Label Container Clearly as 'Hazardous Waste - this compound (Hazards Unknown)' segregate->label_waste contact_ehs Contact Environmental Health and Safety (EHS) for Disposal label_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for a chemical with unknown hazards.

By adhering to these general principles and prioritizing a culture of safety, laboratory professionals can responsibly manage chemical waste, even in the absence of complete information.

Essential Safety and Handling Protocols for Erythrartine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Erythrartine. Adherence to these procedural guidelines is critical to ensure personal safety and proper disposal of materials.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact with skin and eyes, and to avoid inhalation of dust or aerosols.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemStandard/Specification
Hand Protection Chemical-impermeable gloves.[1] It is recommended to wear two pairs of gloves.[2][3]EN 374[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles. A full-facial shield is preferred if there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166
Body Protection A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or if exposure limits may be exceeded.NIOSH-certified N95 or N100

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to minimize dust and aerosol formation.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Restrict access to the handling area to authorized personnel only.

  • Prohibit eating, drinking, smoking, and the application of cosmetics in the designated handling area.

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE.

  • Don a protective gown, ensuring it is fully closed.

  • Don a respirator, if required, and perform a fit check.

  • Don eye and face protection.

  • Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown.

  • Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

3. Handling and Experimental Procedures:

  • Avoid actions that could generate dust, such as crushing or vigorous shaking of the powder.

  • If transferring the substance, use tools and techniques that minimize dust generation.

  • Keep containers of this compound tightly closed when not in use.

4. Doffing PPE:

  • Remove the outer pair of gloves and dispose of them as hazardous waste.

  • Remove the gown by rolling it inside out and dispose of it.

  • Remove eye and face protection.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.

Disposal Plan

  • All disposable PPE (gloves, gowns, masks) and any materials contaminated with this compound must be collected in a suitable, labeled, and closed container for disposal.

  • Dispose of this compound waste according to local, state, and federal regulations for hazardous chemical waste. Do not let the chemical enter drains.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling this compound cluster_doffing Doffing PPE cluster_disposal Disposal prep_area Prepare Handling Area (Ventilated, Restricted Access) gather_ppe Gather Required PPE prep_area->gather_ppe wash_hands1 Wash Hands gather_ppe->wash_hands1 don_gown Don Gown wash_hands1->don_gown don_respirator Don Respirator (if needed) don_gown->don_respirator don_eye_face Don Eye/Face Protection don_respirator->don_eye_face don_gloves Don Double Gloves don_eye_face->don_gloves handle Perform Experimental Work (Minimize Dust) don_gloves->handle remove_outer_gloves Remove Outer Gloves handle->remove_outer_gloves remove_gown Remove Gown remove_outer_gloves->remove_gown remove_eye_face Remove Eye/Face Protection remove_gown->remove_eye_face remove_inner_gloves Remove Inner Gloves remove_eye_face->remove_inner_gloves wash_hands2 Wash Hands remove_inner_gloves->wash_hands2 dispose_waste Dispose of Contaminated Waste Properly wash_hands2->dispose_waste

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythrartine
Reactant of Route 2
Erythrartine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。